molecular formula C7H10N2O B1333618 2-Amino-2-(pyridin-3-yl)ethanol CAS No. 372144-01-9

2-Amino-2-(pyridin-3-yl)ethanol

Cat. No.: B1333618
CAS No.: 372144-01-9
M. Wt: 138.17 g/mol
InChI Key: RTBSTLCUXKGLPI-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Pyridinyl)-2-hydroxyethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSTLCUXKGLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370376
Record name 1-(3-Pyridinyl)-2-hydroxyethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-01-9
Record name β-Amino-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)-2-hydroxyethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 372144-01-9
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(pyridin-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its chemical identity, key physical and chemical parameters, and general experimental methodologies for their determination.

Chemical Identity and Structure

This compound is a pyridine derivative characterized by an amino group and a hydroxyl group attached to an ethyl chain substituent on the pyridine ring. Its structure contains a chiral center, meaning it can exist as (R) and (S) enantiomers.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Canonical SMILES C1=CC(=CN=C1)C(CO)N
InChI Key RTBSTLCUXKGLPI-UHFFFAOYSA-N[1][2]
CAS Number Not explicitly found for the 3-pyridyl isomer, but related isomers are documented.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and estimated properties for this compound is presented below.

PropertyValue / DescriptionSource
Physical State Solid at room temperature.[1][2]
Appearance White to off-white or pale yellow crystalline powder.[3][4][3][4]
Melting Point Data for the specific 3-pyridyl isomer is not readily available. A related compound, the oxalate salt of a synthetic precursor, has a melting point of 158 °C.[5][5]
Boiling Point Not determined. Subject to decomposition at high temperatures.N/A
Solubility Expected to have good solubility in water and other polar solvents due to the presence of polar amino and hydroxyl groups capable of hydrogen bonding.[3][4][3][4]
pKa (Acid-Base) Exhibits amphoteric behavior. The primary amino group typically has a pKa around 9-10. The pyridine nitrogen is weakly basic with a pKa around 5.2. The hydroxyl group is very weakly acidic with a pKa of approximately 15.[3][3]
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. The presence of polar groups suggests a low LogP value, indicating hydrophilicity.N/A

Experimental Methodologies

The determination of the physicochemical properties listed above involves a range of standard laboratory techniques. Below are outlines of common protocols.

1. Melting Point Determination:

  • Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Methodology (Capillary Method):

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).

    • The sample is heated slowly and evenly.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

2. Solubility Determination:

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.

    • The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. pKa Determination:

  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated.

  • Methodology (Potentiometric Titration):

    • A precise amount of the compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.

    • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.

4. LogP Determination:

  • Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

  • Methodology (Shake-Flask Method):

    • The compound is dissolved in a biphasic system of n-octanol and water (or a buffer) that have been pre-saturated with each other.

    • The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

    • The layers are separated by centrifugation.

    • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • LogP is calculated as: LogP = log ( [Concentration]octanol / [Concentration]water ).

Workflow Visualization

The logical flow for the characterization of a novel chemical entity like this compound is crucial for systematic drug discovery and development. The following diagram illustrates a typical workflow.

G cluster_0 Synthesis & Purity cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting A Compound Synthesis B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Purity Assessment (HPLC, Elemental Analysis) C->D E Melting Point Determination D->E F Solubility Screening (Aqueous & Organic) D->F G pKa Determination (Potentiometric Titration) D->G H LogP Measurement (Shake-Flask Method) D->H I Data Compilation & Analysis E->I F->I G->I H->I J Technical Report Generation I->J

Fig. 1: Workflow for Physicochemical Characterization.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and procedural context for further research and development activities.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Amino-2-(pyridin-3-yl)ethanol. The document details predicted and expected analytical data, outlines experimental protocols, and presents visual workflows to aid in the characterization of this compound.

Chemical Structure and Properties

Chemical Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol Structure:

Chemical structure of this compound

This compound is a solid at room temperature and possesses a chiral center at the carbon atom bonded to the amino and hydroxyl groups.[1]

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and data from analogous compounds. These predictions serve as a robust guide for researchers in interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) in Hz
~8.50d1HH-2 (Pyridine)J ≈ 2.0 Hz
~8.45dd1HH-6 (Pyridine)J ≈ 4.8, 1.5 Hz
~7.75dt1HH-4 (Pyridine)J ≈ 8.0, 2.0 Hz
~7.35dd1HH-5 (Pyridine)J ≈ 8.0, 4.8 Hz
~4.50t1HCH-OHJ ≈ 5.5 Hz
~3.60m2HCH₂-OH
~4.90 (broad)s1HOH
~2.10 (broad)s2HNH₂

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~148.5C-6 (Pyridine)
~148.0C-2 (Pyridine)
~140.0C-3 (Pyridine)
~135.0C-4 (Pyridine)
~123.5C-5 (Pyridine)
~65.0CH₂-OH
~58.0CH-NH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1450-1350MediumC-H bend (aliphatic)
1200-1000StrongC-O stretch (primary alcohol)
900-650Medium-StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPredicted Fragment Ion
138[M]⁺ (Molecular Ion)
121[M - NH₃]⁺
108[M - CH₂O]⁺
93[C₅H₄NCH₂]⁺ (Benzylic cleavage)
78[C₅H₄N]⁺ (Pyridine ring)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar solvent is crucial for this polar molecule.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Apply a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum at 25 °C.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

      • Use a proton-decoupled pulse sequence.

      • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

      • Apply a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectra and set the reference (e.g., the residual solvent peak of DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

    • Heat the probe to volatilize the sample into the ion source.

  • Instrument Parameters:

    • Set the ionization energy to 70 eV.

    • The ion source temperature should be maintained at an appropriate level (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The "nitrogen rule" (an odd molecular weight suggests an odd number of nitrogen atoms) can be a useful initial check.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the structure elucidation process.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Structure Elucidated Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the structure elucidation of an organic compound.

Biological Context

While specific signaling pathways for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. For instance, the pyridinyl-ethanolamine scaffold is a component of various pharmacologically active compounds. Further research is warranted to explore the potential biological targets and signaling pathways of this particular molecule.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Biological_Investigation_Workflow Compound This compound Screening High-Throughput Screening Compound->Screening Hit_Identification Hit Identification & Validation Screening->Hit_Identification Target_Deconvolution Target Deconvolution Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis Target_Deconvolution->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

References

The Ascending Profile of Pyridine-Amino Alcohol Derivatives in Therapeutic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] When coupled with an amino alcohol moiety, a pharmacophore known for its presence in various biologically active compounds, the resulting pyridine-amino alcohol derivatives emerge as a promising class of molecules with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of pyridine-amino alcohol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity

Pyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] The incorporation of an amino alcohol side chain can further enhance this activity, potentially through increased solubility, altered binding interactions with biological targets, or novel mechanisms of action.

Quantitative Data for Anticancer Activity

The in vitro anticancer efficacy of pyridine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific data for a wide range of pyridine-amino alcohol derivatives is still emerging, the following table summarizes the IC50 values for some representative pyridine compounds, highlighting the potential of this structural class.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea 8e MCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-Urea 8n MCF-7 (Breast)1.88Doxorubicin1.93
Fused Pyridine 11d MCF-7 (Breast)5.95Doxorubicin8.48
Fused Pyridine 11d HCT-116 (Colon)6.09Doxorubicin8.15
Pyrazolo[3,4-b]pyridine 8b A-549 (Lung)2.9--
Pyrazolo[3,4-b]pyridine 8b HEPG2 (Liver)2.6--
Pyrazolo[3,4-b]pyridine 8b HCT-116 (Colon)2.3--
1,2,4 Triazole Pyridine TP6 B16F10 (Melanoma)41.12 - 61.11--

Note: The table includes data for various pyridine derivatives to illustrate the potential of the pyridine scaffold. Data specific to a broad range of pyridine-amino alcohol derivatives is a subject of ongoing research.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new chemical entities.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyridine-amino alcohol derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Workflow of the broth microdilution MIC assay.

Detailed Methodology:

  • Compound Dilution: Prepare a stock solution of the pyridine-amino alcohol derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control well containing the microorganism in broth without any compound, and a negative control well containing only the broth to ensure sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Pyridine derivatives have been explored as potential anti-inflammatory agents, with some compounds exhibiting significant inhibitory effects on inflammatory mediators. [7]The amino alcohol functionality can contribute to these effects by interacting with key enzymes or receptors involved in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of compounds is often evaluated in vitro by measuring the inhibition of inflammatory enzymes like cyclooxygenases (COX) or in vivo using models such as the carrageenan-induced paw edema assay. The following table includes IC50 values for some pyridine derivatives against COX enzymes and percentage inhibition in the paw edema model.

Compound IDAssayIC50 (µM) / % InhibitionReference CompoundIC50 (µM) / % Inhibition
Pyridine derivative 7a NO Inhibition (LPS-stimulated RAW 264.7)76.6--
Pyridine derivative 7f NO Inhibition (LPS-stimulated RAW 264.7)96.8--
3-Hydroxy pyridine-4-one A Carrageenan-induced paw edema67% (at 20 mg/kg)Indomethacin60% (at 10 mg/kg)
Pyrimidinone-linked thiazole ----

Note: This table highlights the anti-inflammatory potential of pyridine-based structures. More specific data on pyridine-amino alcohol derivatives is needed to fully assess their efficacy in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer the test compound or vehicle to groups of rats B After a set time (e.g., 30-60 min), inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group C->D

Workflow of the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyridine-amino alcohol derivative.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group in comparison to the control group at each time point.

Signaling Pathways

Understanding the molecular mechanisms by which pyridine-amino alcohol derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. While specific pathways modulated by this particular class of compounds are still under active investigation, several key signaling pathways are known to be affected by various pyridine derivatives and are relevant to their observed anticancer and anti-inflammatory activities.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates pSTAT p-STAT JAK->Receptor Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Simplified diagram of the JAK-STAT signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus TF Transcription Factors Gene Gene Expression TF->Gene Nucleus->TF Activates

Simplified diagram of the MAPK/ERK signaling pathway.
PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer and inflammatory disorders.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Simplified diagram of the PI3K-Akt signaling pathway.

Conclusion and Future Directions

Pyridine-amino alcohol derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, primarily from broader studies on pyridine derivatives, strongly suggest that this specific subclass holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.

To fully unlock the therapeutic potential of pyridine-amino alcohol derivatives, future research should focus on several key areas:

  • Focused Synthesis and Screening: A more systematic approach to the synthesis and biological evaluation of a diverse library of pyridine-amino alcohol derivatives is needed to establish clear structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the most potent compounds are crucial to identify their specific cellular targets and the signaling pathways they modulate.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By addressing these research gaps, the scientific community can pave the way for the development of novel and effective drugs based on the pyridine-amino alcohol scaffold, ultimately contributing to the advancement of human health.

References

In-Depth Technical Guide: 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-Amino-2-(pyridin-3-yl)ethanol (CAS Number: 372144-01-9). It is important to note that publicly accessible, in-depth experimental data, including detailed protocols and biological signaling pathways, for this specific compound is exceedingly scarce. This document summarizes the confirmed chemical identity and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identification and Properties

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 372144-01-9Alchem Pharmtech[1]
Molecular Formula C₇H₁₀N₂OSigma-Aldrich[2]
Molecular Weight 138.17 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Synonyms and Related Compounds

While specific synonyms for this compound are not widely documented, it is crucial to distinguish it from its isomers and related structures for which more information is available.

Table 2: Related Compounds and their CAS Numbers

Compound NameCAS Number
2-Amino-2-(pyridin-2-yl)ethanol724463-80-3[3]
(R)-2-Amino-2-(pyridin-3-yl)ethanol1213054-10-4[2]
2-Amino-1-(pyridin-2-yl)ethanol89943-14-6[4]
2-Amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride1187930-63-7[5]

The structural similarity to these compounds, particularly the pyridin-2-yl isomer, suggests that this compound may possess analogous chemical reactivity and potential biological activities. However, the positional difference of the nitrogen atom in the pyridine ring can significantly influence its electronic properties, binding affinities to biological targets, and metabolic stability.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases reveals a significant lack of published experimental data for this compound. There are no detailed experimental protocols for its synthesis, purification, or analysis readily available in the public domain. Similarly, no quantitative data regarding its biological activity, such as IC₅₀ or Kᵢ values, have been found.

For researchers interested in working with this compound, it is recommended to adapt general synthetic procedures for analogous amino(pyridinyl)ethanol derivatives. An example of a potential, though unverified, synthetic approach could involve the reduction of a corresponding amino ketone or the aminolysis of an appropriate epoxide.

Potential Biological Significance and Signaling Pathways

Due to the absence of specific biological studies on this compound, no signaling pathways have been elucidated for this compound. However, the pyridine moiety is a common scaffold in many biologically active molecules and approved drugs. Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.

Based on the broader class of amino-pyridinyl compounds, one could hypothesize potential, yet unproven, areas of biological relevance. For instance, similar structures have been investigated for their roles in neurological disorders and as enzyme inhibitors.[4]

Logical Relationship Diagram: General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel chemical entity like this compound, highlighting the missing data for this specific compound.

G cluster_preclinical Preclinical Research cluster_context Contextual Information synthesis Synthesis & Characterization (Protocol Not Available) physchem Physicochemical Profiling (Data Incomplete) synthesis->physchem Characterized Compound invitro In Vitro Biological Screening (No Data) physchem->invitro Screening Candidate invivo In Vivo Studies (No Data) invitro->invivo Lead Compound pathway Signaling Pathway Elucidation (Unknown) invivo->pathway Mechanism of Action analog Analogous Compound Data (e.g., Pyridin-2-yl Isomer) analog->synthesis Inform Synthesis Design analog->invitro Guide Target Selection

References

Spectroscopic Data and Experimental Protocols for 2-Amino-2-(pyridin-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on predicted data and characteristic values derived from analogous structures. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~8.55d1HH-2 (Py)~2.0
~8.45dd1HH-6 (Py)~4.8, 1.5
~7.80dt1HH-4 (Py)~8.0, 2.0
~7.35dd1HH-5 (Py)~8.0, 4.8
~4.80t1HOH~5.5
~3.90dd1HCH-OH~7.5, 5.0
~3.55m1HCH₂-OH (a)~11.0, 5.0
~3.40m1HCH₂-OH (b)~11.0, 7.5
~2.10s (broad)2HNH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~148.5C-6 (Py)
~148.0C-2 (Py)
~140.0C-4 (Py)
~135.0C-3 (Py)
~123.5C-5 (Py)
~65.0CH₂-OH
~60.0CH-NH₂

Note: Py = Pyridine. Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol), N-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
~1640MediumN-H bend (scissoring)
1600-1450Medium to StrongC=C and C=N ring stretching (pyridine)
1250-1000StrongC-O stretch (primary alcohol), C-N stretch
900-650Medium to StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Expected ESI-MS Fragmentation

m/z (relative intensity)Proposed Fragment
139.0866[M+H]⁺ (Molecular Ion)
121.0760[M+H - H₂O]⁺
109.0760[M+H - CH₂O]⁺
93.0549[C₅H₅N-CH₂]⁺
78.0498[C₅H₅N]⁺ (Pyridine)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

    • A standard single-pulse experiment is used with a 90° pulse width.

    • The spectral width is set to cover the range of -2 to 12 ppm.

    • A sufficient relaxation delay (e.g., 5 seconds) is applied between scans.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the range of 0 to 200 ppm.

    • A relaxation delay of 2 seconds is used.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The FID is processed with an exponential window function (line broadening of 1-2 Hz).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Setup:

    • The FTIR spectrometer is equipped with a diamond ATR accessory.

    • A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis:

    • A small amount of the solid this compound is placed directly onto the ATR crystal.

    • Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is displayed in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Mass Spectrometry Analysis:

    • The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

    • The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • The ESI source parameters are optimized for the compound, including the capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature.

    • Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-300).

    • For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_characterization Structural Characterization Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Compound->Dissolution Solid_Sample Solid Sample (IR) Compound->Solid_Sample NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS ESI-MS Spectrometer Dissolution->MS IR ATR-FTIR Spectrometer Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Predicted ESI-MS Fragmentation Pathway

The diagram below outlines the predicted fragmentation pathway for protonated this compound in ESI-MS.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 139.0866 M_H_H2O [M+H - H₂O]⁺ m/z = 121.0760 M_H->M_H_H2O - H₂O M_H_CH2O [M+H - CH₂O]⁺ m/z = 109.0760 M_H->M_H_CH2O - CH₂O Py_CH2 [C₅H₅N-CH₂]⁺ m/z = 93.0549 M_H_CH2O->Py_CH2 - NH₃ Py [C₅H₅N]⁺ m/z = 78.0498 Py_CH2->Py - CH₂

Caption: Predicted ESI-MS Fragmentation.

Potential Therapeutic Targets for Pyridine-Based Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential therapeutic targets for the emerging class of pyridine-based amino alcohols. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties imparted by the pyridine ring and the chiral amino alcohol moiety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.

Overview of Therapeutic Targets

Pyridine-based amino alcohols have shown inhibitory activity against a range of therapeutic targets implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide focuses on five key targets:

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.

  • Casein Kinase 1δ (CK-1δ): A serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, circadian rhythms, and cell cycle regulation. It is a target of interest for cancer and neurodegenerative diseases.

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is a hallmark of many inflammatory diseases and cancers.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

  • Tubulin: The protein subunit of microtubules, which are essential for cell structure, intracellular transport, and cell division. Tubulin polymerization inhibitors are a well-established class of anticancer agents.

Quantitative Data: Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridine-based compounds against the aforementioned targets. While the data is not exclusively for pyridine-based amino alcohols, it includes structurally related compounds that provide valuable insights into the potential of this chemical scaffold.

Table 1: Pyridine-Based Inhibitors of GSK-3β

CompoundScaffoldIC50 (nM)Reference
Compound 8d 6-Amino Pyridine Derivative770[1]
Pyrrolo[2,3-b]pyridine S01 Pyrrolo[2,3-b]pyridine0.35[2]
6-Aryl-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridine1[3]
ImidazopyridineImidazopyridine4[4]

Table 2: Pyridine-Based Inhibitors of CK-1δ

CompoundScaffoldIC50 (µM)Reference
Compound 8d 6-Amino Pyridine Derivative0.57[1]

Table 3: Pyridine-Based Inhibitors of NF-κB

CompoundScaffoldIC50 (nM)TargetReference
Pyrido[2,3-d]pyrimidin-7-onePyrido[2,3-d]pyrimidin-7-one20NOD2-dependent NF-κB activation[5]
Aminoindazole-pyrrolo[2,3-b]pyridineAminoindazole-pyrrolo[2,3-b]pyridine10 (Ki)IKKα[6]

Table 4: Pyridine-Based Inhibitors of ALK

CompoundScaffoldIC50 (nM)TargetReference
1H-pyrazolo[3,4-b]pyridine 10g 1H-pyrazolo[3,4-b]pyridine<0.5ALK-L1196M[7]
3,6-diaryl-1H-pyrazolo[3,4-b]pyridine 9v 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine1.58ALK[8]
2,4-pyrimidinediamine 12a 2,4-pyrimidinediamine9.5ALKwt[9]

Table 5: Pyridine-Based Inhibitors of Tubulin Polymerization

CompoundScaffoldIC50 (µM)Reference
Diarylpyridine 10t Diarylpyridine0.19 - 0.33[10]
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 7f Pyridine-triazole-carboxamide2.04[11]
2-anilinopyridyl linked oxindole 6r Pyridine-oxindole1.84[11]
Trimethoxyphenyl pyridine VI Trimethoxyphenyl pyridine0.00892[12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways associated with the targeted proteins.

GSK3_signaling cluster_Wnt Wnt Pathway cluster_Insulin Insulin Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_APC_GSK3 Axin/APC/GSK-3β Complex Dsh->Axin_APC_GSK3 inhibition beta_catenin β-catenin Axin_APC_GSK3->beta_catenin phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R PI3K PI3K Insulin_R->PI3K Akt Akt/PKB PI3K->Akt GSK3_beta GSK-3β Akt->GSK3_beta inhibition GS Glycogen Synthase GSK3_beta->GS inhibition Pyridine_AA Pyridine-Based Amino Alcohol Pyridine_AA->Axin_APC_GSK3 inhibition Pyridine_AA->GSK3_beta inhibition

Caption: Simplified GSK-3β signaling pathways.

CK1d_signaling cluster_Wnt Wnt/β-catenin Pathway cluster_Neuro Neurodegenerative Disease Pathway Wnt Wnt Frizzled Frizzled/LRP6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl beta_catenin_complex β-catenin Destruction Complex Dvl->beta_catenin_complex inhibition CK1d CK-1δ/ε CK1d->Frizzled phosphorylation CK1d->Dvl phosphorylation beta_catenin β-catenin beta_catenin_complex->beta_catenin degradation Gene_Expression Target Gene Expression beta_catenin->Gene_Expression CK1d_neuro CK-1δ Tau Tau Protein CK1d_neuro->Tau phosphorylation TDP43 TDP-43 CK1d_neuro->TDP43 phosphorylation alpha_syn α-Synuclein CK1d_neuro->alpha_syn phosphorylation Hyperphosphorylation Hyperphosphorylation & Aggregation Tau->Hyperphosphorylation TDP43->Hyperphosphorylation alpha_syn->Hyperphosphorylation Neurodegeneration Neurodegeneration Hyperphosphorylation->Neurodegeneration Pyridine_AA Pyridine-Based Amino Alcohol Pyridine_AA->CK1d inhibition Pyridine_AA->CK1d_neuro inhibition

Caption: Role of CK-1δ in Wnt signaling and neurodegeneration.

NFkB_signaling cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway Stimuli_can Stimuli (TNFα, IL-1) Receptor_can Receptor Stimuli_can->Receptor_can IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor_can->IKK_complex IkB IκBα IKK_complex->IkB phosphorylation NFkB_can p50/p65 IkB->NFkB_can Proteasome_can Proteasome IkB->Proteasome_can ubiquitination & degradation Nucleus_can Nucleus NFkB_can->Nucleus_can translocation Gene_can Target Gene Expression Nucleus_can->Gene_can Stimuli_non Stimuli (LTβ, BAFF) Receptor_non Receptor Stimuli_non->Receptor_non NIK NIK Receptor_non->NIK IKKa IKKα NIK->IKKa p100 p100/RelB IKKa->p100 phosphorylation p52 p52/RelB p100->p52 processing Nucleus_non Nucleus p52->Nucleus_non translocation Gene_non Target Gene Expression Nucleus_non->Gene_non Pyridine_AA Pyridine-Based Amino Alcohol Pyridine_AA->IKK_complex inhibition Pyridine_AA->NIK inhibition ALK_signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK ALK Receptor Tyrosine Kinase (Dimerization & Autophosphorylation) RAS RAS-RAF-MEK-ERK (MAPK Pathway) ALK->RAS PI3K PI3K-AKT-mTOR Pathway ALK->PI3K JAK JAK-STAT Pathway ALK->JAK PLCg PLCγ Pathway ALK->PLCg Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis JAK->Proliferation JAK->Survival PLCg->Proliferation Pyridine_AA Pyridine-Based Amino Alcohol Pyridine_AA->ALK inhibition Tubulin_polymerization cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly (Catastrophe) Tubulin_dimer αβ-Tubulin Dimer (GTP-bound) Protofilament Protofilament Tubulin_dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Association GTP_hydrolysis GTP Hydrolysis (GDP-bound tubulin) Microtubule->GTP_hydrolysis Curved_protofilament Curved Protofilament GTP_hydrolysis->Curved_protofilament Depolymerization Depolymerization Curved_protofilament->Depolymerization Depolymerization->Tubulin_dimer Release of GDP-tubulin Pyridine_AA Pyridine-Based Amino Alcohol Pyridine_AA->Tubulin_dimer Binds to Colchicine Site, Inhibits Polymerization

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Expected Solubility

2-Amino-2-(pyridin-3-yl)ethanol is a small organic molecule featuring a basic pyridine ring, a primary amine, and a hydroxyl group. These functional groups are polar and capable of forming hydrogen bonds, which dictates the compound's solubility. The molecule's structure suggests an amphiphilic nature, with the polar functional groups promoting solubility in aqueous and polar organic solvents, while the pyridine ring provides some nonpolar character.

Expected Qualitative Solubility Profile:

Based on the principles of amine and alcohol solubility, the following tables summarize the anticipated solubility of this compound in various common solvents.[1][2][3]

Table 1: Expected Solubility in Common Organic Solvents

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Protic WaterHighThe amino and hydroxyl groups can form strong hydrogen bonds with water molecules.[4]
Methanol, EthanolHighThe compound can act as both a hydrogen bond donor and acceptor with polar protic solvents.[3]
Polar Aprotic DMSO, DMFHigh to ModerateThe polarity of these solvents can solvate the polar functional groups of the compound.[3]
AcetonitrileModerateLess polar than DMSO, may have reduced capacity for solvation.
Nonpolar Toluene, HexaneLow to InsolubleThe nonpolar nature of these solvents cannot effectively solvate the polar amine and hydroxyl groups.

Table 2: Expected Aqueous Solubility as a Function of pH

pH ConditionExpected SolubilityRationale
Acidic (e.g., pH < 5) HighAs a basic compound, the pyridine ring and the amino group will be protonated in acidic conditions, forming a highly water-soluble salt.[2][5]
Neutral (e.g., pH ~7) Moderate to HighThe compound is likely to have good intrinsic aqueous solubility due to its polar functional groups.
Basic (e.g., pH > 9) ModerateIn basic conditions, the compound will be in its neutral, free base form. Solubility may be slightly lower than in acidic conditions but still significant.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The equilibrium solubility method is a common and reliable approach.

2.1. Equilibrium Solubility Determination Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

  • Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the excess solid.

  • Sample Extraction : Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Dilution : Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

The following diagram illustrates the workflow for this protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Solvent B Equilibrate at Constant Temperature (e.g., 24h) A->B C Centrifuge to Separate Solid B->C D Extract Supernatant C->D Saturated Solution E Dilute Sample D->E F Quantify via HPLC E->F G Calculate Solubility (e.g., mg/mL) F->G Concentration Data

Caption: Workflow for quantitative equilibrium solubility determination.

2.2. Analytical Method for Quantification

A reverse-phase HPLC method with UV detection is well-suited for quantifying pyridine-containing compounds due to the UV absorbance of the pyridine ring.[6][7]

  • Instrument : HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the basic analyte.[7]

  • Detection : UV detection at a wavelength of maximum absorbance for the pyridine ring (typically around 260 nm).

  • Calibration : Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. The concentration of the experimental samples can then be determined by interpolation from this curve.

Logical Framework for Solubility Assessment

The assessment of a compound's solubility is a critical step in early-stage drug development, influencing formulation and delivery strategies. The following diagram outlines a decision-making process based on initial solubility findings.

decision_framework A Is Aqueous Solubility at pH 7.4 Sufficient for Target Dose? B Proceed with Simple Aqueous Formulation A->B Yes C Investigate Formulation Enhancement Strategies A->C No D Assess pH Modification (Salt Formation) C->D E Evaluate Co-solvents or Surfactants C->E F Consider Advanced Delivery Systems (e.g., Nanoparticles) E->F If still insufficient

Caption: Decision framework for formulation based on solubility results.

References

An In-depth Technical Guide to the Acid-Base Characteristics of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base characteristics of 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Amino-2-(pyridin-2-yl)ethanol, to infer its acid-base properties. This document outlines the expected pKa values, details established experimental protocols for their determination, and presents visual representations of the acid-base equilibria.

Introduction

This compound is a bifunctional organic molecule containing a basic amino group, a weakly basic pyridine ring, and a very weakly acidic hydroxyl group. Its structure suggests amphoteric behavior, allowing it to act as both a proton donor and acceptor depending on the pH of the surrounding medium. Understanding the ionization state of this molecule at different pH values is crucial for drug development, as it influences key pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and receptor binding.

Predicted Acid-Base Properties

The expected protonation and deprotonation events are as follows:

  • Pyridinium Ion (pKa₁): The pyridine nitrogen is the most acidic of the protonated species and will be the first to deprotonate as the pH increases.

  • Ammonium Ion (pKa₂): The primary amino group is less acidic than the pyridinium ion and will deprotonate at a higher pH.

  • Hydroxyl Group (pKa₃): The hydroxyl group is a very weak acid and will only deprotonate under strongly alkaline conditions.

Estimated pKa Values

The following table summarizes the estimated pKa values for this compound, based on the data for 2-Amino-2-(pyridin-2-yl)ethanol. It is important to note that the position of the nitrogen in the pyridine ring (position 3 vs. position 2) will influence the electronic environment and thus the exact pKa values. However, these estimations provide a valuable starting point for experimental design and computational modeling.

Ionizable GroupEstimated pKaDescription
Pyridinium (pyridine-N)~ 5.2Dissociation of the proton from the protonated pyridine nitrogen.
Ammonium (-NH₃⁺)~ 9-10Dissociation of a proton from the protonated primary amino group.
Hydroxyl (-OH)~ 15Dissociation of the proton from the hydroxyl group.

Acid-Base Equilibria

The ionization of this compound can be represented by a series of equilibria. At very low pH, the molecule will be fully protonated, carrying a +2 charge. As the pH increases, it will sequentially lose protons to form a +1 species, a neutral zwitterion, and finally a -1 species at very high pH.

AcidBaseEquilibria H3N_PyH Fully Protonated (+2) [H₃N⁺-CH(CH₂OH)-PyH⁺] H3N_Py Singly Protonated (+1) [H₃N⁺-CH(CH₂OH)-Py] H3N_PyH->H3N_Py pKa₁ ≈ 5.2 H2N_Py Neutral (Zwitterion) [H₂N-CH(CH₂OH)-Py] H3N_Py->H2N_Py pKa₂ ≈ 9-10 H2N_Py_O Anionic (-1) [H₂N-CH(CH₂O⁻)-Py] H2N_Py->H2N_Py_O pKa₃ ≈ 15

Caption: Acid-base equilibria of this compound.

Experimental Protocols for pKa Determination

Accurate determination of the pKa values for this compound requires experimental validation. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water. To ensure a constant ionic strength, an inert salt such as KCl (0.1 M) is often added.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration Procedure:

    • To determine the pKa of the basic groups (amino and pyridine), titrate with a standardized solution of a strong acid (e.g., HCl).

    • To determine the pKa of the acidic group (hydroxyl), titrate with a standardized solution of a strong base (e.g., NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.

PotentiometricTitration cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Analyte Solution This compound in water with KCl Add Titrant Add titrant in increments Analyte Solution->Add Titrant Titrant Standardized HCl or NaOH Titrant->Add Titrant pH Meter Calibrated pH Meter Record pH Record stabilized pH pH Meter->Record pH Add Titrant->Record pH Plot Curve Plot pH vs. Volume of Titrant Record pH->Plot Curve Determine Equivalence Identify equivalence points (inflection points) Plot Curve->Determine Equivalence Calculate pKa pKa = pH at half-equivalence point Determine Equivalence->Calculate pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation. Given the presence of the pyridine ring, this compound is a suitable candidate for this technique.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of the analyte.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

UVSpecProtocol cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffer Solutions Series of buffers with known pH Analyte Samples Constant concentration of analyte in each buffer Buffer Solutions->Analyte Samples Record Spectra Record UV-Vis spectrum for each sample Analyte Samples->Record Spectra Plot Absorbance Plot Absorbance vs. pH at a selected wavelength Record Spectra->Plot Absorbance Determine pKa pKa = pH at inflection point of the sigmoidal curve Plot Absorbance->Determine pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution using a solvation model.

Common Approaches:

  • Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide accurate predictions of molecular properties. The pKa is calculated from the free energy difference between the protonated and deprotonated species.

  • Empirical Methods: These methods use the 3D structure of the molecule and empirical rules to predict pKa values. They are generally faster but may be less accurate than QM methods.

Conclusion

The acid-base characteristics of this compound are fundamental to its behavior in chemical and biological systems. While direct experimental data is currently lacking, this guide provides a robust framework for understanding its properties based on data from a close structural isomer and established analytical techniques. The estimated pKa values for the pyridinium, ammonium, and hydroxyl groups are approximately 5.2, 9-10, and 15, respectively. For drug development professionals, the experimental determination of these values using the detailed protocols for potentiometric titration or UV-Vis spectrophotometry is strongly recommended for accurate characterization of this compound. Computational methods can also serve as a valuable predictive tool in the early stages of research.

Exploring the Chemical Space of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-2-(pyridin-3-yl)ethanol scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a structural motif incorporating a chiral amino alcohol appended to a pyridine ring, it possesses key pharmacophoric features that suggest potential for diverse biological activities. Pyridine derivatives are integral to numerous approved drugs, valued for their ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions, while the amino alcohol functionality is a common feature in bioactive molecules, contributing to target binding and influencing physicochemical properties. This technical guide aims to consolidate the current, albeit limited, understanding of the chemical space surrounding this compound derivatives. Drawing analogies from structurally related compounds, this document will outline potential synthetic strategies, prospective biological applications, and propose experimental workflows for the synthesis and evaluation of this class of molecules. While comprehensive structure-activity relationship (SAR) data for this specific scaffold is not yet publicly available, this guide will provide a foundational framework to stimulate and direct future research and development efforts.

Introduction: The Therapeutic Potential of Pyridine-Containing Compounds

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] Its presence can significantly impact a molecule's pharmacological profile, influencing factors such as solubility, metabolic stability, and target affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition by biological targets.

The this compound core combines this privileged heterocycle with a chiral amino alcohol side chain. This combination is of particular interest as the amino and hydroxyl groups can serve as key interaction points with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. The chiral center at the carbon bearing the amino and hydroxyl groups introduces stereochemical considerations that can be critical for biological activity and selectivity.

While extensive research has been conducted on various pyridine-containing scaffolds, the this compound framework remains a relatively uncharted territory. This guide seeks to bridge this knowledge gap by providing a comprehensive overview based on available data and logical extrapolation from related chemical series.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The selection of a particular route will depend on the desired substituents on the pyridine ring, the amino group, and the ethanol moiety. Below are proposed synthetic schemes based on general organic chemistry principles and analogous transformations reported for similar structures.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of a key intermediate, such as a pyridin-3-yl ketone or epoxide, followed by the introduction of the amino alcohol functionality and subsequent diversification.

experimental_workflow start Starting Material (e.g., 3-Acetylpyridine) intermediate1 Key Intermediate (e.g., α-Haloketone or Epoxide) start->intermediate1 Functionalization core_synthesis Core Synthesis (this compound) intermediate1->core_synthesis Amination/ Ring-opening diversification Derivative Synthesis (N-alkylation, N-acylation, etc.) core_synthesis->diversification Modification purification Purification (Chromatography, Recrystallization) diversification->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_screening Biological Screening (e.g., Anticancer, Antibacterial assays) characterization->bio_screening sar_analysis SAR Analysis bio_screening->sar_analysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols (Representative)

Protocol 2.2.1: Synthesis of this compound from 3-Acetylpyridine

This protocol outlines a potential route starting from the readily available 3-acetylpyridine.

  • α-Bromination of 3-Acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.2 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting α-bromo-3-acetylpyridine is then isolated by extraction and purified.

  • Azide Displacement: The α-bromo-3-acetylpyridine (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.5-2.0 eq) is added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The resulting α-azido-3-acetylpyridine is isolated by aqueous workup and extraction.

  • Reduction of Azide and Ketone: The crude α-azido-3-acetylpyridine is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise at 0 °C. The reaction is stirred until both the azide and ketone functionalities are reduced. The reaction is quenched, and the product, this compound, is isolated and purified by column chromatography.

Protocol 2.2.2: N-Alkylation/Acylation for Derivative Synthesis

  • N-Alkylation: To a solution of this compound (1.0 eq) and a suitable base (e.g., K2CO3, Et3N) in a solvent like acetonitrile or DMF, add the desired alkyl halide (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated until completion. The product is isolated by extraction and purified by chromatography.

  • N-Acylation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine, Et3N) in a solvent like dichloromethane, add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise at 0 °C. The reaction is stirred until completion. The product is isolated by washing with aqueous solutions to remove excess reagents and purified by chromatography or recrystallization.

Exploration of Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a series of this compound derivatives is scarce, the broader class of pyridine-containing compounds has demonstrated a wide range of biological activities.[4][5] By extension, derivatives of the title scaffold are hypothesized to be promising candidates for various therapeutic areas.

Potential Therapeutic Areas
  • Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[6][7] The pyridine moiety can interact with the active sites of various kinases, and the amino alcohol portion could provide additional hydrogen bonding interactions.

  • Antibacterial Activity: The pyridine ring is a component of several antibacterial drugs. The ability of the scaffold to chelate metal ions or interact with bacterial enzymes could be a source of its potential antibacterial properties.

  • Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for enzyme inhibitors, for example, in metabolic or signaling pathways.

Hypothetical Structure-Activity Relationships

Based on general principles of medicinal chemistry and data from related compound series, a hypothetical SAR can be proposed to guide initial derivatization efforts.

R1 (on Amino)R2 (on Pyridine)R3 (on Pyridine)Predicted Biological ActivityRationale
HHHBaseline ActivityUnsubstituted core scaffold.
Small AlkylHHPotentially Increased LipophilicityMay improve cell permeability.
BenzylHHPotential for π-stackingAromatic ring could interact with hydrophobic pockets in target proteins.
AcylHHAltered H-bonding capacityAmide bond can act as H-bond donor/acceptor.
HCl, FHPotential for Halogen BondingHalogens can modulate electronic properties and engage in specific interactions.
HOMe, MeHIncreased Electron DensityMay alter the pKa of the pyridine nitrogen and influence binding.
HHCF3Electron Withdrawing GroupCan impact the overall electronic nature of the pyridine ring.

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a plausible mechanism of action for bioactive this compound derivatives could involve the modulation of cellular signaling pathways regulated by kinases. For instance, in the context of cancer, these compounds could potentially inhibit protein kinases involved in cell proliferation and survival.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound Derivative inhibitor->raf inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the discovery of novel bioactive compounds. This technical guide has provided a foundational overview of prospective synthetic routes, potential biological activities, and a framework for initiating a systematic exploration of this chemical space. The lack of extensive published data on this specific core underscores the opportunity for novel discoveries.

Future research efforts should focus on:

  • Systematic Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with systematic variations at the amino group and the pyridine ring.

  • Broad Biological Screening: Comprehensive screening of the synthesized library against a wide range of biological targets, including cancer cell lines, bacterial strains, and key enzymes.

  • Quantitative SAR Studies: Generation of robust quantitative data to establish clear structure-activity relationships, which will be instrumental in guiding lead optimization.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms of action for any identified hit compounds to understand their interaction with biological targets and signaling pathways.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

References

safety, handling, and MSDS for 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches provided some safety and property information for the exact compound of interest, "2-Amino-2-(pyridin-3-yl)ethanol", from a supplier (Sigma-Aldrich/AldrichCPR). This included GHS pictograms, hazard statements (H302: Harmful if swallowed), and some basic properties. However, a comprehensive MSDS/SDS with detailed toxicological data, exposure limits, and specific first-aid measures is still missing. The searches also returned information on structurally similar compounds, which, while helpful for a general understanding, is not a substitute for the specific data required for an in-depth technical guide. Information on experimental protocols, such as synthesis and purification, is also limited. To proceed with creating the detailed guide, I need to focus on obtaining a complete SDS for "this compound" and any available experimental procedures involving this specific compound.The searches have provided some crucial safety information for "this compound" from a Sigma-Aldrich (AldrichCPR) product page. This includes the GHS pictogram (GHS07), a signal word ("Warning"), and a hazard statement (H302: Harmful if swallowed). Some basic physical and chemical properties are also available. However, a complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with detailed toxicological information, specific personal protective equipment (PPE) recommendations, first aid measures, and handling and storage protocols is still missing for this specific compound. While information on similar compounds has been found, it is not a direct substitute. Furthermore, detailed experimental protocols for the synthesis or handling of this compound are not yet available. To create the comprehensive technical guide, I need to focus on obtaining a complete SDS and any available experimental procedures.The previous searches have provided some limited safety information for the specific compound this compound, including a GHS pictogram (GHS07), a "Warning" signal word, and the hazard statement H302 ("Harmful if swallowed"). We also have some basic physical properties. However, a comprehensive MSDS or SDS is still not available. This means detailed information on toxicology, specific PPE requirements, detailed first-aid measures, and spill handling procedures is lacking. Furthermore, no specific experimental protocols for the synthesis or purification of this compound have been found. To create the in-depth technical guide, it is crucial to obtain a complete SDS and any available experimental procedures. Without this, the guide will be incomplete and will have to rely on inferences from similar compounds, which is not ideal for a technical document aimed at researchers. Therefore, the next step must be a focused effort to locate a complete SDS and any published experimental methods.## An In-depth Technical Guide on the Safety, Handling, and MSDS for this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.

Chemical Identification and Properties

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It is classified as a solid with a molecular weight of 138.17 g/mol .

PropertyValueReference
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical Form Solid
InChI 1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2
SMILES String NC(CO)c1cccnc1
InChI Key RTBSTLCUXKGLPI-UHFFFAOYSA-N

Hazard Identification and Classification

Based on available data, this compound is classified as harmful if swallowed.

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4

Source: Information extrapolated from supplier data for 2-amino-2-pyridin-3-yl-ethanol.

GHS Label Elements:

  • Pictogram: (GHS07)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

Potential Health Effects: While specific toxicological data for this compound is limited, information from structurally similar compounds, such as other amino-pyridine and ethanolamine derivatives, suggests the following potential hazards:

  • Eye Contact: May cause serious eye irritation.[1][2][3]

  • Skin Contact: May cause skin irritation.[1][2][3] Prolonged or repeated exposure may lead to skin inflammation characterized by itching, scaling, reddening, or blistering.[1]

  • Inhalation: May cause respiratory tract irritation.[1][2][3]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Safe Handling Protocol

A general workflow for the safe handling of this compound is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_store Store Compound post_dispose->post_store G cluster_spill Spill Response Protocol spill_evacuate Evacuate Area spill_ventilate Ensure Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill spill_ventilate->spill_contain spill_collect Collect Spilled Material spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyridine Ethanolamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific archives reveals the fascinating history and discovery of pyridine ethanolamine compounds, a class of molecules that has become a cornerstone in modern drug development. This technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the journey from their conceptual origins to their current status as key pharmaceutical intermediates and therapeutic agents. The unique combination of a pyridine ring and an ethanolamine moiety has given rise to a versatile scaffold with a wide range of biological activities, most notably in the field of antihistamines and beyond.

From Unrelated Moieties to a Powerful Combination: A Historical Perspective

The story of pyridine ethanolamine compounds is one of convergent evolution in medicinal chemistry. The independent discoveries of pyridine and ethanolamine laid the groundwork for their eventual synergistic pairing. Pyridine, a heterocyclic aromatic compound, was first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil.[1] Its unique electronic properties and ability to engage in hydrogen bonding made it an attractive scaffold for medicinal chemists.[2][3] Early synthetic methods were developed by William Ramsay in 1876, followed by the more practical Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924.[4]

Ethanolamine, a simpler bifunctional molecule containing both an amine and an alcohol group, was first synthesized by Charles Adolphe Wurtz in 1860.[5] Its utility as a building block in chemical synthesis was recognized early on.

The conceptual leap to combine these two structures appears to have been driven by the quest for improved antihistamines in the mid-20th century. Early antihistamines, such as those derived from aminoalkyl ethers, often possessed undesirable side effects. Researchers discovered that replacing a phenyl ring with a 2-pyridyl group in these ethanolamine-based compounds significantly enhanced their antihistaminic activity.[6] This strategic modification is a key milestone in the history of pyridine ethanolamine compounds, demonstrating their potential to fine-tune pharmacological properties.

Key Milestones in the Development of Pyridine Ethanolamine Compounds

YearMilestoneKey Scientists/ContributorsSignificance
1849Isolation of PyridineThomas AndersonDiscovery of the core pyridine scaffold.[1]
1860Synthesis of EthanolamineCharles Adolphe WurtzDiscovery of the ethanolamine building block.[5]
1876First Synthesis of PyridineWilliam RamsayPaved the way for the production of pyridine derivatives.[4]
1881Hantzsch Pyridine SynthesisArthur HantzschA versatile method for synthesizing substituted pyridines.[4]
1924Chichibabin Pyridine SynthesisAleksei ChichibabinAn important industrial method for pyridine synthesis.[4]
Mid-20th CenturyEnhancement of Antihistamine ActivityVarious ResearchersDiscovery that the 2-pyridyl group enhances the activity of ethanolamine-based antihistamines.[6]
Late 20th/Early 21st CenturyDevelopment of Novel TherapeuticsVarious Research GroupsSynthesis and investigation of pyridine ethanolamine compounds for a range of therapeutic targets beyond histamine receptors, including neurological disorders and as intermediates for drugs like rosiglitazone.[7][8]

Synthesis and Experimental Protocols

The synthesis of pyridine ethanolamine compounds can be achieved through various routes, with the choice of method often depending on the desired substitution pattern. A common and illustrative example is the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate in the production of the antidiabetic drug rosiglitazone.

Experimental Protocol: Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol

This synthesis can be performed using either a traditional batch process or a more modern continuous flow microreactor system.[9]

Batch Synthesis:

  • Reactants: 2-chloropyridine and 2-(methylamino)ethanol.

  • Solvent: Typically, the reaction is carried out without a solvent or in a high-boiling point solvent.

  • Procedure: a. Equimolar amounts of 2-chloropyridine and 2-(methylamino)ethanol are mixed in a reaction vessel. b. The mixture is heated to a temperature between 120°C and 140°C. c. The reaction is monitored over time to determine the optimal reaction time for maximum yield. d. Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.

Continuous Flow Synthesis:

  • Reactants: 2-chloropyridine and 2-(methylamino)ethanol.

  • System: A microreactor system is employed.

  • Procedure: a. Solutions of the reactants are prepared. b. The solutions are pumped into the microreactor at controlled flow rates. c. The reaction occurs within the microreactor at a specific temperature (e.g., up to 160°C). d. The product stream is collected, and the desired compound is isolated. This method often offers higher yields and better control over reaction parameters compared to batch synthesis.[10]

Signaling Pathways and Mechanism of Action

The biological activity of pyridine ethanolamine compounds is intrinsically linked to their ability to interact with specific biological targets and modulate signaling pathways.

Antihistaminic Action: As first-generation antihistamines, many pyridine ethanolamine derivatives act as inverse agonists at the histamine H1 receptor.[11][12] By binding to the receptor, they stabilize its inactive conformation, thereby reducing the downstream signaling that leads to allergic symptoms.

antihistamine_pathway Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Activates G_Protein G_Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response Pyridine_Ethanolamine Pyridine Ethanolamine Pyridine_Ethanolamine->H1_Receptor Inhibits (Inverse Agonist)

Histamine H1 Receptor Signaling Pathway and Inhibition.

Neurological Applications: Compounds like 2-Amino-1-pyridin-2-yl-ethanol are being investigated for their role in neurological disorders.[8] The ethanolamine portion of these molecules can be a precursor for neurotransmitters and membrane phospholipids, while the pyridine ring can modulate interactions with various receptors and enzymes in the central nervous system.

Quantitative Data and Structure-Activity Relationships

The pharmacological activity of pyridine ethanolamine derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their therapeutic potential.

CompoundTargetActivity (IC50/pIC50)Reference
2-[Methyl(pyridin-2-yl)amino]-ethanol derivativeNAPE-PLDpIC50 = 7.14 ± 0.04[13]
Doxylamine (a pyridine ethanolamine antihistamine)Histamine H1 ReceptorVaries by assay[6]
Carbinoxamine (a pyridine ethanolamine antihistamine)Histamine H1 ReceptorVaries by assay[6]

The replacement of a phenyl ring with a pyridine ring in early antihistamines is a classic example of a beneficial SAR observation.[6] Further modifications, such as the introduction of methyl groups or other substituents on the pyridine ring or the ethanolamine side chain, can significantly impact potency, selectivity, and pharmacokinetic properties.

Future Directions

The legacy of pyridine ethanolamine compounds continues to evolve. Ongoing research is focused on designing novel derivatives with improved selectivity for specific receptor subtypes to minimize side effects. Furthermore, the application of this versatile scaffold is expanding into new therapeutic areas, including oncology and infectious diseases, driven by a deeper understanding of their mechanism of action and structure-activity relationships. The continued exploration of this chemical space promises to yield new and improved therapeutic agents for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds due to their prevalence in biologically active molecules. The specific stereochemistry of these compounds is often critical to their therapeutic efficacy and safety. This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Amino-2-(pyridin-3-yl)ethanol, a valuable intermediate for drug discovery and development. The primary method detailed is the asymmetric reduction of the precursor, 2-amino-1-(pyridin-3-yl)ethanone, a reliable and highly selective approach.

Overview of Synthetic Strategy

The most effective and widely adopted method for the enantioselective synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This strategy offers high enantioselectivity and good yields. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of such a transformation and will be the focus of the detailed protocol.

The overall synthetic workflow can be summarized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Enantioselective Reduction Start 3-Acetylpyridine Step1 Bromination Start->Step1 Br2/HBr Step2 Amination Step1->Step2 NH3 Ketone 2-Amino-1-(pyridin-3-yl)ethanone Step2->Ketone Reduction Asymmetric Reduction (CBS Catalyst) Ketone->Reduction BH3-DMS Product This compound Reduction->Product

Caption: General workflow for the synthesis of this compound.

Data Presentation: Comparison of Asymmetric Reduction Methods

While a specific protocol for 2-amino-1-(pyridin-3-yl)ethanone is not extensively documented, the following table summarizes typical results for the asymmetric reduction of analogous α-amino acetophenones, providing expected performance metrics for the proposed synthesis.

Catalyst SystemSubstrateReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
(S)-CBS-oxazaborolidine2-Amino-1-phenylethanoneBH3·SMe285-9590-98Adapted from CBS Reduction Literature
Chiral Ru-complexN-protected 2-amino-1-phenylethanoneH2>90>95Noyori Hydrogenation Literature
Biocatalyst (Yeast)2-Hydroxy-1-phenylethanoneGlucose~70-90>99Biocatalysis Literature[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride (Precursor)

This protocol describes the synthesis of the key precursor ketone required for the enantioselective reduction.

Materials:

  • 3-Acetylpyridine

  • Bromine

  • 48% Hydrobromic acid

  • Ammonia (aqueous solution)

  • Diethyl ether

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Bromination: To a solution of 3-acetylpyridine (1.0 eq) in 48% HBr, add bromine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(pyridin-3-yl)ethanone.

  • Amination: Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone in ethanol and add an excess of aqueous ammonia. Stir the mixture at room temperature for 24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and extract with dichloromethane. Dry the organic layer and concentrate.

  • Salt Formation: Dissolve the crude amine in ethanol and add a stoichiometric amount of concentrated HCl. Cool the solution to induce crystallization of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride. Filter and dry the solid.

Protocol 2: Enantioselective Synthesis of (S)-2-Amino-2-(pyridin-3-yl)ethanol via CBS Reduction

This protocol details the asymmetric reduction of the precursor ketone using a chiral oxazaborolidine catalyst.

Materials:

  • 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq). Add anhydrous THF and cool the suspension to 0 °C.

  • Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred suspension.

  • Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (1.0 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of CBS Reduction

The following diagram illustrates the catalytic cycle for the Corey-Bakshi-Shibata reduction of a ketone.

cbs_cycle catalyst (S)-CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 transition_state Six-membered Transition State complex1->transition_state ketone Ketone (R-CO-R') ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product borane BH3-DMS borane->complex1

Caption: Catalytic cycle of the CBS reduction.

References

detailed protocol for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide. The initial step involves the formation of the intermediate, 2-amino-1-(pyridin-3-yl)ethanone, via the Delepine reaction. The subsequent step is the selective reduction of the ketone functionality to yield the target amino alcohol. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a chiral amino alcohol containing a pyridine moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with pyridine-containing compounds. The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications, making it a key intermediate for the synthesis of more complex molecules. The protocol outlined below describes a reliable method for the preparation of this compound from a readily available starting material.

Data Summary

The following table summarizes the expected materials and potential outcomes for the synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
12-bromo-1-(pyridin-3-yl)ethanone hydrobromide2-amino-1-(pyridin-3-yl)ethanone hydrochlorideHexamethylenetetramine, HClChloroform, Ethanol/Water60-75>95
22-amino-1-(pyridin-3-yl)ethanone hydrochlorideThis compoundSodium borohydride (NaBH4)Methanol80-90>98

Experimental Protocols

Step 1: Synthesis of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride via Delepine Reaction

The Delepine reaction provides a method for the synthesis of primary amines from alkyl halides.[1][2][3] In this step, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide is reacted with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[1]

Materials:

  • 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide

  • Hexamethylenetetramine (HMTA)

  • Chloroform (CHCl3)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in chloroform (100 mL).

  • Stir the mixture at room temperature for 24 hours. The formation of a precipitate (the quaternary ammonium salt) should be observed.

  • Collect the precipitate by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.

  • Transfer the collected solid to a clean round-bottom flask. Add a mixture of ethanol (75 mL) and concentrated hydrochloric acid (25 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature and then cool further in an ice bath.

  • The product, 2-amino-1-(pyridin-3-yl)ethanone hydrochloride, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Reduction of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride to this compound

The ketone functionality of the intermediate is selectively reduced to a hydroxyl group using sodium borohydride, a mild and effective reducing agent for ketones.[4][5]

Materials:

  • 2-amino-1-(pyridin-3-yl)ethanone hydrochloride

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1 equivalent) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to >10 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Amination (Delepine Reaction) cluster_step2 Step 2: Ketone Reduction start_material 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide reagent1 Hexamethylenetetramine (CHCl3, RT, 24h) start_material->reagent1 Reacts with intermediate_salt Quaternary Ammonium Salt reagent1->intermediate_salt Forms hydrolysis HCl, EtOH/H2O (Reflux, 6-8h) intermediate_salt->hydrolysis Hydrolyzed by product1 2-amino-1-(pyridin-3-yl)ethanone hydrochloride hydrolysis->product1 Yields reagent2 Sodium Borohydride (NaBH4) (MeOH, 0°C to RT, 4h) product1->reagent2 Reduced with final_product This compound reagent2->final_product Yields workup Aqueous Workup & Extraction final_product->workup Processed via purified_product Purified Product workup->purified_product Results in

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for 2-Amino-2-(pyridin-3-yl)ethanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-2-(pyridin-3-yl)ethanol as a versatile chiral building block in asymmetric organic synthesis. This document details its application in the synthesis of chiral ligands and as a chiral auxiliary, complete with detailed experimental protocols and representative data.

Introduction

Chiral β-amino alcohols are pivotal structural motifs present in numerous biologically active compounds and serve as valuable precursors for chiral ligands and auxiliaries in asymmetric catalysis. This compound, with its stereocenter adjacent to a coordinating pyridine ring, offers a unique scaffold for inducing stereoselectivity in a variety of chemical transformations. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for straightforward derivatization into more complex and catalytically active species. This document outlines key applications and provides detailed protocols for its use.

Application 1: Synthesis of Chiral Pyridine Bis(oxazoline) (PyBOX) Ligands

Chiral Pyridine Bis(oxazoline) (PyBOX) ligands are a class of C2-symmetric, tridentate ligands that have demonstrated exceptional efficacy in a wide range of asymmetric catalytic reactions. The pyridyl-amino alcohol, this compound, serves as an excellent precursor for the synthesis of novel PyBOX ligands, where the pyridine moiety is inherent to the chiral backbone. These ligands are particularly effective in metal-catalyzed reactions such as hydrosilylation, cyclopropanation, and Diels-Alder reactions.

Table 1: Representative Performance of PyBOX Ligands in Asymmetric Catalysis
ReactionCatalystSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Hydrosilylation of AcetophenoneFe(OAc)₂ / PyBOXAcetophenoneup to 82up to 79
Asymmetric AziridinationFe(II) / PyBOXN-benzylideneanilineModerateup to 49
Heck-Matsuda DesymmetrizationPd(tfa)₂ / PyBOXCyclopentene67-92up to 96

Note: The data presented is representative of PyBOX ligands in similar catalytic systems and illustrates the potential efficacy of ligands derived from this compound.

Experimental Protocol: Synthesis of a Chiral PyBOX Ligand from (S)-2-Amino-2-(pyridin-3-yl)ethanol

This protocol is adapted from established procedures for PyBOX synthesis.

Step 1: Synthesis of the Bis(amide) Intermediate

  • To a solution of pyridine-2,6-dicarbonyl dichloride (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere at 0 °C, add a solution of (S)-2-Amino-2-(pyridin-3-yl)ethanol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 2: Cyclization to the Bis(oxazoline) Ligand

  • Dissolve the purified bis(amide) (1.0 eq) in anhydrous DCM (20 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 2.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient with 1% triethylamine) to afford the chiral PyBOX ligand.

G cluster_0 Synthesis of Bis(amide) cluster_1 Cyclization to PyBOX Pyridinedicarbonyl_dichloride Pyridine-2,6-dicarbonyl dichloride Reaction1 Acylation (DCM, Et3N, 0°C to rt) Pyridinedicarbonyl_dichloride->Reaction1 Amino_alcohol (S)-2-Amino-2- (pyridin-3-yl)ethanol Amino_alcohol->Reaction1 Bis_amide Bis(amide) Intermediate Reaction1->Bis_amide Bis_amide_input Bis(amide) Intermediate Bis_amide->Bis_amide_input Reaction2 Cyclization (Deoxo-Fluor®, DCM) Bis_amide_input->Reaction2 PyBOX_ligand Chiral PyBOX Ligand Reaction2->PyBOX_ligand

PyBOX Ligand Synthesis Workflow

Application 2: Use as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be readily converted into a chiral auxiliary, for instance, by N-acylation. The resulting amide can then direct the stereochemistry of subsequent reactions, such as enolate alkylation or aldol additions. The pyridine moiety can play a crucial role in chelation control, enhancing the rigidity of the transition state and thus increasing diastereoselectivity.

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary
SubstrateElectrophileProduct Diastereomeric Ratio (d.r.)
N-Propanoyl derivativeBenzyl bromide>95:5
N-Butanoyl derivativeMethyl iodide>90:10

Note: The data is illustrative of the selectivities that can be achieved with amino alcohol-derived chiral auxiliaries.

Experimental Protocol: N-Acylation of (S)-2-Amino-2-(pyridin-3-yl)ethanol and Subsequent Asymmetric Alkylation

Step 1: N-Acylation to form the Chiral Auxiliary

  • Dissolve (S)-2-Amino-2-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 25 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated chiral auxiliary, which can be purified by column chromatography if necessary.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (20 mL) under argon and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. The product can be purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved under acidic or basic hydrolysis conditions to yield the chiral carboxylic acid derivative and recover the amino alcohol. For example, refluxing with 6 M HCl followed by extraction.

G cluster_0 Formation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage Amino_alcohol (S)-2-Amino-2- (pyridin-3-yl)ethanol N_Acylation N-Acylation (THF, Et3N, 0°C to rt) Amino_alcohol->N_Acylation Acyl_chloride Acyl Chloride Acyl_chloride->N_Acylation Chiral_Auxiliary N-Acyl Chiral Auxiliary N_Acylation->Chiral_Auxiliary Auxiliary_input N-Acyl Chiral Auxiliary Chiral_Auxiliary->Auxiliary_input Alkylation 1. LDA, -78°C 2. Electrophile Auxiliary_input->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Alkylated_Product_input Alkylated Product Alkylated_Product->Alkylated_Product_input Cleavage Hydrolysis (e.g., 6M HCl, reflux) Alkylated_Product_input->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Amino Alcohol Cleavage->Recovered_Auxiliary

Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-2-(pyridin-3-yl)ethanol and its derivatives in medicinal chemistry. This document details the synthesis of bioactive molecules incorporating the pyridin-3-yl ethanolamine scaffold, presents their biological activities, and provides exemplary experimental protocols.

Introduction

This compound is a versatile bifunctional molecule containing both a primary amine and a primary alcohol, attached to a central chiral carbon which is also linked to a pyridine ring. This unique combination of functional groups makes it a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety, a common heterocycle in pharmaceuticals, can engage in various biological interactions, including hydrogen bonding and π-stacking, contributing to the binding affinity of a molecule to its target.

The broader class of β-amino alcohols is recognized for a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-Alzheimer's properties. The incorporation of a pyridin-3-yl group can modulate the physicochemical properties of a drug candidate, such as solubility and basicity, and can serve as a bioisosteric replacement for a phenyl ring, potentially improving the pharmacokinetic profile.

While extensive research on this compound itself is not widely published, its application as a key intermediate can be exemplified through the synthesis and evaluation of derivatives, such as 3-(pyridin-3-yl)-2-oxazolidinones, which have demonstrated significant antibacterial activity.

Key Applications in Medicinal Chemistry

Derivatives of this compound are being explored for various therapeutic areas, with a notable example in the development of novel antibacterial agents. The pyridin-3-yl moiety is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in drug design.

Antibacterial Agents: 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

A significant application of the this compound scaffold is in the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives. These compounds are analogs of the clinically important oxazolidinone antibiotic linezolid. By replacing the morpholine ring of linezolid with a substituted piperazine and the acetylamino side chain with a pyridin-3-yl group, novel compounds with potent antibacterial activity against Gram-positive bacteria have been developed.

Several synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity, comparable to linezolid, against various strains of Gram-positive bacteria.[1]

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Selected 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives [1]

CompoundS. aureus (ATCC29213)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
21b 21212
21d 10.510.51
21e 21212
21f 10.510.51
Linezolid 21212

Compounds 21b, 21d, 21e, and 21f are derivatives of 3-(pyridin-3-yl)-2-oxazolidinone with various substituents on the piperazine ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final 3-(pyridin-3-yl)-2-oxazolidinone derivatives, based on published literature.[1]

Protocol 1: Synthesis of (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

This protocol describes the synthesis of a key chiral intermediate from 3-aminopyridine.

Workflow for the Synthesis of a Key Chiral Intermediate

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Cyclization A 3-Aminopyridine C Intermediate Alcohol A->C Toluene, Reflux B (R)-glycidyl butyrate B->C D Intermediate Alcohol F (R)-5-(hydroxymethyl)-3- (pyridin-3-yl)oxazolidin-2-one D->F Room Temp E CDI, CH2Cl2 E->F

Caption: Synthetic workflow for the chiral oxazolidinone intermediate.

Materials:

  • 3-Aminopyridine

  • (R)-glycidyl butyrate

  • Toluene

  • Carbonyl diimidazole (CDI)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Epoxide Ring Opening. To a solution of 3-aminopyridine (1 equivalent) in toluene, add (R)-glycidyl butyrate (1.2 equivalents).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the intermediate alcohol.

  • Step 2: Oxazolidinone Ring Formation. Dissolve the intermediate alcohol (1 equivalent) in dichloromethane.

  • Add carbonyl diimidazole (CDI) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.

Protocol 2: General Procedure for the Synthesis of Final 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

This protocol outlines the final steps to introduce the substituted piperazine moiety.

General Synthetic Scheme for Final Compounds

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution A (R)-5-(hydroxymethyl)-3- (pyridin-3-yl)oxazolidin-2-one C Mesylated Intermediate A->C 0 °C to RT B MsCl, Et3N, CH2Cl2 B->C D Mesylated Intermediate G Final 3-(Pyridin-3-yl)-2- oxazolidinone Derivative D->G Reflux E Substituted Piperazine E->G F K2CO3, CH3CN F->G

Caption: Final steps in the synthesis of antibacterial agents.

Materials:

  • (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Various substituted piperazines

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Mesylation. Dissolve (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude mesylated intermediate, which is used in the next step without further purification.

  • Step 2: Nucleophilic Substitution. To a solution of the crude mesylated intermediate (1 equivalent) in acetonitrile, add the desired substituted piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to obtain the final 3-(pyridin-3-yl)-2-oxazolidinone derivative.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound derivatives are not extensively detailed in the literature, the mechanism of action for the exemplified oxazolidinone antibacterials is understood to be similar to that of linezolid.

Proposed Mechanism of Action for 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

G cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Initiation R_50S 50S Subunit Inhibition Inhibition R_50S->Inhibition R_30S 30S Subunit Initiation_Complex 70S Initiation Complex R_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex No_Protein No Protein Synthesis Initiation_Complex->No_Protein Drug 3-(Pyridin-3-yl)-2- oxazolidinone Derivative Drug->R_50S Binds to P-site Inhibition->Initiation_Complex Prevents formation

Caption: Inhibition of bacterial protein synthesis by oxazolidinones.

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding prevents the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. By blocking this process, the synthesis of essential bacterial proteins is halted, leading to a bacteriostatic effect. Molecular docking studies of 3-(pyridin-3-yl)-2-oxazolidinone derivatives suggest a similar binding mode to that of linezolid.[1]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated through the synthesis of potent 3-(pyridin-3-yl)-2-oxazolidinone antibacterial agents. The protocols provided herein offer a foundation for the synthesis of these and other derivatives. Further exploration of this scaffold in different therapeutic areas is warranted, given the favorable pharmacological properties associated with both the β-amino alcohol and pyridine moieties. The continued investigation into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the discovery of new therapeutic agents.

References

Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed methodology for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-Amino-2-(pyridin-3-yl)ethanol enantiomers. Due to the critical role of stereochemistry in determining the pharmacological and toxicological properties of drug candidates, achieving accurate enantiomeric separation is paramount for researchers, scientists, and professionals in drug development. This application note outlines a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline resolution of the enantiomers. The protocols provided are based on established principles for the chiral separation of amino alcohols and compounds containing pyridyl moieties.

Introduction

This compound is a chiral molecule containing both a basic amino group and a hydroxyl group, as well as a pyridine ring, which can participate in various intermolecular interactions. The separation of its enantiomers is crucial for understanding their individual biological activities. Chiral HPLC is a powerful and widely used technique for the enantioseparation of chiral compounds. The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. This application note provides a comprehensive guide to developing a reliable chiral HPLC method for the enantiomeric resolution of this compound.

Recommended Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.

  • Chiral Stationary Phases (CSPs): A screening approach utilizing columns with different chiral selectors is recommended. Based on the structure of this compound, the following types of CSPs are suggested for initial screening:

    • Polysaccharide-based CSPs: These are broadly applicable for a wide range of chiral compounds, including amino alcohols.

      • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel

      • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel

    • Macrocyclic Glycopeptide-based CSPs: These are particularly effective for the separation of underivatized amino acids and amino alcohols.[1]

      • Teicoplanin-based CSP

    • Pirkle-type (Brush-type) CSPs: These phases can offer unique selectivity based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

      • (R)-phenylglycinol-derived CSP

  • Solvents and Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and additives such as trifluoroacetic acid (TFA) and diethylamine (DEA) should be used.

  • Sample Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL. Dilute as necessary to obtain an appropriate detector response.

Experimental Protocol: CSP Screening

A systematic screening of the selected CSPs with different mobile phase compositions is the most effective approach to identify the optimal separation conditions.

Screening Workflow Diagram

G start Start: Prepare Racemic Sample (1 mg/mL in MeOH) screen_poly Screen Polysaccharide CSPs (Cellulose/Amylose) start->screen_poly screen_macro Screen Macrocyclic Glycopeptide CSP (Teicoplanin) start->screen_macro screen_pirkle Screen Pirkle-type CSP ((R)-phenylglycinol) start->screen_pirkle np_mode Normal Phase (NP) Mode: n-Hexane/Alcohol +/- Additive screen_poly->np_mode rp_mode Reversed-Phase (RP) / Polar Organic (PO) Mode: ACN/MeOH/Water +/- Additive screen_poly->rp_mode screen_macro->rp_mode Primary Mode eval_macro Evaluate Resolution screen_macro->eval_macro screen_pirkle->np_mode Primary Mode eval_pirkle Evaluate Resolution screen_pirkle->eval_pirkle eval_poly_np Evaluate Resolution np_mode->eval_poly_np eval_poly_rp Evaluate Resolution rp_mode->eval_poly_rp optimize Optimize Mobile Phase (Solvent Ratio, Additives, Flow Rate) eval_poly_np->optimize Partial or No Separation end_node End: Baseline Separation Achieved eval_poly_np->end_node Baseline Separation eval_poly_rp->optimize Partial or No Separation eval_poly_rp->end_node Baseline Separation eval_macro->optimize Partial or No Separation eval_macro->end_node Baseline Separation eval_pirkle->optimize Partial or No Separation eval_pirkle->end_node Baseline Separation optimize->screen_poly Re-screen if necessary optimize->screen_macro optimize->screen_pirkle optimize->end_node Optimized Method

Caption: Workflow for Chiral HPLC Method Development.

Table 1: Recommended Initial Screening Conditions

Parameter Polysaccharide CSPs Macrocyclic Glycopeptide CSP Pirkle-type CSP
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A (NP) n-Hexane/IPA (90:10, v/v) + 0.1% DEANot primary moden-Hexane/IPA (80:20, v/v)
Mobile Phase B (NP) n-Hexane/EtOH (90:10, v/v) + 0.1% DEANot primary moden-Hexane/EtOH (80:20, v/v)
Mobile Phase C (RP/PO) ACN/MeOH (50:50, v/v) + 0.1% TFAACN/Water/TFA (90:10:0.1, v/v/v)Not primary mode
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL5 µL

Note: The addition of a basic additive like DEA is recommended for basic analytes in normal phase to improve peak shape. Conversely, an acidic additive like TFA is often used in reversed-phase/polar organic modes.

Method Optimization

If the initial screening does not yield baseline separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents (e.g., from 95:5 to 80:20 n-hexane/alcohol).

  • Alcohol Modifier: In normal phase, switching between IPA and EtOH can significantly impact selectivity.

  • Additives: The concentration of the acidic or basic additive can be optimized (e.g., from 0.05% to 0.2%).

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution.

  • Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can affect enantioselectivity.

Results and Discussion (Hypothetical Data)

Following the screening protocol, a hypothetical successful separation was achieved on a cellulose-based CSP. The optimized conditions and the resulting chromatographic data are presented below.

Optimized Chromatographic Conditions Diagram

G column CSP: Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase: n-Hexane/IPA/DEA (85:15:0.1, v/v/v) column->mobile_phase Eluted with conditions Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 254 nm mobile_phase->conditions Under result Result: Baseline Separation conditions->result Yielding

Caption: Optimized Conditions for Enantiomeric Separation.

Table 2: Quantitative Data for the Optimized Method

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) 8.52 min10.28 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) 85008900
Selectivity Factor (α) \multicolumn{2}{c}{1.25}
Resolution (R_s) \multicolumn{2}{c}{2.8}

The hypothetical data in Table 2 indicates a successful separation with good resolution (R_s > 1.5) and peak shape. The selectivity factor (α) of 1.25 demonstrates the differential interaction of the two enantiomers with the chiral stationary phase.

Conclusion

This application note provides a systematic and detailed protocol for developing a chiral HPLC method for the enantiomeric separation of this compound. By screening a selection of appropriate chiral stationary phases under both normal-phase and reversed-phase/polar organic conditions, a baseline separation can be achieved. The provided workflow, screening conditions, and optimization strategies serve as a comprehensive guide for researchers in pharmaceutical analysis and drug development to accurately determine the enantiomeric purity of this and structurally related compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Antibacterial Agents Derived from 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antibacterial evaluation of novel compounds derived from a 2-Amino-2-(pyridin-3-yl)ethanol scaffold. The protocols outlined below are based on established methodologies for the synthesis of related pyridine-containing compounds and standardized antimicrobial susceptibility testing. This document is intended to serve as a foundational resource for the discovery and development of new chemical entities to combat bacterial infections.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridine and its derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial properties. The this compound core represents a versatile starting point for the synthesis of a diverse library of compounds. By modifying substituents on the amino group and the phenyl ring (if a phenylethanol derivative is considered), it is possible to explore the structure-activity relationships (SAR) and optimize the antibacterial potency and spectrum of these novel agents.

Synthesis of this compound Derivatives

A representative synthetic scheme for the preparation of this compound derivatives is presented below. This multi-step synthesis involves the formation of a key intermediate followed by diversification.

Representative Synthetic Protocol

Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile

A common precursor for the target compounds is 2-Amino-2-(pyridin-3-yl)acetonitrile. While various synthetic routes exist, a representative method is the Strecker synthesis.

  • Materials: 3-Pyridinecarboxaldehyde, Sodium cyanide (NaCN), Ammonium chloride (NH₄Cl), Methanol, Water.

  • Procedure:

    • Dissolve 3-Pyridinecarboxaldehyde (1 equivalent) in a mixture of methanol and water.

    • Add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture at 0°C.

    • Subsequently, add a solution of ammonium chloride (1.2 equivalents) in water dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(pyridin-3-yl)acetonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Amino Alcohol

The nitrile intermediate can be reduced to the desired this compound.

  • Materials: 2-Amino-2-(pyridin-3-yl)acetonitrile, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst, Anhydrous tetrahydrofuran (THF) or ethanol.

  • Procedure (using NaBH₄):

    • Dissolve 2-Amino-2-(pyridin-3-yl)acetonitrile (1 equivalent) in ethanol.

    • Add sodium borohydride (excess, e.g., 4 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[1]

    • Quench the reaction carefully by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting this compound by column chromatography or crystallization.

Step 3: Derivatization of the Amino Group (Optional)

To explore SAR, the primary amino group can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to yield a library of derivatives.

  • General Acylation Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM).

    • Add a base (e.g., triethylamine, 1.2 equivalents).

    • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, concentrate, and purify the N-acylated derivative.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Pyridinecarboxaldehyde Intermediate1 2-Amino-2-(pyridin-3-yl)acetonitrile Start->Intermediate1 Strecker Synthesis (NaCN, NH4Cl) Intermediate2 This compound Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Final_Product Novel Antibacterial Derivatives Intermediate2->Final_Product Derivatization (Acylation, Alkylation, etc.)

Caption: Synthetic workflow for novel antibacterial agents.

Antibacterial Activity Evaluation

The antibacterial activity of the synthesized compounds should be evaluated to determine their efficacy against a panel of pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard and widely used technique for determining MIC values.[1]

Protocol: Broth Microdilution Assay

  • Materials:

    • Synthesized compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

    • DMSO (for dissolving compounds)

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of each synthesized compound in DMSO.

      • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations.

    • Inoculation and Incubation:

      • Add the prepared bacterial inoculum to each well containing the compound dilutions.

      • Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + no compound), and a sterility control (broth only).

      • Incubate the plates at 37°C for 18-24 hours.

    • Determination of MIC:

      • After incubation, visually inspect the plates for bacterial growth (turbidity).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison of the antibacterial activity of the different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (Hypothetical Data)

Compound IDR Group (on Amino)S. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Parent -H128256>256>256
D-01 -COCH₃64128>256>256
D-02 -COCF₃3264128>256
D-03 -SO₂CH₃128128>256>256
D-04 -CH₂Ph163264128
Ciprofloxacin (Control)0.50.250.1251

This table presents hypothetical data for illustrative purposes.

Hypothetical Signaling Pathway of Action

While the precise mechanism of action for novel compounds requires extensive investigation, a common target for antibacterial agents is the bacterial cell wall or protein synthesis machinery. The following diagram illustrates a hypothetical pathway where a novel agent inhibits a key bacterial enzyme.

Signaling_Pathway cluster_bacterium Bacterial Cell Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Product Essential Product Enzyme->Product Inhibition Inhibition Substrate Substrate Substrate->Enzyme Pathway Cell Wall Synthesis / DNA Replication Product->Pathway Bacterial_Death Bacterial Cell Death Pathway->Bacterial_Death Disruption leads to Novel_Agent Novel this compound Derivative Novel_Agent->Enzyme Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization

References

Application Notes and Protocols for 2-Amino-2-(pyridin-3-yl)ethanol in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-3-yl)ethanol is a chiral amino alcohol that holds significant potential as a bidentate ligand in transition metal-catalyzed reactions. Its structure, featuring a stereocenter and both a hydroxyl and a pyridine nitrogen donor group, allows for the formation of stable chelate complexes with various transition metals. These complexes can create a well-defined chiral environment, making them attractive for asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

While specific literature on the catalytic applications of this compound is emerging, its structural similarity to the well-studied 2-Amino-2-(pyridin-2-yl)ethanol and other chiral β-amino alcohols provides a strong basis for its potential applications.[1] This document outlines the prospective applications of this compound as a ligand, with a focus on asymmetric transfer hydrogenation of ketones, based on data from analogous systems. The provided protocols serve as a starting point for researchers to explore its catalytic activity.

Anticipated Applications in Asymmetric Catalysis

The primary application of chiral amino alcohol ligands is in asymmetric catalysis, where they can induce enantioselectivity in a variety of transformations. The key structural features of this compound, namely the chiral center and the N,O-donor atoms, are crucial for creating a chiral pocket around the metal center.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

One of the most promising applications for transition metal complexes of this compound is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[2][3] This reaction is of great industrial importance for the synthesis of pharmaceutical intermediates. Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands have been shown to be highly effective for this transformation.[2] The general reaction scheme is depicted below:

cluster_reactants Reactants cluster_products Products ketone Prochiral Ketone catalyst [M]-2-Amino-2-(pyridin-3-yl)ethanol Catalyst ketone->catalyst Substrate Binding h_donor Hydrogen Donor (e.g., 2-Propanol) h_donor->catalyst H-Transfer product Chiral Alcohol byproduct Byproduct (e.g., Acetone) catalyst->product Product Release catalyst->byproduct G start Start step1 Combine [RuCl₂(p-cymene)]₂ and This compound in 2-propanol start->step1 step2 Heat the mixture under inert atmosphere (e.g., 80 °C for 1 hour) step1->step2 step3 Cool the resulting orange solution to room temperature step2->step3 end Catalyst Solution Ready for Use step3->end G start Start step1 Prepare catalyst solution (as in Protocol 1) start->step1 step2 Add acetophenone (substrate) to the catalyst solution step1->step2 step3 Add a solution of base (e.g., KOH in 2-propanol) step2->step3 step4 Stir the reaction at room temperature and monitor by TLC or GC step3->step4 step5 Quench the reaction with water and extract with an organic solvent step4->step5 step6 Dry, concentrate, and purify the product by chromatography step5->step6 end Analyze for conversion and ee step6->end G Ru_precatalyst [Ru]-Ligand Precatalyst Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + H-Donor - Byproduct Transition_state [Ketone---H-Ru-H---N-H] Ru_hydride->Transition_state + Ketone Ru_product_complex [Ru]-Product Complex Transition_state->Ru_product_complex Hydrogen Transfer Ru_product_complex->Ru_precatalyst - Product

References

Application Notes and Protocols for the Flow Chemistry Production of Pyridine Ethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyridine ethanolamines using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.

Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol

This protocol details the continuous flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate in the production of various pharmaceuticals.[1][2] The reaction proceeds via a nucleophilic aromatic substitution.

Experimental Protocol

A continuous flow microreactor system is employed for the synthesis.[1] The setup consists of two syringe pumps for reagent delivery, a microreactor, a back-pressure regulator, and a collection vessel.

Reagents:

  • 2-chloropyridine

  • 2-(methylamino)ethanol

Procedure:

  • Equimolar solutions of 2-chloropyridine and 2-(methylamino)ethanol in a suitable solvent (e.g., acetonitrile or neat) are prepared.

  • The reagent solutions are loaded into separate syringe pumps.

  • The microreactor is heated to the desired temperature using a suitable heating module.

  • The reagent solutions are pumped into the microreactor at a defined total flow rate to achieve the desired residence time.

  • A back-pressure regulator is used to maintain the system pressure and prevent solvent evaporation at elevated temperatures.

  • The product stream exiting the reactor is cooled and collected.

  • The collected solution is then analyzed by a suitable method (e.g., HPLC, GC-MS) to determine conversion and yield.

Data Presentation

The following table summarizes the quantitative data obtained from the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol at various temperatures and residence times.[3]

Temperature (°C)Residence Time (min)Total Flow Rate (μL/min)Yield (%)
12010.51025.3
13010.51034.1
14010.51045.2
15010.51055.6
16010.51061.8
1605.22043.5
1602.15023.1

Table 1: Yield of 2-[methyl(pyridin-2-yl)amino]ethanol in the continuous-flow process at different temperatures and residence times.[3]

Experimental Workflow

Flow_Synthesis_Pyridine_Ethanolamine ReagentA 2-Chloropyridine Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB 2-(Methylamino)ethanol Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Microreactor Heated Microreactor Mixer->Microreactor Combined Flow BPR Back-Pressure Regulator Microreactor->BPR Reaction Mixture Collection Product Collection BPR->Collection Product Stream N_Alkylation_Flow Substrate Aminopyridine in Alcohol Solution Pump HPLC Pump Substrate->Pump Reactor Heated Packed-Bed Reactor (Catalyst) Pump->Reactor Flow Rate BPR Back-Pressure Regulator Reactor->BPR Reaction Mixture Cooler Heat Exchanger BPR->Cooler Collection Product Collection Cooler->Collection Cooled Product Epoxide_Ring_Opening Start Starting Materials Aminopyridine Aminopyridine Start->Aminopyridine Epoxide Epoxide Start->Epoxide Process Flow Chemistry Process Aminopyridine->Process Epoxide->Process Product Pyridine Ethanolamine Process->Product Ring-Opening Reaction Parameters High Temperature Short Residence Time Catalyst-Free Parameters->Process

References

Application Notes and Protocols for the Derivatization of 2-Amino-2-(pyridin-3-yl)ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structural motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. The compound 2-Amino-2-(pyridin-3-yl)ethanol combines this key heterocycle with a chiral amino alcohol functionality, offering multiple points for chemical modification to generate a library of diverse derivatives for biological screening. The presence of both a primary amine and a secondary alcohol allows for selective derivatization to explore structure-activity relationships (SAR) and identify novel bioactive molecules.

This document provides detailed protocols for the derivatization of this compound via N-acylation, urea/thiourea formation, and N-sulfonylation. These derivatization strategies are proposed based on established synthetic methodologies for similar amino alcohols and the known biological activities of various pyridine derivatives, which include antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Derivatization Strategies

The primary amino group of this compound is the more nucleophilic site and can be selectively targeted for derivatization under appropriate reaction conditions. The following sections outline protocols for three common and versatile derivatization reactions.

N-Acylation

N-acylation is a robust method to introduce a wide variety of substituents, allowing for fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Experimental Protocol: General Procedure for N-Acylation

  • Materials:

    • This compound

    • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 equivalents)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (TEA or DIPEA, 1.5 equivalents) to the solution and stir for 10 minutes.

    • Slowly add the acylating agent (acyl chloride or anhydride, 1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

    • Characterize the purified product by NMR and mass spectrometry.

Table 1: Proposed N-Acyl Derivatives of this compound

Derivative NameAcylating AgentExpected Biological Activity
N-(1-hydroxy-2-(pyridin-3-yl)ethyl)acetamideAcetyl chlorideAntibacterial, Anticancer
N-(1-hydroxy-2-(pyridin-3-yl)ethyl)benzamideBenzoyl chlorideAnticancer, Enzyme inhibitor
N-(1-hydroxy-2-(pyridin-3-yl)ethyl)isobutyramideIsobutyryl chlorideGeneral screening
Urea and Thiourea Formation

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often contributing to strong interactions with biological targets.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Materials:

    • This compound

    • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.05 equivalents)

    • Anhydrous dichloromethane (DCM) or acetonitrile

    • Anhydrous potassium carbonate (for isothiocyanate reactions, 1.2 equivalents)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile in a round-bottom flask.

    • Add the isocyanate or isothiocyanate (1.05 equivalents) to the solution. For isothiocyanate reactions, add anhydrous potassium carbonate.

    • Stir the reaction mixture at room temperature for 4-24 hours (monitor by TLC).

    • Upon completion, if a precipitate has formed, collect it by filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

Table 2: Proposed Urea/Thiourea Derivatives of this compound

Derivative NameReagentExpected Biological Activity
1-(1-hydroxy-2-(pyridin-3-yl)ethyl)-3-phenylureaPhenyl isocyanateAnticancer, VEGFR-2 inhibitor
1-(1-hydroxy-2-(pyridin-3-yl)ethyl)-3-methylthioureaMethyl isothiocyanateAntibacterial, General screening
N-Sulfonylation

Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial and anticancer properties.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)

    • Anhydrous pyridine or a mixture of DCM and triethylamine

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM/TEA.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours (monitor by TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

Table 3: Proposed N-Sulfonyl Derivatives of this compound

Derivative NameSulfonylating AgentExpected Biological Activity
N-(1-hydroxy-2-(pyridin-3-yl)ethyl)benzenesulfonamideBenzenesulfonyl chlorideAntibacterial, Anticancer
N-(1-hydroxy-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamidep-Toluenesulfonyl chlorideAntibacterial, CA IX inhibitor

Biological Screening Strategy

Based on the known biological activities of structurally related pyridine derivatives, the newly synthesized library of this compound derivatives should be subjected to a tiered screening approach.

Primary Screening
  • Antimicrobial Assays: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine the Minimum Inhibitory Concentration (MIC).

  • Anticancer Assays: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the half-maximal inhibitory concentration (IC50).

Secondary Screening (for active compounds)
  • Mechanism of Action Studies: For compounds with significant antimicrobial activity, further studies could include time-kill kinetics and biofilm inhibition assays. For anticancer hits, cell cycle analysis and apoptosis assays can be performed.

  • Enzyme Inhibition Assays: Based on the derivatizing moiety, specific enzyme inhibition assays can be conducted. For example, urea derivatives could be screened against kinases like VEGFR-2, and sulfonamides against carbonic anhydrases like CA IX.

Visualizations

Derivatization_Workflow Start This compound N_Acylation N-Acylation Start->N_Acylation RCOCl or (RCO)2O Urea_Formation Urea/Thiourea Formation Start->Urea_Formation R-N=C=O or R-N=C=S N_Sulfonylation N-Sulfonylation Start->N_Sulfonylation RSO2Cl Acyl_Derivatives N-Acyl Derivatives N_Acylation->Acyl_Derivatives Urea_Derivatives Urea/Thiourea Derivatives Urea_Formation->Urea_Derivatives Sulfonamide_Derivatives Sulfonamide Derivatives N_Sulfonylation->Sulfonamide_Derivatives Library Derivative Library Acyl_Derivatives->Library Urea_Derivatives->Library Sulfonamide_Derivatives->Library Screening Biological Screening Library->Screening

Caption: Workflow for the derivatization of this compound.

Screening_Pathway Library Derivative Library Primary_Screening Primary Screening Library->Primary_Screening Antimicrobial Antimicrobial Assay (MIC) Primary_Screening->Antimicrobial Anticancer Anticancer Assay (IC50) Primary_Screening->Anticancer Active_Hits Active Hits Antimicrobial->Active_Hits Anticancer->Active_Hits Secondary_Screening Secondary Screening Active_Hits->Secondary_Screening MOA Mechanism of Action Studies Secondary_Screening->MOA Enzyme Enzyme Inhibition Assays Secondary_Screening->Enzyme Lead_Opt Lead Optimization MOA->Lead_Opt Enzyme->Lead_Opt

Caption: Tiered biological screening strategy for novel derivatives.

References

Application of 2-Amino-2-(pyridin-3-yl)ethanol in the Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(pyridin-3-yl)ethanol is a chiral β-amino alcohol that serves as a valuable building block in the synthesis of various biologically active compounds. Its structural features, including a chiral center, a primary amine, and a hydroxyl group, make it a versatile synthon for the construction of complex molecules. A significant application of this and structurally related chiral amino alcohols is in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism helps to improve glycemic control in patients with type 2 diabetes.[4] The β-amino alcohol moiety is a key pharmacophoric element in many DPP-4 inhibitors, as it interacts with the active site of the enzyme.

This application note provides a detailed overview of the use of this compound and its analogs in the synthesis of DPP-4 inhibitors, including experimental protocols and quantitative data on their inhibitory activity.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative DPP-4 inhibitors synthesized from β-amino alcohol and β-amino acid precursors.

Compound IDStructureTarget EnzymeIC50 (nM)Selectivity over DPP-8Selectivity over DPP-9
Sitagliptin 2,4,5-trifluorophenyl substituted β-amino amideDPP-418>2500-fold>2500-fold
Compound 9n 6-(hydroxymethyl)pyrazolopyrimidine with β-amino esterDPP-421.4 - 59.8SatisfactorySatisfactory
Compound 2f 4-(1H-pyrazol-1-yl)phenyl thiosemicarbazoneDPP-41.266--
Compound 2g Trifluoromethyl-substituted benzylidene thiosemicarbazoneDPP-44.775--
Compound 2o Biphenyl-substituted thiosemicarbazoneDPP-418.061--

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Protocol 1: General Synthesis of a β-Amino Amide DPP-4 Inhibitor

This protocol describes a general method for the synthesis of a DPP-4 inhibitor using a chiral β-amino alcohol as a precursor. The synthesis involves the protection of the amino group, oxidation of the alcohol to a carboxylic acid, amide coupling with a heterocyclic amine, and final deprotection.

Materials:

  • (R)-2-Amino-2-(pyridin-3-yl)ethanol

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium periodate (NaIO4)

  • Ruthenium(III) chloride (RuCl3)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][8]triazolo[4,3-a]pyrazine hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Protection of the Amino Alcohol:

    • Dissolve (R)-2-Amino-2-(pyridin-3-yl)ethanol in DCM.

    • Add TEA and cool the solution to 0 °C.

    • Add a solution of (Boc)2O in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain N-Boc protected (R)-2-amino-2-(pyridin-3-yl)ethanol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the N-Boc protected amino alcohol in a mixture of acetonitrile and water.

    • Add RuCl3 and NaIO4.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Quench the reaction with isopropanol.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected β-amino acid.

  • Amide Coupling:

    • Dissolve the N-Boc protected β-amino acid in DMF.

    • Add HOBt and EDC, and stir for 30 minutes at 0 °C.

    • Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][8]triazolo[4,3-a]pyrazine hydrochloride and TEA.

    • Stir the reaction at room temperature for 18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to get the Boc-protected DPP-4 inhibitor.

  • Deprotection:

    • Dissolve the Boc-protected inhibitor in DCM.

    • Add TFA and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate to obtain the final DPP-4 inhibitor.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of synthesized compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds and sitagliptin in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for the control), and the DPP-4 enzyme solution.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometer.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthesis_Workflow Start This compound Protection N-Protection (e.g., Boc) Start->Protection Oxidation Oxidation of Alcohol to Carboxylic Acid Protection->Oxidation Coupling Amide Coupling with Heterocycle Oxidation->Coupling Deprotection N-Deprotection Coupling->Deprotection FinalProduct DPP-4 Inhibitor Deprotection->FinalProduct

Caption: General synthetic workflow for a DPP-4 inhibitor.

DPP4_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control DPP4_Inhibitor DPP-4 Inhibitor Blocked_DPP4 DPP-4 Enzyme (Inhibited) DPP4_Inhibitor->Blocked_DPP4 Inhibits Increased_GLP1_GIP Increased Active Incretins Enhanced_Pancreas Enhanced Pancreatic Response Increased_GLP1_GIP->Enhanced_Pancreas Strongly Stimulates Enhanced_Insulin ↑↑ Insulin Enhanced_Pancreas->Enhanced_Insulin Enhanced_Glucagon ↓↓ Glucagon Enhanced_Pancreas->Enhanced_Glucagon Enhanced_Glucose_Control Enhanced Glucose Control Enhanced_Insulin->Enhanced_Glucose_Control Enhanced_Glucagon->Enhanced_Glucose_Control

Caption: Mechanism of DPP-4 inhibition for glycemic control.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Amino-2-(pyridin-3-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Workflow

The primary route for the synthesis of this compound involves a two-step process: the formation of the α-aminoketone precursor, 2-amino-1-(pyridin-3-yl)ethanone, followed by its reduction.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-1-(pyridin-3-yl)ethanone cluster_step2 Step 2: Reduction to this compound start 3-Acetylpyridine intermediate 2-bromo-1-(pyridin-3-yl)ethanone start->intermediate Bromination reagents1 Reagents: - Bromine - HBr in Acetic Acid - Hexamethylenetetramine - Ethanol/HCl aminoketone 2-amino-1-(pyridin-3-yl)ethanone hydrochloride intermediate->aminoketone Delepine Reaction product This compound aminoketone->product Reduction reagents2 Reducing Agent: Sodium Borohydride (NaBH4) in Methanol

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-bromo-1-(pyridin-3-yl)ethanone Incomplete bromination of 3-acetylpyridine.- Ensure the reaction is protected from light to prevent radical side reactions.- Use fresh, high-quality bromine and acetic acid.- Monitor the reaction closely by TLC to determine the optimal reaction time.
Decomposition of the product during workup.- Maintain a low temperature during the workup process.- Use a mild base for neutralization to avoid product degradation.
Step 1: Difficulty in isolating 2-amino-1-(pyridin-3-yl)ethanone hydrochloride The product is highly soluble in the reaction mixture.- Ensure the final solution is sufficiently acidic to precipitate the hydrochloride salt.- Cool the reaction mixture to 0-5 °C to maximize precipitation.- Use a minimal amount of solvent for washing the precipitate.
Step 2: Incomplete reduction of the aminoketone Insufficient amount of sodium borohydride.- Use a molar excess of sodium borohydride (typically 2-4 equivalents).- Add the sodium borohydride in portions to maintain a steady reaction rate.
Deactivation of the reducing agent.- Use anhydrous methanol as the solvent to prevent rapid decomposition of NaBH4.- Ensure the sodium borohydride is fresh and has been stored properly.
Step 2: Formation of side products Over-reduction or side reactions with the pyridine ring.- Maintain a low reaction temperature (0-25 °C) to improve selectivity.- Slowly add the sodium borohydride to control the reaction exotherm.
Impurities in the starting aminoketone.- Purify the 2-amino-1-(pyridin-3-yl)ethanone hydrochloride by recrystallization before use.
Purification: Difficulty in purifying the final product The product is a polar and water-soluble compound.- Use column chromatography with a polar stationary phase (e.g., silica gel) and a polar eluent system (e.g., dichloromethane/methanol with ammonia).- Consider converting the product to its hydrochloride salt for easier handling and purification by recrystallization.
Co-elution with starting material or byproducts.- Optimize the TLC solvent system before attempting column chromatography to ensure good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 2-amino-1-(pyridin-3-yl)ethanone?

The bromination of 3-acetylpyridine is a critical step that requires careful control of reaction conditions to maximize the yield of the desired 2-bromo-1-(pyridin-3-yl)ethanone and minimize the formation of dibrominated and other side products.

Q2: Can other reducing agents be used for the reduction of the aminoketone?

Yes, other hydride-based reducing agents like lithium aluminum hydride (LiAlH4) can be used. However, sodium borohydride is generally preferred due to its milder nature, higher chemoselectivity, and easier handling.[1] LiAlH4 is a much stronger reducing agent and may lead to over-reduction or side reactions if not used with caution.

Q3: How can I monitor the progress of the reduction reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for example, 10% methanol in dichloromethane with a small amount of ammonia, should show a clear separation between the starting aminoketone and the more polar amino alcohol product.

Q4: What are the key safety precautions for this synthesis?

  • Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium borohydride reacts with water and acidic solvents to produce flammable hydrogen gas. It should be handled in a dry environment, and additions should be made carefully to control the reaction rate.[1]

  • The reaction workups involving acidic and basic solutions can be exothermic and should be performed with care, ensuring proper cooling.

Q5: What is the best way to store the final product, this compound?

This compound is an amino alcohol and may be sensitive to air and light. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Step 1: Synthesis of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (Adapted from analogous preparations)

  • Bromination of 3-acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in glacial acetic acid is added a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature. The reaction mixture is stirred for several hours until TLC indicates the consumption of the starting material. The mixture is then carefully poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 2-bromo-1-(pyridin-3-yl)ethanone. The product is filtered, washed with water, and dried.

  • Delepine Reaction: The crude 2-bromo-1-(pyridin-3-yl)ethanone (1.0 eq) is dissolved in a suitable solvent like chloroform or ethanol, and hexamethylenetetramine (1.1 eq) is added. The mixture is stirred at room temperature for several hours to form the quaternary ammonium salt. The salt is filtered and then hydrolyzed by heating in a mixture of ethanol and concentrated hydrochloric acid. After cooling, the precipitated 2-amino-1-(pyridin-3-yl)ethanone hydrochloride is collected by filtration, washed with cold ethanol, and dried.

Step 2: Reduction of 2-amino-1-(pyridin-3-yl)ethanone to this compound

  • Reaction Setup: 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq) is suspended in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (2.0-4.0 eq) is added portion-wise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~9-10 with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: The aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

References

improving yield and purity in 2-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-aminopyridine synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 2-aminopyridine, offering probable causes and effective solutions.

Problem Probable Cause(s) Solution(s)
Low or No Product Yield in Chichibabin Reaction 1. Inactive Sodium Amide: The purity of sodium amide is crucial; very pure sodium amide may react poorly.[1] 2. Reaction Temperature Too Low: Traditional Chichibabin reactions require high temperatures (100-130°C) to proceed effectively.[2] 3. Poor Solubility of Reagents: Inadequate mixing and solubility of reagents in the chosen inert solvent (e.g., toluene, xylene) can hinder the reaction.[1]1. Use Less Pure Sodium Amide or Add an Activator: Impurities can have a catalytic effect.[1] Alternatively, a NaH-iodide composite can be used to enhance the Brønsted basicity of NaH, allowing for milder reaction conditions.[3] 2. Increase Reaction Temperature: Ensure the reaction is heated to the appropriate temperature for the specific solvent and reagents used. 3. Use an Appropriate Solvent and Ensure Vigorous Stirring: Solvents like liquid ammonia, toluene, or xylene are commonly used.[1][2] Ensure efficient stirring to maximize reagent contact.
Formation of Byproducts and Low Purity 1. Over-amination: Using an excess of sodium amide can lead to the formation of di-aminated products.[1] 2. Isomer Formation: Depending on the substrate, amination at the C4 position can occur, especially if the C2 and C6 positions are blocked.[1] 3. Side Reactions with Substituents: Functional groups on the pyridine ring may react with the strong base.1. Control Stoichiometry: Carefully control the amount of sodium amide used. 2. Optimize Reaction Conditions: Milder conditions, such as those using a NaH-LiI composite, can offer better regioselectivity.[3] 3. Protect Sensitive Functional Groups: If possible, protect reactive functional groups before amination.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts like di-acetylated derivatives (in the case of acetylation of 2-aminopyridine) can have similar polarity to the desired product, making separation by recrystallization difficult.[4] 2. Presence of Colored Impurities: Oxidation of starting materials or the product can lead to colored impurities.[4] 3. Residual Starting Material: Incomplete reaction can leave unreacted starting materials.1. Column Chromatography: Use column chromatography on silica gel for effective separation of compounds with similar polarities.[4] 2. Activated Charcoal Treatment: Treat the crude product solution with a small amount of activated charcoal to remove colored impurities before recrystallization.[4] 3. Optimize Reaction and Work-up: Ensure the reaction goes to completion and perform aqueous washes during work-up to remove unreacted starting materials and acidic/basic impurities.[4]
Harsh Reaction Conditions Required 1. Traditional Synthesis Methods: Classic methods like the Chichibabin reaction often require high temperatures and strong bases.[2]1. Explore Alternative Synthesis Routes: Consider modern alternatives that proceed under milder conditions, such as multicomponent reactions or syntheses starting from pyridine N-oxides or 2-mercaptopyridine.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Chichibabin synthesis of 2-aminopyridine?

A1: The main challenges include the need for harsh reaction conditions (high temperatures), the use of hazardous reagents like sodium amide, and the potential for side reactions leading to byproduct formation and low yields.[2] The purity of the sodium amide can also significantly impact the reaction's success.[1]

Q2: Are there milder alternatives to the Chichibabin reaction for synthesizing 2-aminopyridine?

A2: Yes, several milder alternatives exist. One approach involves the use of a NaH-iodide composite, which can mediate the Chichibabin amination under milder conditions.[3] Other methods include the synthesis from pyridine N-oxides and activated isocyanides, which can provide good yields in a one-pot, two-step process.[5] Multicomponent reactions also offer an efficient and environmentally friendly route to substituted 2-aminopyridines under mild conditions.[6]

Q3: How can I remove colored impurities from my 2-aminopyridine product?

A3: A common method to remove colored impurities is to treat a solution of the crude product with a small amount of activated charcoal. The solution should be heated briefly with the charcoal and then hot-filtered to remove the charcoal before proceeding with recrystallization.[4]

Q4: What is a common byproduct when acetylating 2-aminopyridine, and how can it be minimized?

A4: A likely byproduct is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine. This can form under harsh reaction conditions or with an excess of acetic anhydride. To minimize its formation, use a stoichiometric amount or only a slight excess of acetic anhydride and maintain controlled temperature, for instance, below 60°C.[4]

Q5: What purification techniques are most effective for 2-aminopyridine and its derivatives?

A5: The choice of purification technique depends on the impurities present. Recrystallization is often used, but if impurities have similar polarity to the product, column chromatography on silica gel is a highly effective method for separation.[4] For certain derivatives, cation-exchange chromatography can be an efficient method for removing excess 2-aminopyridine.[8]

Experimental Protocols

Protocol 1: Modified Chichibabin Amination using NaH-LiI Composite

This protocol describes a milder version of the Chichibabin reaction.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents) to anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Add pyridine (1 equivalent) and n-butylamine (2 equivalents) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This protocol outlines a one-pot, two-step synthesis of substituted 2-aminopyridines.[5]

  • Reaction Setup: In a reaction tube, combine pyridine N-oxide (1 equivalent), an activated isocyanide (1 equivalent), and a suitable activating agent in a solvent mixture (e.g., MeCN/DMF).

  • Reaction Execution: Heat the mixture under a nitrogen atmosphere (e.g., 105°C for 4 hours or microwave irradiation at 150°C for 15 minutes).

  • In situ Deprotection: After cooling, concentrate the reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir at 50°C until the conversion of the intermediate N-formylaminopyridine to the desired 2-aminopyridine is complete (monitor by TLC).

  • Work-up and Extraction: Add ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by flash chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Aminopyridine Synthesis

Synthesis MethodKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Traditional Chichibabin Pyridine, Sodium Amide100-130Several hoursModerate to Good[2]
Modified Chichibabin Pyridine, n-Butylamine, NaH, LiI6518 hours95[3]
From Pyridine N-Oxide Pyridine N-oxide, Benzyl isocyanide, TMSOTf1054 hoursup to 84[5]
Multicomponent Reaction Acetophenone, Malononitrile, Aldehyde, Ammonium carbonateRoom TemperatureVariesHigh[6]
From 2-Mercaptopyridine Dihydrothiazolopyridinium salt, Amine5048 hoursGood[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Mix Pyridine, n-Butylamine, NaH, LiI in THF B 2. Reflux at 66°C for 18-24h A->B C 3. Quench with Water B->C D 4. Extract with Ethyl Acetate C->D E 5. Dry and Concentrate Organic Layers D->E F 6. Column Chromatography E->F G Pure 2-Aminopyridine F->G

Caption: Workflow for Modified Chichibabin Synthesis.

troubleshooting_logic Start Low Yield or Purity? Byproducts Byproducts Observed? Start->Byproducts Yes Harsh_Conditions Harsh Conditions a Concern? Start->Harsh_Conditions No Sol_Stoichiometry Optimize Stoichiometry & Temperature Byproducts->Sol_Stoichiometry Yes Sol_Purification Improve Purification (Chromatography, Charcoal) Byproducts->Sol_Purification No Sol_Alternatives Consider Alternative Synthesis Routes Harsh_Conditions->Sol_Alternatives Yes

Caption: Troubleshooting Decision Tree for 2-Aminopyridine Synthesis.

References

Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amino alcohol enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of amino alcohol enantiomers?

A1: Poor resolution in the chiral separation of amino alcohols is often due to an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, an incorrect flow rate, or inadequate temperature control.[1] The selection of the CSP is the most critical factor.[1]

Q2: Why is my peak shape poor (e.g., tailing, fronting, or splitting)?

A2: Poor peak shape can be caused by several factors. Peak tailing may result from unwanted secondary interactions between your amino alcohol and the stationary phase, particularly with residual silanols on silica-based CSPs, or from column contamination.[1][2] Peak fronting can be a sign of column overload or a sample solvent that is too strong.[3][4] Peak splitting can indicate a partially blocked column frit or a void in the column.[3][5]

Q3: Do I need to derivatize my amino alcohol enantiomers before HPLC analysis?

A3: Derivatization is often necessary for amino alcohols that lack a strong chromophore, which is required for UV detection.[6] It can also be used to create diastereomers that can be separated on a standard achiral (reverse-phase) column.[7][8][9]

Q4: How does temperature affect chiral separations?

A4: Temperature can significantly impact chiral recognition and, therefore, the resolution of enantiomers.[1] In some cases, increasing the temperature can lead to co-elution or even a reversal of the elution order of the enantiomers.[10]

Q5: What is the "additive memory effect" and how can I avoid it?

A5: The additive memory effect can occur in isocratic separations where components of the sample or mobile phase additives irreversibly adsorb to the stationary phase.[11] This can alter the column's retention characteristics over time.[11] To avoid this, it is important to use appropriate column washing procedures between injections.[11]

Troubleshooting Guides

Guide 1: Poor or No Enantiomeric Resolution

This guide addresses situations where the enantiomers of the amino alcohol are not separating or the resolution is insufficient.

Problem: My enantiomers are co-eluting or the resolution is below the required value.

Troubleshooting Workflow:

start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement end Resolution Achieved csp->end If successful temp Adjust Temperature mobile_phase->temp If no improvement mobile_phase->end If successful flow_rate Optimize Flow Rate temp->flow_rate If no improvement temp->end If successful derivatization Consider Derivatization flow_rate->derivatization If no improvement flow_rate->end If successful derivatization->end If successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Question-and-Answer Troubleshooting:

  • Q: Have I selected the most appropriate Chiral Stationary Phase (CSP)?

    • A: The choice of CSP is the most critical factor for a successful chiral separation.[1] Amino alcohols can often be separated on Pirkle-type, polysaccharide-based, or macrocyclic glycopeptide-based CSPs.[12][13][14] If you have no prior information, screening several different types of CSPs is recommended.[1]

  • Q: Is my mobile phase composition optimized?

    • A: The mobile phase, including the organic modifier, aqueous phase pH, and any additives, plays a crucial role.[1] Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier in the nonpolar solvent. For reversed-phase, alter the aqueous buffer pH and the organic solvent concentration. The addition of acidic or basic additives can also significantly affect selectivity.[10][15]

  • Q: Could the column temperature be affecting the separation?

    • A: Yes, temperature influences the thermodynamics of the chiral recognition process.[10] Try decreasing the temperature, as lower temperatures often enhance the weak bonding forces responsible for chiral recognition.[16]

  • Q: Is the flow rate optimal?

    • A: Chiral separations can be more sensitive to flow rate than achiral separations.[1] A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[1]

  • Q: Should I consider derivatizing my amino alcohol?

    • A: If optimizing the above parameters does not yield the desired resolution, derivatization can be a powerful tool.[6] Derivatizing the amino and/or alcohol groups can enhance the interactions with the CSP or allow for separation on an achiral column by forming diastereomers.[7][8]

Guide 2: Poor Peak Shape

This guide helps to diagnose and resolve issues related to peak tailing, fronting, and splitting.

Problem: My peaks are tailing, fronting, or split.

Logical Relationship Diagram:

cluster_peak_shape Poor Peak Shape cluster_causes Potential Causes tailing Tailing secondary_interactions Secondary Interactions tailing->secondary_interactions column_contamination Column Contamination tailing->column_contamination fronting Fronting column_overload Column Overload fronting->column_overload strong_sample_solvent Strong Sample Solvent fronting->strong_sample_solvent splitting Splitting blocked_frit Blocked Column Frit splitting->blocked_frit column_void Column Void splitting->column_void

Caption: Logical relationships between peak shape issues and their causes.

Question-and-Answer Troubleshooting:

  • Q: Why are my peaks tailing?

    • A: Peak tailing for basic compounds like amino alcohols is often due to secondary interactions with acidic silanol groups on silica-based CSPs.[2] Try adding a basic modifier like diethylamine to the mobile phase to suppress these interactions. Column contamination can also lead to tailing; in this case, flushing the column with a strong solvent may help.[1]

  • Q: What causes peak fronting?

    • A: Peak fronting is a common symptom of column overload.[4] Try reducing the injected sample mass. It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase, leading to poor peak focusing at the column head.[3] If possible, dissolve your sample in the mobile phase.[3]

  • Q: Why are my peaks split or doubled?

    • A: If all peaks in the chromatogram are split, it often points to a problem at the column inlet, such as a partially blocked frit.[5] This can be addressed by back-flushing the column.[3][5] A column void, which can form over time, will also cause peak splitting.[3] In this case, the column may need to be replaced.[3]

Guide 3: Retention Time Fluctuation

This guide addresses issues with inconsistent or drifting retention times.

Problem: My retention times are not stable from run to run.

Question-and-Answer Troubleshooting:

  • Q: Is the HPLC system properly equilibrated?

    • A: For isocratic separations, especially with sensitive chiral stationary phases, ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.[11]

  • Q: Is the mobile phase composition consistent?

    • A: Ensure the mobile phase is properly mixed and degassed. For mobile phases with volatile components, prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Also, be aware of the potential for bacterial growth in aqueous mobile phases, which can be mitigated by adding a small percentage of organic solvent or sodium azide.[3]

  • Q: Are there any leaks in the system?

    • A: A leak in the HPLC system can cause pressure fluctuations and lead to variable retention times.[3] Check all fittings and connections for any signs of leakage.[3]

  • Q: Is the column temperature stable?

    • A: As temperature affects retention, ensure the column compartment is maintaining a consistent temperature.[1] Even small fluctuations in ambient temperature can affect retention if a column heater is not used.

Data Presentation

Table 1: Chiral Stationary Phase (CSP) Selection Guide for Amino Alcohols
CSP TypeCommon Trade NamesSeparation PrincipleBest For
Pirkle-type Whelk-O, Naphthylleucineπ-π interactions, hydrogen bonding, dipole-dipole interactionsAromatic amino alcohols, derivatized amino alcohols
Polysaccharide-based Chiralcel, ChiralpakHydrogen bonding, dipole-dipole interactions, steric hindranceBroad applicability, including many underivatized amino alcohols
Macrocyclic Glycopeptide Chirobiotic T, V, TAGHydrogen bonding, ionic interactions, inclusion complexationUnderivatized amino acids and amino alcohols[13]
Crown Ether CrownpakHost-guest complexationPrimary amino groups, underivatized amino acids[17]
Ligand Exchange Davankov phaseMetal complexationUnderivatized amino acids and amino alcohols[18]
Table 2: Mobile Phase Optimization Parameters
ParameterTypical Range/ValuesEffect on Separation
Organic Modifier (Normal Phase) 5-30% Ethanol or Isopropanol in Hexane/HeptaneAffects retention time and selectivity. Ethanol is often a better choice than isopropanol.[16]
Organic Modifier (Reversed Phase) 10-70% Acetonitrile or Methanol in aqueous bufferControls retention time.
Aqueous Phase pH (Reversed Phase) 2.5 - 7.5Affects the ionization state of the amino alcohol and the stationary phase, which can significantly impact retention and selectivity.[6]
Additive (Acidic) 0.1% Trifluoroacetic Acid (TFA) or Formic AcidCan improve peak shape for basic analytes and influence selectivity.
Additive (Basic) 0.1% Diethylamine (DEA) or Triethylamine (TEA)Suppresses silanol interactions, improving peak shape for basic compounds.[15]

Experimental Protocols

Protocol 1: General Method for Chiral Derivatization of Amino Alcohols with Marfey's Reagent

This protocol describes a pre-column derivatization of amino alcohols using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard C18 column.

  • Sample Preparation: Prepare a solution of the amino alcohol sample in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 100 µL of the sample solution

    • 80 µL of 1 M sodium bicarbonate (NaHCO₃) solution

    • 30 µL of 14 mM Marfey's reagent in a suitable solvent

    • 200 µL of Dimethyl sulfoxide (DMSO)

  • Reaction: Tightly cap the tube and heat the mixture at 80°C for 10 minutes with agitation.[19]

  • Quenching: Cool the reaction mixture to room temperature and add 10 µL of 4 M hydrochloric acid (HCl) to stop the reaction.[19]

  • Analysis: The sample is now ready for injection onto a reversed-phase HPLC system.

Protocol 2: Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting an appropriate CSP for a new amino alcohol.

  • Column Selection: Choose a set of 3-4 chiral columns with different separation mechanisms (e.g., one Pirkle-type, one polysaccharide-based, and one macrocyclic glycopeptide-based column).

  • Initial Mobile Phase Conditions:

    • Normal Phase: Start with a mobile phase of 80:20 (v/v) hexane:isopropanol at a flow rate of 1 mL/min.

    • Reversed Phase: Begin with a mobile phase of 50:50 (v/v) acetonitrile:water with 0.1% formic acid at a flow rate of 1 mL/min.

  • Screening Injections: Inject the racemic amino alcohol standard onto each column under the initial mobile phase conditions.

  • Evaluation: Analyze the resulting chromatograms for any signs of enantiomeric separation. A partial separation is a good starting point for further method development.

  • Optimization: For the column(s) that show promise, proceed with mobile phase optimization as described in Table 2.

Visualizations

CSP Selection Workflow

start Start: New Amino Alcohol literature Literature Search for Similar Compounds start->literature has_aromatic Does it have an aromatic ring? literature->has_aromatic If information found screen Screen Multiple CSPs literature->screen If no information is_primary_amine Is it a primary amine? has_aromatic->is_primary_amine No pirkle Try Pirkle-type CSP has_aromatic->pirkle Yes polysaccharide Try Polysaccharide-based CSP is_primary_amine->polysaccharide No crown_ether Try Crown Ether CSP is_primary_amine->crown_ether Yes optimize Optimize Mobile Phase pirkle->optimize polysaccharide->optimize crown_ether->optimize macrocyclic Try Macrocyclic Glycopeptide CSP macrocyclic->optimize screen->macrocyclic

Caption: Decision workflow for selecting a Chiral Stationary Phase.

Derivatization Workflow

cluster_workflow Derivatization Workflow amino_alcohol Amino Alcohol Enantiomers reaction Reaction amino_alcohol->reaction reagent Chiral Derivatizing Reagent reagent->reaction diastereomers Diastereomeric Mixture reaction->diastereomers hplc Achiral HPLC Separation diastereomers->hplc separation Separated Diastereomers hplc->separation

Caption: Workflow for chiral separation via diastereomer formation.

References

identification and characterization of side products in 2-Amino-2-(pyridin-3-yl)ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)ethanol. The information is designed to help identify and characterize potential side products and impurities that may arise during synthesis or subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities or side products I might encounter when working with this compound?

A1: Side products can originate from the starting materials, intermediates, or degradation of the final product. Common classes of impurities include:

  • Starting materials and reagents: Unreacted precursors from the synthesis, such as 3-acetylpyridine or the corresponding ketone.

  • Over-oxidation products: The alcohol moiety can be oxidized to a ketone, forming 2-amino-1-(pyridin-3-yl)ethan-1-one.

  • Dehydration products: Elimination of water can lead to the formation of enamines or other unsaturated derivatives.

  • Dimerization products: Self-reaction of the molecule can lead to dimers or oligomers, especially under harsh conditions.

  • Ring-modified products: The pyridine ring can be susceptible to oxidation (N-oxide formation) or hydroxylation under certain conditions.[1][2]

Q2: My purified this compound is developing a yellow or brownish color over time. What could be the cause?

A2: Discoloration is often an indication of degradation. Amino alcohols and pyridine-containing compounds can be sensitive to light, air (oxidation), and moisture. The color change may be due to the formation of oxidized impurities or polymeric byproducts. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am seeing an unexpected spot on my TLC/LC analysis of a reaction mixture containing this compound. How can I identify it?

A3: An unexpected spot could be a side product, an intermediate, or a degradation product. To identify it, you can use hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown compound. Further characterization can be achieved by isolating the impurity using preparative chromatography and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[3][4][5]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield in Reductive Amination to Synthesize this compound
Potential Cause Troubleshooting Step
Inefficient imine formation Ensure the reaction conditions (e.g., pH, removal of water) are optimal for imine formation before adding the reducing agent. Consider using a Lewis acid catalyst to facilitate imine formation.[6]
Reducing agent instability or incompatibility Verify the activity of the reducing agent (e.g., NaBH4, NaBH3CN).[7] For sensitive substrates, consider a milder reducing agent like sodium triacetoxyborohydride (STAB).[8]
Side reaction of the starting materials Analyze the crude reaction mixture by LC-MS to check for side products such as the reduction of the ketone to the corresponding alcohol without amination.
Issue 2: Presence of an Impurity with a Mass of -18 Da Compared to the Product
Potential Cause Troubleshooting Step
Dehydration Side Product This mass difference suggests the loss of a water molecule. This can happen under acidic or high-temperature conditions. Optimize the reaction temperature and pH to minimize this side reaction.
Analytical Method Induced Degradation Ensure that the analytical method (e.g., GC-MS with high inlet temperature) is not causing the degradation of the product. Use a softer ionization technique in MS if available.
Issue 3: Presence of an Impurity with a Mass of +14 Da Compared to the Product
Potential Cause Troubleshooting Step
N-Methylation If a methylating agent (e.g., methyl iodide, formaldehyde from certain solvents) is present, N-methylation of the primary amine can occur. Ensure all reagents and solvents are pure.
Reaction with Solvent Some solvents, like methanol, under certain conditions (e.g., in the presence of an acid catalyst) can act as a source of methylation. Consider using an alternative solvent.

Data Presentation

Table 1: Hypothetical Impurity Profile of a this compound Synthesis Batch

Impurity Retention Time (min) Molecular Weight ( g/mol ) Typical Level (%)
3-acetylpyridine5.2121.14< 0.1
2-Amino-1-(pyridin-3-yl)ethan-1-one6.8136.15< 0.2
This compound N-oxide4.5154.17< 0.1
Dimeric impurity12.1258.32< 0.05

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizations

troubleshooting_workflow start Unexpected Result in Reaction check_purity Analyze by TLC/LC-MS start->check_purity multiple_spots Multiple Spots Observed check_purity->multiple_spots isolate Isolate Impurity by Prep-HPLC multiple_spots->isolate Yes optimize Optimize Reaction Conditions (Temp, pH, Reagents) multiple_spots->optimize No (Incomplete Reaction) characterize Characterize by NMR / HRMS isolate->characterize identify Identify Side Product Structure characterize->identify identify->optimize end Problem Solved optimize->end

Caption: Troubleshooting workflow for identifying and addressing side products.

reaction_pathway reactant This compound side_product 2-Amino-1-(pyridin-3-yl)ethan-1-one (Ketone Side Product) reactant->side_product Oxidation oxidant Oxidizing Agent (e.g., Air, Peroxide) oxidant->side_product

Caption: Potential oxidation side reaction pathway.

analytical_workflow sample Crude Reaction Mixture hplc_uv HPLC-UV Analysis (Purity Assessment) sample->hplc_uv lc_ms LC-MS Analysis (Molecular Weight ID) sample->lc_ms report Final Impurity Profile Report hplc_uv->report prep_hplc Preparative HPLC (Impurity Isolation) lc_ms->prep_hplc Unknown Peak Detected nmr NMR Spectroscopy (Structural Elucidation) prep_hplc->nmr nmr->report

Caption: Analytical workflow for impurity identification and characterization.

References

Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2-Amino-2-(pyridin-3-yl)ethanol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue with polar compounds like this compound. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved as it cools past its melting point.

  • Change the Solvent System:

    • Solvent Polarity: The polarity of your solvent or solvent mixture may be too close to that of your compound. Try a slightly less polar solvent system. For example, if you are using a high concentration of a polar solvent like methanol, try reducing its proportion in a mixed solvent system with a less polar solvent like ethyl acetate or toluene.

    • Boiling Point: Employ a solvent with a lower boiling point.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2]

  • Seeding: If you have a few pure crystals of this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[2]

Question: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?

Answer: A low recovery is a frequent problem in recrystallization and can be attributed to several factors:[2]

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant amount of your product dissolved in the mother liquor even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to just dissolve the crude product.[3] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product.

    • Solution: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask heated.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]

Column Chromatography Issues

Question: My this compound is showing significant tailing on the silica gel column. How can I improve the peak shape?

Answer: Tailing is a common issue when purifying basic compounds like pyridines and amines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.

    • Triethylamine (TEA): A common choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can be very effective for strongly basic compounds.

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated to mask the acidic silanol groups.

    • Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.

  • Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) can improve peak shape by protonating the basic nitrogens.

Question: I am not able to separate my compound from a polar impurity. What can I do?

Answer: Separating polar compounds can be challenging. Here are some strategies to improve separation:

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar polarities.

  • Solvent System Optimization: Systematically vary the components of your mobile phase. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) while keeping the others the same can significantly alter the selectivity of the separation. Thin Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal conditions for your column.

  • Change Adsorbent: If you are using silica gel, consider trying alumina, or vice versa. The different surface properties can lead to different selectivities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized by reduction of a ketone, residual ketone may be present.

  • Byproducts of the Reaction: The synthesis of pyridine derivatives can sometimes lead to the formation of isomers or related pyridine compounds.

  • Water: Pyridine-containing compounds are often hygroscopic and can absorb moisture from the air.

  • Degradation Products: Exposure to light, air (oxidation), or high temperatures can lead to the formation of colored byproducts.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: Given the polar nature of this compound (containing amino, hydroxyl, and pyridine groups), polar solvents are a good starting point. However, a single solvent may be too effective, leading to high solubility even at low temperatures and thus poor recovery. A mixed solvent system is often ideal. Some suggested systems to screen include:

  • Ethanol/Water

  • Methanol/Ethyl Acetate

  • Isopropanol/Toluene

  • Acetone/Hexane

A good practice is to dissolve the crude compound in a minimum of the more polar ("good") solvent while hot, and then slowly add the less polar ("poor") solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]

Q3: What mobile phase should I start with for column chromatography on silica gel?

A3: For a polar compound like this compound, a relatively polar mobile phase will be required to elute it from a silica gel column. A good starting point, based on protocols for similar compounds, is a mixture of ethyl acetate and methanol.[2] You can start with a system like 95:5 ethyl acetate:methanol and gradually increase the proportion of methanol if the compound does not elute. Remember to add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase to prevent peak tailing.

Q4: How can I remove non-basic impurities from my crude product?

A4: Acid-base extraction is a very effective technique for this. The basic steps are:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic (e.g., with NaOH or NaHCO₃) to deprotonate your compound, which will then precipitate or can be extracted back into an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the purified product.

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to see if your purified product runs as a single spot and is free from the impurities present in the crude material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. The absence of signals corresponding to known impurities is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. By developing a suitable method, you can determine the percentage purity of your compound.[4][5]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indication of high purity. Impurities tend to broaden and depress the melting point.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification TechniqueRecommended Solvent System (Starting Point)Notes
Recrystallization Ethanol/Water, Methanol/Ethyl Acetate, Isopropanol/TolueneThe ratio should be determined experimentally to find the optimal balance between solubility at high temperature and insolubility at low temperature.
Column Chromatography Ethyl Acetate/Methanol (e.g., 95:5) + 0.5% TriethylamineThe polarity can be increased by increasing the proportion of methanol.
Acid-Base Extraction Dichloromethane or Ethyl Acetate / 1M HCl (aq)The product is extracted into the aqueous acid, which is then basified and re-extracted.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold. Repeat with different solvents and mixed solvent systems to find the best one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed pair) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Dry the crystals, for example, in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. Remember to add a small amount of triethylamine to the eluent.

  • Pack the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow start_recrys Crude Product dissolve Dissolve in minimum hot solvent start_recrys->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slowly cool to induce crystallization hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with ice-cold solvent collect->wash dry_recrys Dry purified crystals wash->dry_recrys start_chrom Crude Product load Load onto silica gel column start_chrom->load elute Elute with appropriate mobile phase load->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine Combine pure fractions analyze_fractions->combine evaporate Evaporate solvent combine->evaporate dry_chrom Dry purified product evaporate->dry_chrom troubleshooting_workflow start Impure this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Use Column Chromatography is_solid->column_chrom No / Recrystallization fails is_oiling_out Does it 'oil out' during recrystallization? low_yield Is the yield low? is_oiling_out->low_yield No troubleshoot_oiling Troubleshoot 'Oiling Out' (change solvent, slower cooling) is_oiling_out->troubleshoot_oiling Yes troubleshoot_yield Troubleshoot Low Yield (use less solvent, cold wash) low_yield->troubleshoot_yield Yes tailing Is there peak tailing in chromatography? troubleshoot_tailing Troubleshoot Tailing (add base to eluent, change stationary phase) tailing->troubleshoot_tailing Yes recrystallize->is_oiling_out column_chrom->tailing

References

resolving poor diastereoselectivity in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino Alcohol Synthesis

Welcome to the technical support center for . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The 1,2- and 1,3-amino alcohol motifs are crucial building blocks in numerous pharmaceuticals, making stereochemical control paramount.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of amino alcohols, particularly from the reduction of α- or β-amino ketones.

Q1: My reduction of an α-amino ketone is non-selective, giving a nearly 1:1 mixture of syn and anti diastereomers. What are the primary control models I should consider?

A1: The stereochemical outcome of nucleophilic additions to α-chiral ketones is primarily governed by two competing models: the Felkin-Anh (non-chelation) model and the Chelation-Control (Cram-chelate) model.[3][4][5] Understanding which model is operating is the first step in troubleshooting.

  • Felkin-Anh Model: This model typically predicts the major diastereomer when no chelating metal is present. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[4] This usually leads to the anti product.

  • Chelation-Control Model: This model applies when the α-substituent (e.g., a protected amine) and the carbonyl oxygen can form a stable five-membered ring with a metal ion (from a Lewis acid or the reducing agent itself).[3][4] This locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face, typically yielding the syn product.

The balance between these two pathways is sensitive to the substrate, protecting group, reducing agent, and reaction conditions.

Q2: How can I promote chelation control to favor the syn-diastereomer?

A2: To favor the syn product, you need to create conditions that promote the formation of a stable chelate intermediate.

  • Choice of N-Protecting Group: Use a protecting group with a Lewis basic atom (e.g., O or N) that can participate in chelation. Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are common examples. In contrast, bulky silyl protecting groups (like TBDPS) disfavor chelation and promote Felkin-Anh control.[6]

  • Use of Chelating Reagents/Additives: Employ reducing agents that contain metals capable of chelation, such as Zn(BH₄)₂, or add Lewis acids like MgBr₂, ZnBr₂, or TiCl₄.[5] These additives can enforce a chelated transition state even with less coordinating reducing agents.[5]

  • Solvent Choice: Use solvents that are less likely to compete for coordination to the metal ion. Ethereal solvents like THF are often suitable.

Q3: I want to synthesize the anti-diastereomer. How can I suppress chelation and favor the Felkin-Anh pathway?

A3: To favor the anti product, you must disrupt the conditions for chelation.

  • Non-Chelating Reducing Agents: Use bulky, non-chelating reducing agents. Borane reagents or hindered borohydrides like L-Selectride or K-Selectride are excellent choices for promoting Felkin-Anh selectivity.[4]

  • Bulky N-Protecting Groups: Employ large, sterically demanding protecting groups on the nitrogen, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which physically prevent the formation of a chelate ring.[6] The 2,5-dimethylpyrrolo protecting group has also been shown to be effective for directing anti selectivity.[7]

  • Protonation: If the amine is unprotected, adding a proton source will form an ammonium salt, which cannot chelate, thus favoring the anti product.[8]

Q4: My substrate doesn't have a suitable chelating group, or the inherent substrate control is low. What are my other options?

A4: When substrate control is ineffective, you must turn to reagent control.

  • Chiral Auxiliaries: Temporarily attach a chiral molecule (an auxiliary) to your substrate to direct the stereochemistry of the reduction.[9] Evans' oxazolidinones and pseudoephedrine amides are powerful examples that create a rigid chiral environment, leading to highly diastereoselective transformations.[9][] The auxiliary is removed in a subsequent step.

  • Catalytic Asymmetric Reduction: Use a chiral catalyst to differentiate between the two faces of the carbonyl.

    • Transfer Hydrogenation: Catalysts like Noyori's Ru-TsDPEN in the presence of a hydrogen donor (e.g., isopropanol or formic acid) are highly effective for the asymmetric reduction of ketones.[1][11]

    • Asymmetric Hydrogenation: Rh-BINAP and other similar complexes can provide excellent selectivity under hydrogen pressure.[1] These catalytic methods can often be tuned to produce either the syn or anti product by choosing the appropriate catalyst enantiomer (matched vs. mismatched pair).[1]

Q5: The diastereoselectivity of my reaction is inconsistent between runs. What experimental parameters are most critical to control?

A5: Poor reproducibility often points to sensitivity in reaction conditions.

  • Temperature: Reductions are often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to -78 °C) generally increases selectivity by amplifying the small energy differences between competing transition states.[12]

  • Reagent Purity and Stoichiometry: Ensure the purity and exact stoichiometry of your reducing agent and any Lewis acid additives. Old or partially decomposed reagents can give inconsistent results.

  • Water Content: Reactions involving metal hydrides or Lewis acids are extremely sensitive to moisture. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Rate of Addition: The rate at which the reducing agent is added can influence selectivity. A slow, dropwise addition at low temperature is often recommended to maintain control.

Data Presentation: Diastereoselective Reduction of α-Amino Ketones

The choice of reducing agent and N-protecting group dramatically influences the diastereomeric ratio (d.r.).

Table 1: Influence of Reducing Agent on Diastereoselectivity

Substrate (N-Boc-α-amino ketone) Reducing Agent Conditions Diastereomeric Ratio (syn:anti) Reference
N-Boc-3-amino-4-phenyl-2-butanone NaBH₄ MeOH, 0 °C 85:15 General Trend
N-Boc-3-amino-4-phenyl-2-butanone Zn(BH₄)₂ THF, -78 °C >95:5 Chelation Control[5]
N-Boc-3-amino-4-phenyl-2-butanone L-Selectride THF, -78 °C <5:95 Felkin-Anh Control[4]

| N-Boc-2-amino-1-phenyl-1-propanone | LiAlH₄ | Et₂O, -78 °C | 72:28 | Felkin-Anh Control[4] |

Table 2: Influence of N-Protecting Group on Diastereoselectivity

Substrate (α-Amino Aldehyde) N-Protecting Group Reagent/Conditions Diastereomeric Ratio (Chelate:Felkin) Reference
2-(benzyloxy)-propanal BOM (Benzyloxymethyl) MeMgBr, Et₂O, -78 °C 97:3 [5]
2-(benzyloxy)-propanal TBDPS MeMgBr, Et₂O, -78 °C 2:98 [5]

| 2-(silyloxy)-propanal | TBS (tert-butyldimethylsilyl) | Et₂Zn + MeZnI, CH₂Cl₂ | >20:1 |[6] |

Key Experimental Protocols

Protocol 1: General Procedure for Chelation-Controlled Reduction (Favors syn-Diastereomer)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected α-amino ketone (1.0 equiv) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition (Optional): If using a non-chelating hydride, add a solution of a Lewis acid (e.g., ZnCl₂ or MgBr₂, 1.1 equiv) in THF dropwise. Stir for 15-30 minutes.

  • Reducing Agent Addition: Add a solution of the chelating reducing agent (e.g., Zn(BH₄)₂, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at -78 °C.[12]

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Felkin-Anh-Controlled Reduction (Favors anti-Diastereomer)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-protected α-amino ketone (1.0 equiv) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Reducing Agent Addition: Add a solution of a bulky, non-chelating reducing agent (e.g., L-Selectride, 1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once complete, slowly quench the reaction at -78 °C with saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂ to decompose the borane species.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Diastereoselectivity start Start: Poor d.r. in Amino Alcohol Synthesis substrate Analyze Substrate: α- or β-amino ketone? start->substrate control_type What is the dominant control element? substrate->control_type chelation Promote Chelation (syn-Product) control_type->chelation Goal: syn felkin Promote Felkin-Anh (anti-Product) control_type->felkin Goal: anti reagent_control Substrate control is weak. Switch to Reagent Control. control_type->reagent_control Neither is effective c1 c1 chelation->c1 Use chelating metal (Zn, Mg) Use coordinating N-PG (Boc) Lower temperature f1 f1 felkin->f1 Use bulky hydride (L-Selectride) Use non-coordinating N-PG (TBDPS) Lower temperature auxiliary Use Chiral Auxiliary (e.g., Evans Oxazolidinone) reagent_control->auxiliary catalysis Use Asymmetric Catalysis (e.g., Noyori Reduction) reagent_control->catalysis

Caption: Troubleshooting workflow for improving diastereoselectivity.

Transition_States Felkin-Anh vs. Chelation Control Models cluster_felkin Felkin-Anh Model (Non-Chelation) cluster_chelation Chelation Model felkin_model felkin_label Nucleophile (Nu⁻) attacks anti to largest group (L). Yields anti-product. end_anti anti-Diastereomer felkin_model->end_anti chelate_model chelate_label Metal (M) chelates O and N. Attack from less hindered face. Yields syn-product. end_syn syn-Diastereomer chelate_model->end_syn start α-Amino Ketone + Reducing Agent start->felkin_model Non-chelating conditions start->chelate_model Chelating conditions

References

Technical Support Center: Scaling Up Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chiral amino alcohols.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of chiral amino alcohol synthesis.

Problem 1: Decreased Enantioselectivity at Larger Scale

Q: We observed excellent enantiomeric excess (ee) at the lab scale (1g), but the ee dropped significantly when scaling up to 100g. What are the potential causes and how can we troubleshoot this?

A: A drop in enantioselectivity during scale-up is a common challenge. Several factors can contribute to this issue:

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to non-uniform reaction conditions, affecting the catalyst's ability to control stereochemistry.

  • Temperature Gradients: Poor heat dissipation in larger vessels can create localized "hot spots," which may alter the reaction pathway or catalyst performance.

  • Catalyst Deactivation: The catalyst may be more susceptible to deactivation over the longer reaction times often required for larger batches.

  • Impurity Effects: The concentration of trace impurities in starting materials or solvents can have a more pronounced effect at a larger scale.

Troubleshooting Steps:

  • Optimize Agitation:

    • Characterize the mixing efficiency of your reactor.

    • Increase the stirring rate or consider using a different type of impeller to ensure homogeneity.

  • Improve Temperature Control:

    • Use a reactor with a jacketed cooling system and ensure efficient heat transfer.

    • Monitor the internal reaction temperature at multiple points within the reactor.

  • Evaluate Catalyst Stability:

    • Consider catalyst immobilization to enhance stability and facilitate reuse.[1]

    • Investigate the effect of catalyst loading. A slightly higher catalyst loading might be necessary at a larger scale to compensate for any deactivation.

  • Purify Starting Materials:

    • Analyze starting materials and solvents for impurities that could interfere with the catalyst.

    • Consider an additional purification step for all reagents before use in the scaled-up reaction.

Problem 2: Poor Yield and Byproduct Formation

Q: Our scaled-up synthesis of a β-amino alcohol is resulting in a low yield of the desired product and the formation of significant amounts of 1,2-diol and 1,2-diamine byproducts. How can we improve the chemoselectivity?

A: The formation of diol and diamine byproducts suggests competing reduction and nucleophilic addition reactions.[2] This is a common challenge when using aldehydes and imines as starting materials.[2]

Troubleshooting Steps:

  • Choice of Catalyst and Ligand:

    • The catalyst system plays a crucial role in controlling chemoselectivity. For instance, chromium-catalyzed asymmetric cross-coupling reactions have shown success in minimizing these byproducts.[2]

  • Protecting Group Strategy:

    • The use of strongly electron-withdrawing protecting groups on the imine can modulate its reduction potential, favoring the desired reaction pathway.[2]

  • Reaction Conditions:

    • Carefully control the reaction temperature. Lower temperatures often favor the desired kinetic product.

    • Optimize the rate of addition of reagents to maintain a low concentration of the more reactive species.

  • Alternative Synthetic Routes:

    • If chemoselectivity remains an issue, consider alternative synthetic strategies such as the ring-opening of epoxides or aziridines, or the hydrogenation of α-amino ketones.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of chiral amino alcohols?

A1: The main challenges include:

  • Maintaining Stereochemical Control: Ensuring high enantiomeric or diastereomeric purity on a larger scale.

  • Cost of Goods: The cost of chiral catalysts, ligands, and starting materials can become prohibitive at an industrial scale.

  • Process Safety and Scalability: Handling potentially hazardous reagents and ensuring consistent performance in large-scale reactors.

  • Downstream Processing: Developing efficient methods for product isolation and purification that are amenable to large-scale production.

Q2: Are there any general strategies to improve the cost-effectiveness of chiral amino alcohol synthesis on a large scale?

A2: Yes, several strategies can be employed:

  • Catalyst Recycling: Implementing catalyst recovery and reuse protocols can significantly reduce costs. Enzyme immobilization is a key strategy for improving reusability.[1]

  • Process Intensification: Utilizing continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and selectivity, and potentially reducing reactor size and capital costs.[3]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product minimizes waste and reduces costs.

  • Use of Readily Available Starting Materials: Whenever possible, utilizing inexpensive and readily available starting materials is crucial for economic viability.[2]

Q3: What are some of the most common synthetic methods for preparing chiral amino alcohols?

A3: Several well-established methods exist, including:

  • Reduction of α-amino acids or their derivatives. []

  • Asymmetric reduction of α-amino ketones. [5][6]

  • Ring-opening of chiral epoxides or aziridines with nitrogen nucleophiles. [2]

  • Asymmetric aminohydroxylation of alkenes.

  • Catalytic asymmetric Mannich and aldol-type reactions. [2][7]

Data Presentation

Table 1: Comparison of Scale-up Performance for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [8]

EntrySubstrate (Scale)Catalyst (mol %)ProductYield (%)Enantiomeric Ratio (er)
11a (10 g)0.22a91>99.9:0.1
21b (10 g)0.132b9399.3:0.7

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Norepinephrine Precursor via Asymmetric Transfer Hydrogenation [8]

  • Materials:

    • α-Amino ketone HCl salt (1a)

    • RuCl[(S,S)-Teth-TsDpen]

    • Formic acid/triethylamine (5:2 azeotrope)

    • Aqueous 28% NH₄OH

    • Suitable reaction vessel

  • Procedure:

    • To a reaction vessel, add the α-amino ketone HCl salt (10 g scale).

    • Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.2 mol %.

    • Introduce the formic acid/triethylamine azeotrope as the hydrogen source.

    • Stir the reaction mixture at the designated temperature until completion, monitoring by TLC or HPLC.

    • Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.

    • Isolate the product by filtration.

    • Wash the isolated solid with a suitable solvent and dry under vacuum.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

  • Materials:

    • Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol derived ligand)

    • Anhydrous toluene

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05-0.1 mmol).

    • Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

    • Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature and stir for 30 minutes.

    • Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Quench cluster_workup Workup & Purification start Flame-dried Schlenk Flask add_ligand Add Chiral Amino Alcohol Ligand start->add_ligand add_toluene Add Anhydrous Toluene add_ligand->add_toluene dissolve Dissolve Ligand add_toluene->dissolve add_diethylzinc Add Diethylzinc (dropwise, RT) dissolve->add_diethylzinc stir_30min Stir 30 min add_diethylzinc->stir_30min cool_0c Cool to 0 °C stir_30min->cool_0c add_benzaldehyde Add Benzaldehyde (dropwise, 0 °C) cool_0c->add_benzaldehyde stir_reaction Stir at 0 °C (Monitor by TLC) add_benzaldehyde->stir_reaction quench Quench with aq. NH4Cl (0 °C) stir_reaction->quench warm_rt Warm to RT quench->warm_rt extract Extract with Diethyl Ether warm_rt->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry product Final Product wash_dry->product

Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Decreased Enantioselectivity on Scale-up mixing Poor Mixing issue->mixing temp Temperature Gradients issue->temp catalyst Catalyst Deactivation issue->catalyst impurities Impurity Effects issue->impurities optimize_agitation Optimize Agitation mixing->optimize_agitation improve_cooling Improve Temperature Control temp->improve_cooling evaluate_catalyst Evaluate Catalyst Stability catalyst->evaluate_catalyst purify_reagents Purify Reagents impurities->purify_reagents

Caption: Troubleshooting logic for decreased enantioselectivity during scale-up.

References

Technical Support Center: Enhancing the Stability of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stability of 2-Amino-2-(pyridin-3-yl)ethanol derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The amino group on the pyridine ring and the ethanolamine side chain are susceptible to various degradation reactions under suboptimal conditions.

Q2: What are the visible signs of degradation for these compounds?

A2: Visual indicators of degradation can include a change in color, such as yellowing or browning of a previously white or off-white solid, and a change in the physical state, like the clumping of a powder.[1] In solution, the formation of precipitates can also indicate degradation into less soluble byproducts.[1]

Q3: What are the recommended storage conditions for solid this compound derivatives?

A3: To ensure long-term stability, solid compounds should be stored in a cool, dry, and dark environment in a tightly sealed container.[1] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[1]

Q4: In what types of solvents are this compound derivatives typically soluble?

A4: Given the presence of polar functional groups (amino and hydroxyl), these derivatives are generally soluble in polar solvents such as water, ethanol, methanol, and DMSO.[1] However, it is always advisable to perform a small-scale solubility test before preparing a large batch.[1]

Troubleshooting Guides

Issue 1: The solid compound has developed a yellow or brown discoloration.

  • Potential Cause: This is often a sign of oxidation or photodegradation.[1] The aminopyridine and ethanolamine moieties are susceptible to degradation upon exposure to air and light.[1]

  • Troubleshooting Steps:

    • Assess Purity: Before use, re-analyze the purity of the discolored material using a suitable analytical method such as HPLC or LC-MS.

    • Consider Application: For non-critical experiments, the material might still be usable if the purity is acceptable. However, for sensitive applications, it is best to use a fresh, non-discolored batch.

    • Improve Storage: Ensure future storage is in a tightly sealed container, protected from light, and consider storing under an inert atmosphere.[1]

Issue 2: A precipitate has formed in a stock solution stored in the refrigerator.

  • Potential Cause:

    • Low Solubility at Low Temperatures: The compound may be less soluble at lower temperatures, leading to crystallization.

    • Degradation: The compound may have degraded into a less soluble product.[1]

  • Troubleshooting Steps:

    • Attempt to Re-dissolve: Gently warm the solution to see if the precipitate dissolves. If it does, it was likely due to low-temperature insolubility.

    • Prepare Fresh Solution: If the precipitate does not re-dissolve upon warming, it is likely a degradation product. Prepare a fresh solution for your experiments.[1]

    • Optimize Storage of Solutions: Consider preparing smaller aliquots of fresh solutions to avoid repeated freeze-thaw cycles. Storing at room temperature may be an option if the compound is shown to be stable under those conditions for the required duration.

Issue 3: Inconsistent results are observed in biological assays.

  • Potential Cause:

    • Compound Degradation: The active compound may have degraded in the solid state or in solution, leading to a lower effective concentration.

    • Contamination: The stock solution or solid may be contaminated.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use an analytical technique like HPLC to check the purity and concentration of your stock solution.

    • Prepare Fresh Stocks: If degradation is suspected, prepare a fresh stock solution from a new vial of the solid compound.

    • Review Experimental Protocol: Ensure that the compound is not degrading under the assay conditions (e.g., pH of the buffer, incubation temperature and time).

Data Presentation

The following tables provide illustrative quantitative data on the stability of a hypothetical this compound derivative under various stress conditions. This data is intended to serve as a guideline for designing stability studies.

Table 1: pH-Dependent Stability of a this compound Derivative in Aqueous Solution at 40°C.

pHIncubation Time (days)% DegradationMajor Degradation Products
2.0715.2Hydrolysis Product A, Oxidative Product B
5.075.8Oxidative Product B
7.472.1Minor Oxidative Products
9.078.9Oxidative Product C, Dimerization Product

Table 2: Photostability of a this compound Derivative in Solid State and Solution.

ConditionExposure Duration% DegradationObservations
Solid, Exposed to Light1.2 million lux hours8.5Yellowing of the solid
Solid, Dark Control1.2 million lux hours< 0.5No change
Solution (in Water, pH 7.4), Exposed to Light1.2 million lux hours12.3Solution turned pale yellow
Solution (in Water, pH 7.4), Dark Control1.2 million lux hours1.8No significant change

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and take samples at different time intervals.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).

    • Take samples at various time points and prepare solutions for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][4]

    • Keep control samples protected from light.

    • Analyze the samples by HPLC.

Protocol 2: Stabilization by Lyophilization

Lyophilization, or freeze-drying, can enhance the stability of compounds that are unstable in solution.[5]

  • Formulation: Dissolve the this compound derivative in a suitable solvent (e.g., water for injection) with a cryoprotectant (e.g., mannitol or sucrose) to form a stable amorphous cake.[6]

  • Freezing: Cool the formulation to a temperature well below its eutectic point (e.g., -40°C to -80°C).[7] A controlled cooling rate is crucial for forming optimal ice crystal structures.[8]

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-300 mTorr) and gradually increase the shelf temperature to just below the critical collapse temperature of the formulation. This allows the frozen solvent to sublime directly from a solid to a gas.

  • Secondary Drying (Desorption): After the majority of the solvent has been removed, increase the temperature further (e.g., to 25°C) under vacuum to remove residual bound solvent molecules.[9]

  • Stoppering and Sealing: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen before being sealed.

Protocol 3: Stabilization using Cyclodextrins

Cyclodextrins can form inclusion complexes with drug molecules, which can protect them from degradation.[2][10]

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size and polarity of the this compound derivative.

  • Complexation Method (Kneading Method):

    • Create a paste by mixing the drug and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2) with a small amount of a suitable solvent (e.g., water-ethanol mixture).

    • Knead the mixture for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_enhancement Stability Enhancement Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Characterization->Forced_Degradation Stability_Indicating_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Stability_Indicating_Method Long_Term_Stability Long-Term Stability Testing (ICH Conditions) Stability_Indicating_Method->Long_Term_Stability Formulation Formulation Development (e.g., pH adjustment, excipients) Long_Term_Stability->Formulation If Unstable Lyophilization Lyophilization Formulation->Lyophilization Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Final_Product Final_Product Lyophilization->Final_Product Cyclodextrin->Final_Product

Caption: A logical workflow for the development and stability enhancement of this compound derivatives.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound Derivative Acid_Base Acid/Base Hydrolysis Oxidation Oxidation (e.g., H2O2) Light Photodegradation Heat Thermal Stress Hydrolysis_Product Hydrolysis of Side Chain Acid_Base->Hydrolysis_Product Oxidized_Pyridine N-Oxide Formation Oxidation->Oxidized_Pyridine Side_Chain_Oxidation Side Chain Oxidation Products Oxidation->Side_Chain_Oxidation Photoproducts Photolytic Adducts/Fragments Light->Photoproducts Dimer Dimerization Products Heat->Dimer

Caption: Potential degradation pathways for this compound derivatives under various stress conditions.

troubleshooting_logic Start Inconsistent Experimental Results Check_Solution Is the stock solution old or discolored? Start->Check_Solution Check_Storage Was the solid stored correctly? Check_Solution->Check_Storage No Prepare_Fresh Prepare a fresh stock solution Check_Solution->Prepare_Fresh Yes Use_New_Lot Use a new lot of solid compound Check_Storage->Use_New_Lot No Requalify_Solid Re-qualify solid (e.g., LC-MS, NMR) Check_Storage->Requalify_Solid Yes End_Success Problem Resolved Prepare_Fresh->End_Success Use_New_Lot->End_Success Review_Protocol Review experimental protocol for other errors Requalify_Solid->Review_Protocol End_Fail Problem Persists Review_Protocol->End_Fail

References

Technical Support Center: Quantitative Analysis of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Amino-2-(pyridin-3-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of this compound using common analytical techniques.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing when using a standard C18 column. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like this compound on a reverse-phase column is often due to strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.

    • Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). This will occupy the active silanol sites and reduce their interaction with your analyte.

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize the number of free silanol groups.

    • Solution 3: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the analyte, which can sometimes improve peak shape. However, ensure the pH is within the stable range for your column.

    • Solution 4: Consider HILIC Chromatography: Hydrophilic Interaction Chromatography (HILIC) is an alternative to reverse-phase chromatography that is well-suited for polar compounds.[1]

Issue 2: Low Sensitivity or No Signal in LC-MS/MS Analysis

  • Question: I am not observing a strong signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?

  • Answer: Low sensitivity in LC-MS/MS can stem from several factors, including inefficient ionization, poor fragmentation, or matrix effects.

    • Solution 1: Optimize Ionization Source Parameters: Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for your analyte. This compound, being a basic compound, should ionize well in positive ion mode.

    • Solution 2: Mobile Phase Additives: The presence of a proton source in the mobile phase, such as 0.1% formic acid or acetic acid, is crucial for efficient protonation and signal enhancement in positive ESI mode.

    • Solution 3: Optimize MS/MS Transitions: Perform a direct infusion of a standard solution of the analyte to optimize the precursor ion and product ion masses (MRM transitions) and their corresponding collision energies.

    • Solution 4: Sample Preparation: If analyzing samples in a complex matrix (e.g., plasma, urine), matrix components can suppress the ionization of your analyte. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

Issue 3: Irreproducible Results in GC-MS Analysis

  • Question: My quantitative results for this compound using GC-MS are not reproducible. What are the likely causes?

  • Answer: Reproducibility issues in GC-MS for polar, non-volatile compounds like this compound are almost always related to the derivatization step.

    • Solution 1: Ensure Anhydrous Conditions: Derivatization reagents, particularly silylating agents, are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

    • Solution 2: Optimize Derivatization Reaction: The reaction time and temperature for derivatization are critical. Optimize these parameters to ensure the reaction goes to completion. For example, when using BSTFA with 1% TMCS for silylation, a reaction time of 30-60 minutes at 60-70°C is a good starting point.

    • Solution 3: Use a Derivatization Catalyst: Pyridine is often used as a catalyst and solvent in derivatization reactions to improve reaction efficiency.

    • Solution 4: Check for Analyte Degradation: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds. Ensure the inlet temperature is not excessively high and consider using a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

  • A1:

    • For GC-MS: Yes, derivatization is mandatory. This compound has polar amino and hydroxyl groups that make it non-volatile. Derivatization, such as silylation or acylation, is required to increase its volatility and thermal stability for GC analysis.[2]

    • For HPLC-UV/FLD: Derivatization is not strictly necessary for UV detection, but it is required for fluorescence detection (FLD). Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can significantly enhance sensitivity and selectivity.[3]

    • For LC-MS/MS: No, derivatization is generally not required. LC-MS/MS is capable of analyzing polar compounds directly.[4][5]

Q2: What type of HPLC column is best suited for this compound?

  • A2: A base-deactivated C18 column or a polar-embedded group column is a good starting point for reverse-phase chromatography. For challenging separations or to improve retention of this polar compound, a Hydrophilic Interaction Chromatography (HILIC) column is an excellent alternative.[1]

Q3: How can I prepare calibration standards and quality control samples?

  • A3:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or water at a concentration of 1 mg/mL.

    • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with your analytical method.

    • Calibration Curve: The calibration standards should cover the expected concentration range of your samples. A typical range might be from 1 ng/mL to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.

Q4: What are the expected mass transitions for this compound in LC-MS/MS?

  • A4: The exact mass transitions must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. However, for a compound with a molecular weight of approximately 138.17 g/mol , you would first look for the protonated molecule [M+H]⁺ at m/z 139.1. Then, you would fragment this precursor ion to find stable product ions. Potential product ions could result from the loss of water (H₂O) or the loss of the ethanolamine side chain.

Experimental Protocols

Method 1: HPLC-UV Analysis

  • Principle: This method is suitable for the quantification of this compound at moderate concentrations. The analyte is separated using reverse-phase chromatography and detected by its UV absorbance.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: Base-deactivated C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (The optimal wavelength should be determined by measuring the UV spectrum of the analyte).

Method 2: LC-MS/MS Analysis

  • Principle: This is a highly sensitive and selective method for the quantification of this compound, especially at low concentrations in complex matrices. The analyte is separated by liquid chromatography and detected by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Instrumentation:

    • LC system (UPLC or HPLC)

    • Triple Quadrupole Mass Spectrometer with an ESI source

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC), 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: (To be determined experimentally)

      • Precursor Ion: [M+H]⁺

      • Product Ions: To be optimized by direct infusion.

Method 3: GC-MS Analysis (with Derivatization)

  • Principle: This method involves the chemical modification (derivatization) of this compound to make it volatile for analysis by gas chromatography-mass spectrometry.

  • Instrumentation:

    • GC system with an autosampler

    • Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • Derivatization (Silylation):

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the described analytical methods. These values are typical for the analysis of similar small molecule amines and should be validated for this compound specifically.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantitation (LOQ)50 - 150 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Table 3: GC-MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

experimental_workflow sample Sample Collection (e.g., Plasma, Reaction Mixture) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep deriv Derivatization (Required for GC-MS) prep->deriv If GC-MS analysis Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) prep->analysis If HPLC or LC-MS/MS deriv->analysis data Data Acquisition and Processing analysis->data quant Quantification and Result Reporting data->quant troubleshooting_tree start Poor Chromatographic Performance? peak_shape Peak Tailing or Broadening? start->peak_shape Yes no_issue Check Other Parameters (e.g., Detector, Sample Prep) start->no_issue No retention Inconsistent Retention Time? peak_shape->retention No solution1 Adjust Mobile Phase pH or Add Competitive Base peak_shape->solution1 Yes solution2 Use Base-Deactivated or HILIC Column peak_shape->solution2 Yes solution3 Check Pump for Leaks and Ensure Proper Mixing retention->solution3 Yes solution4 Ensure Column Equilibration Time is Sufficient retention->solution4 Yes retention->no_issue No sample_prep_pathway start Biological Matrix (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile or Methanol) start->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evap Evaporation and Reconstitution supernatant1->evap analysis Inject for LC-MS/MS Analysis evap->analysis

References

Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amination reactions of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why do some substituted pyridines exhibit low reactivity in amination reactions?

A1: The reactivity of substituted pyridines in amination reactions, particularly nucleophilic aromatic substitution (SNAr), is highly dependent on the electronic properties of the pyridine ring. Pyridines are naturally π-deficient, which makes them more susceptible to nucleophilic attack than benzene.[1] However, the presence of electron-donating groups (EDGs) on the pyridine ring increases the electron density, making the ring less electrophilic and thus less reactive towards nucleophiles.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, activating the ring for nucleophilic attack.[3]

Q2: What are the primary strategies for aminating pyridines with low reactivity?

A2: Several strategies can be employed to overcome the low reactivity of certain substituted pyridines:

  • Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful methods for forming C-N bonds and are often effective for a broader range of substrates than traditional SNAr, including those with electron-donating groups.[4][5]

  • Activation of the Pyridine Ring: The pyridine can be activated by converting it into a more electrophilic species. This can be achieved by:

    • N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide activates the 2- and 4-positions towards nucleophilic attack.[1]

    • Phosphonium Salt Formation: Reaction of the pyridine with a phosphine and an activating agent can generate a phosphonium salt, which is highly reactive towards nucleophiles.[4][6]

    • Lewis Acid Activation: A Lewis acid can coordinate to the pyridine nitrogen, withdrawing electron density and activating the ring.[7]

  • Alternative Amination Methods: For specific applications, other methods like the Chichibabin reaction (for C2-amination), Ullmann condensation, or more recent photochemical methods can be considered.[3][8][9]

Q3: How do I choose the most suitable amination method for my specific substituted pyridine?

A3: The choice of method depends on several factors, including the substitution pattern of the pyridine, the nature of the amine, and the desired regioselectivity. The following decision tree can serve as a general guide:

start Substituted Pyridine Substrate ewg Electron-Withdrawing Group (EWG) Present? start->ewg halogen Halogen at C2 or C4? ewg->halogen Yes edg Electron-Donating Group (EDG) Present? ewg->edg No snar Consider SNAr halogen->snar Yes no_halogen No Halogen Present? halogen->no_halogen No buchwald Consider Buchwald-Hartwig or Ullmann no_halogen->buchwald No (Halogen at C3) chichababin Consider Chichibabin (for C2-amination) or C-H functionalization no_halogen->chichababin Yes edg->buchwald No activation Consider Pyridine Activation (N-oxide, Phosphonium Salt) edg->activation Yes

Decision tree for selecting a pyridine amination strategy.

Q4: What is the expected regioselectivity for pyridine amination?

A4: For nucleophilic aromatic substitution (SNAr) and many metal-catalyzed reactions, amination preferentially occurs at the C2 and C4 positions.[10] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[10] Attack at the C3 position does not allow for this stabilization.[10] Achieving C3-amination is more challenging and often requires specialized methods, such as those involving dearomatization-rearomatization sequences.[9][11]

Troubleshooting Guide

Problem 1: My Buchwald-Hartwig amination is failing or giving low yields.

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a more active precatalyst.[12]
Incorrect Ligand Choice The choice of phosphine ligand is crucial. For challenging substrates, especially those with steric hindrance or electron-donating groups, a more electron-rich and bulky ligand may be required.[13][14][15] Screen a panel of ligands to find the optimal one for your specific reaction.
Base Incompatibility The base plays a critical role. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. The base may also be sensitive to protecting groups on your substrate.[12] Consider screening different bases.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF.[16] In some cases, changing the solvent can have a significant impact on the reaction outcome.
Substrate Reactivity Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig couplings and may require more forcing conditions or specialized catalysts.[12]

Problem 2: My SNAr reaction is sluggish or incomplete.

Possible Cause Troubleshooting Steps
Poorly Activated Substrate If your pyridine has electron-donating groups, it may not be electrophilic enough for SNAr. Consider activating the pyridine via N-oxide formation or by using a Lewis acid.[1][7]
Insufficient Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[17] Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.
Poor Leaving Group The leaving group ability follows the general trend I > Br > Cl > F for SNAr. If you are using a chloride, consider if a bromide or iodide analog is available.
Solvent Effects Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr as they can stabilize the charged intermediate.[8]

Data Summary

Table 1: Comparison of Catalytic Systems for the Amination of 2-Chloropyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd2(dba)3 / XPhosNaOtBuToluene1001285-95[13]
Pd(OAc)2 / BINAPK3PO4Dioxane1102470-85[5]
CuI / DMCDAK2CO3Toluene1102475-90[18]
[CpRu(p-cymene)]PF6-THF25197[19][20]

Yields are approximate and can vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Halopyridine

  • To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amination of a Pyridine via a Phosphonium Salt Intermediate [4]

  • Phosphonium Salt Formation: To a solution of the pyridine (1.0 mmol) in a suitable solvent (e.g., CH2Cl2), add triphenylphosphine (1.1 mmol) and an activating agent (e.g., CBr4, 1.1 mmol). Stir at room temperature until the reaction is complete. The phosphonium salt can often be isolated by precipitation or used directly in the next step.

  • Amination: To a solution of the phosphonium salt (1.0 mmol) in a polar aprotic solvent (e.g., DMSO), add sodium azide (1.5 mmol). Heat the reaction mixture (e.g., to 120 °C) and monitor for the formation of the iminophosphorane intermediate.[4]

  • Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding aminopyridine.

Visualizations

start Low or No Yield in Buchwald-Hartwig Amination check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents screen_ligands Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) screen_ligands->screen_bases No Improvement screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents No Improvement increase_temp Increase Reaction Temperature screen_solvents->increase_temp No Improvement change_method Consider Alternative Amination Method (e.g., SNAr, Ullmann) increase_temp->change_method Still No Improvement

Troubleshooting workflow for a failing Buchwald-Hartwig amination.

cluster_0 Catalytic Cycle pd0 L-Pd(0) oa Oxidative Addition (L-Pd(II)(Ar)(X)) pd0->oa Ar-X la Ligand Association/Dissociation oa->la HNRR' re Reductive Elimination la->re product Ar-NRR' + L-Pd(0) re->product start Pd(II) Precatalyst start->pd0 Reduction

References

selecting the optimal chiral stationary phase for pyridine amino acid separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting the optimal chiral stationary phase (CSP) for the separation of pyridine amino acid enantiomers. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal chiral stationary phase (CSP) for separating pyridine amino acid enantiomers?

A1: Selecting the right CSP is crucial for successful enantiomeric separation. For pyridine amino acids, which are polar and contain an aromatic ring, CSPs that offer multiple interaction mechanisms are generally preferred. The selection process involves considering the analyte's structure and the properties of the CSP. A logical workflow for this selection process is outlined below.

CSP_Selection_Workflow start Start: Define Pyridine Amino Acid Structure step1 Primary Screening: Polysaccharide-Based CSPs (Cellulose/Amylose derivatives) start->step1 Polar + Aromatic Analyte step4 Evaluate Separation: Resolution (Rs > 1.5?) Selectivity (α > 1.2?) step1->step4 Test with various mobile phases (Normal, Polar Organic, Reversed-Phase) step2 Secondary Screening: Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin) step2->step4 Test with various mobile phases (Polar Organic, Reversed-Phase) step3 Alternative Screening: Pirkle-Type CSPs (e.g., Whelk-O 1) step3->step4 Test with various mobile phases (Normal Phase) success Success: Method Optimization step4->success Yes fail Failure: Re-evaluate CSP & Mobile Phase step4->fail No fail->step1 Broaden CSP search fail->step2 Try alternative CSP class fail->step3 Consider different interaction types

Caption: Workflow for Chiral Stationary Phase Selection.

Q2: What are the most common types of CSPs used for amino acid separations?

A2: The most common CSPs for amino acids and related compounds fall into three main categories. The choice depends on the specific amino acid's structure and the desired mobile phase conditions.

CSP TypeCommon Trade NamesPrimary Interaction MechanismsSuitable Mobile Phases
Polysaccharide-Based Chiralcel® OD, OJ; Chiralpak® AD, ASHydrogen bonding, dipole-dipole, π-π interactions, steric hindranceNormal, Polar Organic, Reversed-Phase
Macrocyclic Glycopeptide Chirobiotic™ T, VHydrogen bonding, ionic interactions, inclusion complexationPolar Organic, Reversed-Phase
Pirkle-Type (Brush-Type) Whelk-O® 1, (S,S)-ULMOπ-π interactions, hydrogen bonding, dipole-dipoleNormal Phase

Q3: Why am I seeing poor peak shape or tailing with my pyridine amino acid?

A3: Poor peak shape is a common issue when separating polar, ionizable compounds like amino acids. It can be caused by several factors:

  • Secondary Interactions: Unwanted ionic interactions between the analyte and the silica support of the CSP can lead to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the amino acid. An inappropriate pH can lead to poor peak shape.

  • Low Buffer Concentration: In reversed-phase mode, insufficient buffer concentration can result in inconsistent ionization and peak tailing.

Q4: I have no separation (co-elution) of my enantiomers. What should I do?

A4: Co-elution indicates that the chosen CSP and mobile phase are not providing sufficient enantioselectivity. Here are some steps to troubleshoot this issue:

  • Change the Mobile Phase: Modify the organic modifier (e.g., switch from isopropanol to ethanol) or add an acidic or basic additive to alter the interactions.

  • Switch to a Different CSP Type: If mobile phase optimization fails, the CSP may not be suitable. For a pyridine amino acid, if a polysaccharide CSP isn't working, try a macrocyclic glycopeptide CSP, which offers different interaction mechanisms like ionic bonding and inclusion.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the separation.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Resolution (Rs < 1.5)

If you are experiencing low resolution between your enantiomeric peaks, follow this troubleshooting workflow.

Troubleshooting_Resolution start Start: Poor Resolution (Rs < 1.5) check1 Is peak tailing observed? start->check1 action1 Adjust mobile phase pH or add additives (acid/base) check1->action1 Yes check2 Are peaks symmetrical but too broad? check1->check2 No end Resolution Improved action1->end action2 Decrease flow rate to improve efficiency check2->action2 Yes check3 Is selectivity (α) low? check2->check3 No action2->end action3 Change organic modifier or switch to a different CSP check3->action3 Yes action3->end

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Addressing Irreproducible Retention Times

Fluctuating retention times can invalidate your results. This is often due to subtle changes in the chromatographic system.

  • Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when using mobile phase additives.

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift in retention times. Use precise measurements for all components.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as small fluctuations can affect retention.

  • Inspect for System Leaks: A small leak in the HPLC system can cause pressure fluctuations and lead to irreproducible retention times.

Experimental Protocols

Protocol 1: Screening for a Chiral Separation Method for a Novel Pyridine Amino Acid

This protocol outlines a general approach for developing a separation method from scratch.

1. Analyte Characterization:

  • Determine the pKa values of the pyridine amino acid.

  • Assess its solubility in common HPLC solvents (e.g., methanol, acetonitrile, water).

2. Initial CSP and Mobile Phase Screening:

  • CSP 1 (Polysaccharide): Chiralpak® AD-H

    • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)

    • Mobile Phase B (Polar Organic): Acetonitrile/Methanol/Acetic Acid (90:10:0.1, v/v/v)

  • CSP 2 (Macrocyclic Glycopeptide): Chirobiotic™ T

    • Mobile Phase C (Reversed-Phase): 10 mM Ammonium Acetate in Water/Methanol (70:30, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)

4. Evaluation and Optimization:

  • Inject the racemic standard and evaluate the chromatograms for any signs of separation.

  • If partial separation is observed, optimize the mobile phase composition (e.g., vary the ratio of organic modifiers, change the concentration or type of additive).

  • If no separation is achieved on any of the initial CSPs, select a CSP with a different primary interaction mechanism (e.g., a Pirkle-type CSP) and repeat the screening process.

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel 2-Amino-2-(pyridin-3-yl)ethanol Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Pyridine Derivatives as Potential Anticancer Agents

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, pyridine-containing scaffolds have emerged as a privileged structure due to their prevalence in numerous FDA-approved drugs and their diverse biological activities. This guide provides a comprehensive comparison of a novel series of 2-amino-2-(pyridin-3-yl)ethanol derivatives, evaluating their anticancer potential against established alternatives and detailing the experimental frameworks used for their assessment.

Quantitative Performance Analysis: Cytotoxicity Screening

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative metric used to assess this, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

In a comparative study, a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results, presented in Table 1, showcase the superior cytotoxicity of these novel compounds against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to the standard anticancer drug, 5-fluorouracil.

Compound IDCancer Cell LineIC50 (µM) of Novel Pyridine DerivativeIC50 (µM) of 5-Fluorouracil (Standard)
S1 PC3 (Prostate)0.1>100
HeLa (Cervical)1.274.1
S2 PC3 (Prostate)0.85>100
HeLa (Cervical)5.574.1
S3 PC3 (Prostate)0.25>100
HeLa (Cervical)2.874.1
S4 PC3 (Prostate)0.5>100
HeLa (Cervical)4.174.1
Table 1: In Vitro Cytotoxicity (IC50) of Novel Pyridine Derivatives Compared to 5-Fluorouracil.[1]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following sections outline the methodologies used for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., PC3, HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyridine derivatives and the reference drug (5-fluorouracil) for a period of 48 hours.

  • MTT Reagent Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[2][3]

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms by which these novel compounds exert their anticancer effects is crucial for their further development. Many pyridine derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation Ras Ras VEGFR2:f2->Ras PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridine Derivative Inhibitor->VEGFR2:f2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives.

The diagram above illustrates the VEGFR-2 signaling cascade, a critical pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[4][5] Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a series of downstream signaling events are initiated, leading to cell proliferation, survival, and angiogenesis. Novel pyridine derivatives can act as inhibitors of the VEGFR-2 tyrosine kinase domain, thereby blocking this signaling pathway and exerting their anticancer effects.[4][5]

To further elucidate the experimental process, the following workflow diagram outlines the key steps in the biological evaluation of these novel compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Conclusion Synthesis Synthesis of Novel This compound Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) IC50_Determination->Kinase_Assay Cell_Cycle Cell Cycle Analysis IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assays IC50_Determination->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Kinase_Assay->SAR_Analysis Cell_Cycle->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for Biological Evaluation.

This workflow provides a systematic approach, from the initial synthesis and characterization of the novel compounds to their comprehensive biological evaluation, culminating in the identification of promising lead candidates for further preclinical and clinical development.

References

A Comparative Analysis of Batch versus Flow Synthesis for Pyridine Ethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of Key Pharmaceutical Intermediates

The synthesis of pyridine ethanolamines, a critical structural motif in numerous pharmaceutical compounds, presents a compelling case study for the comparative evaluation of traditional batch processing and modern continuous flow chemistry. This guide provides an objective analysis of both methodologies, supported by experimental data, to inform process development and optimization in pharmaceutical research and manufacturing. The transition from batch to flow synthesis offers significant advantages in terms of efficiency, safety, and scalability, ultimately accelerating drug development timelines.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from a comparative study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a representative pyridine ethanolamine. The data highlights the superior performance of continuous flow synthesis over traditional batch methods.

ParameterBatch SynthesisFlow Synthesis
Reaction Time 24 hours (1440 minutes)20 minutes
Temperature 120 °C160 °C
Product Yield ~70% (at 24h)>95%
Production Rate 1.13 x 10⁻⁷ mol s⁻¹Significantly higher, with one microreactor at 160°C producing the equivalent of more than five batch reactors at 120°C[1]
Process Control Limited by heat and mass transferPrecise control over temperature, pressure, and residence time[2]
Safety Higher risk with large volumes of reagents and exothermsEnhanced safety due to small reaction volumes and efficient heat exchange[3]
Scalability Challenging, often requires re-optimizationReadily scalable by numbering up microreactors

Experimental Protocols

The following methodologies for the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol are based on documented experimental procedures.

Batch Synthesis Protocol

The batch synthesis was conducted in a conventional laboratory setup.

  • Reagent Preparation: 2-Chloropyridine and 2-(methylamino)ethanol are mixed in a sealed reaction vessel. No solvent is used to maintain consistent reaction conditions with the flow process[1][4].

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 120 °C or 140 °C) with continuous stirring[1][5].

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them using a suitable analytical technique, such as UHPLC-MS[4].

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield 2-[methyl(pyridin-2-yl)amino]ethanol.

Continuous Flow Synthesis Protocol

The continuous flow synthesis was performed using a microreactor system.

  • System Setup: A continuous flow system is assembled using pumps, a microreactor, and a back-pressure regulator. The microreactor is typically a capillary or a chip-based device[4].

  • Reagent Delivery: Solutions of 2-chloropyridine and 2-(methylamino)ethanol are prepared. The reagents are then continuously pumped into the microreactor at controlled flow rates[4].

  • Reaction: The microreactor is heated to the desired temperature (e.g., 120 °C to 160 °C). The reaction occurs as the reagents mix and travel through the heated microreactor[1]. The residence time is controlled by the flow rate and the reactor volume.

  • Product Collection: The product stream exiting the microreactor is collected. The system is allowed to reach a steady state before collecting the product for analysis and purification.

  • Analysis and Purification: The collected product is analyzed to determine the yield and purity. Purification can be performed using in-line or off-line techniques.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis of pyridine ethanolamines.

Batch_Synthesis_Workflow Batch Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up Reagents Mix 2-Chloropyridine and 2-(methylamino)ethanol Heating Heat to 120-140°C in a sealed vessel Reagents->Heating Monitor Monitor reaction progress over 24h Heating->Monitor Workup Cool, Isolate, and Purify Product Monitor->Workup

Batch Synthesis Workflow Diagram

Flow_Synthesis_Workflow Flow Synthesis Workflow cluster_setup System Setup cluster_reaction Continuous Reaction cluster_collection Product Collection & Analysis Pumps Prepare Reagent Solutions in Pumps Pumping Pump Reagents into Heated Microreactor (160°C) Pumps->Pumping Microreactor Assemble Microreactor System Microreactor->Pumping Collection Collect Product Stream (residence time ~20 min) Pumping->Collection Analysis Analyze and Purify Product Collection->Analysis

Flow Synthesis Workflow Diagram

Comparative_Advantages Comparative Advantages: Flow vs. Batch Synthesis cluster_flow Flow Synthesis cluster_batch Batch Synthesis FS_Yield Higher Yield FS_Time Shorter Reaction Time BS_Yield Lower Yield FS_Safety Enhanced Safety BS_Time Longer Reaction Time FS_Control Precise Control BS_Safety Higher Risk FS_Scale Scalable BS_Control Limited Control BS_Scale Challenging to Scale

Comparative Advantages Diagram

References

Structure-Activity Relationship of Phenylethanolamine Analogs: A Comparative Guide for Designing Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of phenylethanolamine analogs, a core structure in many endogenous neurotransmitters and synthetic drugs. The insights gleaned from these analogs can serve as a valuable blueprint for the rational design of novel therapeutics, including those incorporating a pyridin-3-yl moiety in place of the phenyl ring, such as 2-Amino-2-(pyridin-3-yl)ethanol derivatives.

The phenylethanolamine backbone, characterized by a phenyl ring attached to an ethanolamine side chain, is a critical pharmacophore for adrenergic receptor agonists. Modifications to this core structure, including substitutions on the aromatic ring, the amino group, and the ethanolamine side chain, profoundly influence the compound's affinity, efficacy, and selectivity for different receptor subtypes. This guide synthesizes key findings from SAR studies to illuminate these relationships.

Comparative Analysis of Adrenergic Receptor Agonists

The following table summarizes the structure-activity relationships of various phenylethanolamine derivatives concerning their activity at adrenergic receptors. The data highlights how subtle chemical modifications can lead to significant changes in biological activity.

Compound/Analog TypeModificationEffect on ActivityReference Compound(s)
β-Phenylethylamine Core Presence of a catechol group (3,4-dihydroxy) on the phenyl ring.Generally confers maximal agonist activity at adrenoceptors.[1]Norepinephrine, Epinephrine
Replacement of catechol with a resorcinol moiety.Provides selectivity for β2-adrenergic receptors.[1]Metaproterenol
Ethanolamine Side Chain Hydroxyl group on the β-carbon.Crucial for direct-acting sympathomimetic activity; its absence greatly reduces adrenergic receptor activity.[1]Dopamine (lacks β-OH)
Stereochemistry at the β-carbon.The (1R)-configuration is essential for high potency in direct-acting agonists.[1](1R)-Norepinephrine
Amino Group Substitution on the amino nitrogen.Determines α- or β-receptor selectivity. Larger substituents tend to favor β-receptor activity.Isoproterenol (isopropyl)
Primary vs. Secondary vs. Tertiary AminesPrimary and secondary amines generally exhibit good adrenergic activity.Norepinephrine (primary), Epinephrine (secondary)
Aromatic Ring Substituents Introduction of specific groups at the meta position of octopamine.Isopropyl, cyclohexyl, and fluoro groups can improve affinity for α-adrenergic receptors.[2]Octopamine
Para-substitution on norphenylephrine.Generally detrimental to α-adrenergic activity.[2]Norphenylephrine

Experimental Protocols

The biological activities of phenylethanolamine analogs are typically assessed through a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays for Receptor Affinity

This method is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation : Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells expressing β1- and β2-adrenergic receptors).

  • Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]-CGP-12177 for β-adrenergic receptors) and varying concentrations of the unlabeled test compound.

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular cAMP Production Assay for Agonist Activity

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to Gs-protein coupled receptors like β-adrenergic receptors.

  • Cell Culture : Cells expressing the target receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Stimulation : The cells are incubated with various concentrations of the test compound for a defined period.

  • Lysis and Detection : The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent probe.

  • Data Analysis : The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Adrenergic_Agonists cluster_scaffold Phenylethanolamine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold β-Phenylethylamine Ring Aromatic Ring (e.g., Catechol) Scaffold->Ring influences SideChain Ethanolamine Side Chain (β-OH, Stereochemistry) Scaffold->SideChain influences Amine Amino Group (N-Substitution) Scaffold->Amine influences Affinity Receptor Affinity Ring->Affinity Efficacy Agonist Efficacy Ring->Efficacy SideChain->Affinity SideChain->Efficacy Selectivity Receptor Selectivity (α vs. β, β1 vs. β2) Amine->Selectivity Experimental_Workflow_cAMP cluster_workflow cAMP Production Assay Workflow Start Culture Receptor-Expressing Cells Stimulate Incubate with Test Compound Start->Stimulate Lyse Cell Lysis Stimulate->Lyse Detect Measure Intracellular cAMP Lyse->Detect Analyze Calculate EC50 from Dose-Response Curve Detect->Analyze End Determine Agonist Potency Analyze->End

References

Efficacy of 2-Amino-2-(pyridin-3-yl)ethanol-Based Cholinesterase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of a promising class of inhibitors for Alzheimer's Disease, benchmarked against the existing therapeutic, Donepezil.

This guide provides a comprehensive comparison of the efficacy of novel 2-Amino-2-(pyridin-3-yl)ethanol-based inhibitors against established drugs for the treatment of Alzheimer's disease, with a focus on acetylcholinesterase (AChE) inhibition. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and more effective therapeutic agents for neurodegenerative diseases.

Introduction to Alzheimer's Disease and the Role of Cholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] One of the primary pathological hallmarks of AD is the decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain.[1] This deficiency is largely due to the degradation of ACh by the enzyme acetylcholinesterase (AChE) in the synaptic cleft. The "cholinergic hypothesis" of Alzheimer's disease posits that this loss of cholinergic transmission in the cerebral cortex and other brain regions contributes significantly to the cognitive decline observed in patients.[1][2]

Current therapeutic strategies for symptomatic relief in early to moderate stages of AD largely revolve around the use of acetylcholinesterase inhibitors (AChEIs).[3][4] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and leading to modest improvements in cognitive function.[1][4] Donepezil is a widely prescribed AChEI that serves as a benchmark for the development of new inhibitors.[5]

Recent research has focused on developing novel AChEIs with improved efficacy, selectivity, and pharmacokinetic profiles. Among these, compounds featuring a pyridine scaffold have shown significant promise. This guide specifically evaluates the efficacy of a series of this compound derivatives as potent acetylcholinesterase inhibitors.

Comparative Efficacy of this compound Derivatives and Existing Drugs

While direct head-to-head clinical trial data for this compound-based inhibitors is not yet available, preclinical studies on related pyridine derivatives have demonstrated their potential as potent acetylcholinesterase inhibitors. For the purpose of this guide, we will focus on the broader class of pyridine derivatives that have been directly compared to Donepezil in in-vitro assays.

One such study synthesized a series of novel pyridine derivatives with carbamic or amidic functions and evaluated their inhibitory activity against human acetylcholinesterase (hAChE). The most potent compound from this series, a carbamate derivative of a pyridine scaffold, demonstrated significant inhibitory activity.

Compound/DrugTarget EnzymeIC50 (µM)
Pyridine Derivative (Carbamate 8) hAChE0.153 ± 0.016
Donepezil hAChENot reported in this specific study, but typically in the nanomolar range
Pyridine Derivative (Carbamate 11) hBChE0.828 ± 0.067

Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.[6] It is important to note that while "Carbamate 8" is a pyridine derivative, it is not a direct derivative of this compound. This data is presented to illustrate the potential of the broader class of pyridine-based inhibitors.

Experimental Protocols

A standardized and widely accepted method for determining the in-vitro efficacy of cholinesterase inhibitors is the Ellman's spectrophotometric method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of the test compound required to inhibit 50% of the acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (this compound derivatives).

  • Positive control (Donepezil).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and Donepezil in the appropriate solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or Donepezil.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in a Healthy vs. Alzheimer's Brain

The following diagram illustrates the cholinergic signaling pathway at the synapse and the impact of Alzheimer's disease and AChE inhibitors.

Cholinergic_Signaling cluster_0 Healthy Synapse cluster_1 Alzheimer's Synapse cluster_2 Alzheimer's Synapse with AChE Inhibitor Presynaptic_H Presynaptic Neuron Vesicle_H ACh Vesicle Vesicle_H->SynapticCleft_H ACh Release AChR_H ACh Receptor SynapticCleft_H->AChR_H ACh binds AChE_H AChE SynapticCleft_H->AChE_H ACh Postsynaptic_H Postsynaptic Neuron AChR_H->Postsynaptic_H Signal Transduction Choline_H Choline AChE_H->Choline_H Acetate_H Acetate AChE_H->Acetate_H Choline_H->Presynaptic_H Reuptake Presynaptic_AD Presynaptic Neuron Vesicle_AD Reduced ACh Vesicle Vesicle_AD->SynapticCleft_AD Reduced ACh Release AChR_AD ACh Receptor SynapticCleft_AD->AChR_AD Less ACh binds AChE_AD AChE SynapticCleft_AD->AChE_AD ACh Postsynaptic_AD Postsynaptic Neuron AChR_AD->Postsynaptic_AD Weakened Signal Presynaptic_AD_I Presynaptic Neuron Vesicle_AD_I Reduced ACh Vesicle Vesicle_AD_I->SynapticCleft_AD_I Reduced ACh Release AChR_AD_I ACh Receptor SynapticCleft_AD_I->AChR_AD_I Increased ACh binding Postsynaptic_AD_I Postsynaptic Neuron AChR_AD_I->Postsynaptic_AD_I Restored Signal AChE_AD_I AChE (Inhibited) Inhibitor AChE Inhibitor Inhibitor->AChE_AD_I Inhibits

Caption: Cholinergic neurotransmission in a healthy state, in Alzheimer's disease, and with the action of an AChE inhibitor.

Experimental Workflow for AChE Inhibitor Screening

The following diagram outlines the typical workflow for screening and evaluating novel acetylcholinesterase inhibitors.

AChE_Inhibitor_Workflow cluster_0 Workflow A Compound Synthesis (this compound derivatives) B Primary Screening (Ellman's Assay) A->B C Hit Identification (Compounds with significant AChE inhibition) B->C D Dose-Response & IC50 Determination C->D E Selectivity Assays (vs. Butyrylcholinesterase) D->E F In vitro ADME/Tox Assays E->F G Lead Optimization F->G G->A Iterative Design H In vivo Efficacy Studies (Animal Models of AD) G->H

Caption: A typical drug discovery workflow for the development of novel acetylcholinesterase inhibitors.

References

validation of analytical methods for 2-Amino-2-(pyridin-3-yl)ethanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of validated analytical methodologies for the quantification of 2-Amino-2-(pyridin-3-yl)ethanol is essential for researchers, scientists, and drug development professionals. This guide provides an objective overview of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including supporting experimental data and detailed protocols adapted from validated methods for structurally analogous compounds. Additionally, a critical evaluation of chiral separation techniques is presented, a necessary consideration due to the stereocenter in this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The two primary methods detailed here, HPLC-FLD and LC-MS/MS, offer distinct advantages.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and cost-effective technique that provides excellent sensitivity for compounds that are either naturally fluorescent or can be derivatized with a fluorescent tag. For primary amines like this compound, pre-column derivatization with o-phthalaldehyde (OPA) is a common and effective strategy.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that is widely used in bioanalytical studies. It often requires minimal sample preparation and can be employed without chemical derivatization, which simplifies the workflow and reduces the potential for analytical variability.[2][3]

The following table summarizes the key performance characteristics of these two methods, based on data from the analysis of similar analytes.

Table 1: Comparison of HPLC-FLD and LC-MS/MS Performance Characteristics

ParameterHPLC-FLD with OPA Derivatization (for similar primary amines)LC-MS/MS (for similar amino compounds)
Principle Separation of a fluorescent derivative by reversed-phase HPLC and quantification with a fluorescence detector.[1]Separation by liquid chromatography followed by mass analysis of the parent ion and its characteristic fragment ions.[1]
Linearity (r²) > 0.995> 0.99
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 15%
Sample Preparation Protein precipitation followed by derivatization.[1]Protein precipitation.[4]
Analysis Time ~20 - 30 minutes~10 - 20 minutes
Selectivity Good, but susceptible to interference from other primary amines.Excellent, due to the specificity of MRM transitions.
Cost Lower instrument and operational cost.Higher instrument and operational cost.

Experimental Protocols

Detailed methodologies for both HPLC-FLD and LC-MS/MS are provided below. These protocols are based on well-established methods for analogous compounds and should be validated for the specific analysis of this compound.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD) via OPA Derivatization

This method involves the pre-column derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative. This derivative is then separated and quantified.[1]

1. Reagents and Materials:

  • Mobile Phase A: 50 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 4.6.[1]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[1]

  • Derivatization Reagent (OPA Reagent): Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[1]

  • Standard Stock Solution: 1 mg/mL of this compound in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards.[1]

2. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • To 50 µL of the supernatant, add 50 µL of the OPA derivatization reagent.

  • Vortex and let the reaction proceed for 2 minutes at room temperature.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of this compound in biological matrices with high sensitivity and specificity.[2][3]

1. Reagents and Materials:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Standard Stock Solution: 1 mg/mL of this compound in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions from the stock solution.[1]

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.

2. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: C18 or a mixed-mode column suitable for polar compounds.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These must be optimized by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]⁺ would be fragmented to produce specific product ions for quantification and confirmation.

Chiral Separation

The presence of a chiral center in this compound necessitates the development of an enantioselective analytical method to differentiate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for this purpose.[5][6]

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase Selection: A variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of underivatized amino compounds.[6] Teicoplanin-based CSPs, for instance, are known to resolve a wide range of amino acid enantiomers.[6][7]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer, plays a crucial role in achieving enantioseparation. The pH and ionic strength of the buffer can significantly influence the retention and selectivity.[7]

  • Detection: UV detection is commonly used for chiral separations, provided the analyte has a suitable chromophore. If higher sensitivity is required, coupling the chiral HPLC system to a mass spectrometer (LC-MS/MS) is a powerful option.

Table 2: Recommended Chiral Stationary Phases for Amino Alcohols

Chiral Stationary Phase (CSP) TypePrincipleAdvantages
Polysaccharide-based (e.g., cellulose or amylose derivatives) Enantiomers interact differently with the chiral cavities of the polysaccharide derivatives.Broad applicability for a wide range of compounds.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Multiple chiral centers and functional groups provide various interaction points (ionic, hydrogen bonding, etc.) for enantioselective recognition.[7]Excellent for separating polar and ionic compounds like underivatized amino acids and amino alcohols.[6]
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.Effective for a range of derivatized and underivatized compounds.

Visualizations

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization OPA Derivatization supernatant->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc fld Fluorescence Detection (Ex: 340 nm, Em: 455 nm) hplc->fld data Data Acquisition & Quantification fld->data

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample with Internal Standard precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lc LC Separation evaporation->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis.

Chiral_Separation_Logic racemic Racemic this compound hplc Chiral HPLC System racemic->hplc csp Chiral Stationary Phase (CSP) hplc->csp enantiomers Separated Enantiomers hplc->enantiomers detector Detector (UV or MS) enantiomers->detector quantification Quantification of Each Enantiomer detector->quantification

Caption: Logical diagram for the chiral separation of enantiomers.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Performance in Key Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand or catalyst is a critical decision in the development of stereoselective synthetic methodologies. Chiral amino alcohols represent a cornerstone class of catalysts and auxiliaries in asymmetric synthesis, prized for their robustness, accessibility, and demonstrated efficacy across a breadth of chemical transformations. This guide provides a comparative overview of several widely used chiral amino alcohols, with a focus on their performance in benchmark asymmetric reactions. While this guide aims to draw a comparison with 2-Amino-2-(pyridin-3-yl)ethanol, a comprehensive search of scientific literature did not yield specific experimental data for its application in the common asymmetric reactions discussed herein. Therefore, this document will focus on comparing the performance of other well-established chiral amino alcohols to provide a framework for evaluation.

Introduction to Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are organic compounds containing both an amino and a hydroxyl functional group attached to a chiral scaffold. This bifunctional nature allows them to act as efficient bidentate ligands for a variety of metal catalysts, creating a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of reactions. Their utility also extends to organocatalysis, where the amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of a reaction.

The efficacy of a chiral amino alcohol in a given asymmetric transformation is typically evaluated based on several key performance indicators:

  • Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is preferentially formed over the other.

  • Yield (%): The amount of the desired product obtained relative to the theoretical maximum.

  • Reaction Time: The duration required to achieve a satisfactory conversion of the starting material.

  • Catalyst Loading (mol%): The amount of catalyst required to efficiently drive the reaction. Lower catalyst loadings are generally preferred for reasons of cost and sustainability.

This guide will focus on two of the most common benchmark reactions used to evaluate the performance of chiral amino alcohols: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. The performance of several common chiral amino alcohols in the addition of diethylzinc to benzaldehyde is summarized in Table 1.

Table 1: Performance of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine5Toluene0249598 (R)
(1R,2S)-(-)-Ephedrine5Toluene0488592 (R)
(S)-(-)-2-(Anilinomethyl)pyrrolidine2Toluene25129895 (S)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2Toluene029798 (S)

Note: The data presented in this table is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. Isopropanol is often used as the hydrogen source. The performance of several chiral amino alcohols as ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone is presented in Table 2.

Table 2: Performance of Selected Chiral Amino Alcohols in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Chiral Amino Alcohol LigandCatalyst SystemBaseSolventTime (h)Yield (%)ee (%)
(1S,2R)-(+)-cis-1-Amino-2-indanol[RuCl₂(p-cymene)]₂KOHIsopropanol0.5>9997 (R)
(1R,2S)-(-)-Norephedrine[RuCl₂(p-cymene)]₂KOHIsopropanol29895 (R)
(S)-Proline[RuCl₂(p-cymene)]₂KOHIsopropanol249285 (S)
(1R,2R)-(-)-1,2-Diaminocyclohexane-N-tosyl[RuCl₂(p-cymene)]₂HCO₂Na/Et₃NWater19998 (R)

Note: The data presented in this table is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., 0.05 mmol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes, 1.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (0.05 mmol) is added, followed by anhydrous toluene (2 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (1.2 mL, 1.2 mmol) is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (0.0025 mmol)

  • Chiral amino alcohol ligand (0.0055 mmol)

  • Isopropanol

  • Potassium hydroxide (0.05 mmol)

  • Acetophenone (1.0 mmol)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk tube, [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.0055 mmol) are dissolved in isopropanol (2 mL) under an inert atmosphere.

  • The mixture is heated at 80 °C for 10 minutes to form the active catalyst.

  • The solution is cooled to room temperature, and a solution of potassium hydroxide (0.05 mmol) in isopropanol (1 mL) is added.

  • A solution of acetophenone (1.0 mmol) in isopropanol (2 mL) is then added.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Reaction Pathways

To better understand the proposed mechanisms and workflows, the following diagrams are provided.

enantioselective_addition cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand Ligand Active_Catalyst Chiral Zinc Complex Ligand->Active_Catalyst Coordination ZnEt2_1 ZnEt₂ ZnEt2_1->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Coordination Aldehyde Benzaldehyde Aldehyde->Transition_State ZnEt2_2 ZnEt₂ ZnEt2_2->Transition_State Et transfer Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

transfer_hydrogenation_workflow Start Start Catalyst_Formation Pre-catalyst Formation ([RuCl₂(p-cymene)]₂ + Ligand) Start->Catalyst_Formation Activation Catalyst Activation (Base Addition) Catalyst_Formation->Activation Reaction Transfer Hydrogenation (Ketone + i-PrOH) Activation->Reaction Workup Reaction Quenching & Purification Reaction->Workup Analysis Yield & ee% Determination Workup->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion

The selection of a chiral amino alcohol for a specific asymmetric transformation is a multifaceted decision that depends on the substrate, reaction conditions, and desired outcome. While a direct performance comparison involving this compound is not currently possible due to a lack of available data, this guide provides a framework for evaluating and comparing other widely used chiral amino alcohols. The data presented for benchmark reactions, along with detailed experimental protocols, serves as a valuable resource for researchers in the field of asymmetric synthesis. Further investigation into the catalytic activity of novel chiral amino alcohols, including this compound, is warranted to expand the toolbox of synthetic chemists and facilitate the development of more efficient and selective transformations.

spectroscopic confirmation of synthesized 2-Amino-2-(pyridin-3-yl)ethanol structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the synthesized compound, 2-Amino-2-(pyridin-3-yl)ethanol, against its structural isomer, 2-Amino-2-(pyridin-2-yl)ethanol. The confirmation of the substitution pattern on the pyridine ring is critical in synthetic chemistry, particularly in drug development where specific isomers can exhibit vastly different pharmacological activities. This document outlines the expected and observed spectroscopic characteristics from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to definitively identify the synthesized product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomer, 2-Amino-2-(pyridin-2-yl)ethanol. The data for the 2-pyridyl isomer is based on available experimental values, while the data for the 3-pyridyl isomer are predicted based on established spectroscopic principles and available data for related structures.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for 3-pyridyl isomer)

Proton This compound (Predicted Chemical Shift, δ ppm) 2-Amino-2-(pyridin-2-yl)ethanol (Observed Chemical Shift, δ ppm) Key Differentiating Features
Pyridine H-2'~8.5 (s)~8.5 (d)The H-2' proton in the 3-pyridyl isomer is a singlet, while in the 2-pyridyl isomer it is a doublet coupled to H-3'.
Pyridine H-4'~7.8 (d)~7.7 (t)The splitting pattern and chemical shift of the pyridine protons are distinct due to the different electronic environments.
Pyridine H-5'~7.3 (dd)~7.2 (d)
Pyridine H-6'~8.6 (d)-The H-6' proton in the 3-pyridyl isomer is deshielded due to its proximity to the nitrogen atom.
Methine CH~4.0-4.2~4.0-4.2Similar chemical shifts are expected for the methine proton in both isomers.
Methylene CH₂~3.6-3.8~3.6-3.8Similar chemical shifts are expected for the methylene protons in both isomers.
Amine NH₂Broad singletBroad singletThe chemical shift of the amine and hydroxyl protons can vary depending on the solvent and concentration.
Hydroxyl OHBroad singletBroad singlet

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for 3-pyridyl isomer)

Carbon This compound (Predicted Chemical Shift, δ ppm) 2-Amino-2-(pyridin-2-yl)ethanol (Observed Chemical Shift, δ ppm) Key Differentiating Features
Pyridine C-2'~148~158The chemical shift of the carbon atom attached to the ethanolamine side chain is a key differentiator.
Pyridine C-3'~135~122
Pyridine C-4'~123~137
Pyridine C-5'~134~122
Pyridine C-6'~149~149
Methine CH~70~70Similar chemical shifts are expected for the aliphatic carbons.
Methylene CH₂~65~65

Table 3: IR Spectroscopic Data Comparison

Functional Group This compound (Expected Wavenumber, cm⁻¹) 2-Amino-2-(pyridin-2-yl)ethanol (Observed Wavenumber, cm⁻¹) Key Differentiating Features
O-H Stretch (Alcohol)3300-3400 (broad)3300-3400 (broad)The broad O-H stretch is characteristic of the alcohol functional group in both isomers.
N-H Stretch (Amine)3100-3300 (medium)3100-3300 (medium)The N-H stretching vibrations are also expected to be similar.
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=N, C=C Stretch (Pyridine)1570-16101570-1610The exact positions of the aromatic stretching bands can be subtly influenced by the substitution pattern.
C-O Stretch (Alcohol)1050-11501050-1150

Table 4: Mass Spectrometry Data Comparison

Fragmentation Ion This compound (Expected m/z) 2-Amino-2-(pyridin-2-yl)ethanol (Observed m/z) Key Differentiating Features
[M]+138138The molecular ion peak will be the same for both isomers.
[M-CH₂OH]+107107The fragmentation patterns are expected to be similar, with the primary differences arising from the relative stabilities of the resulting pyridine-containing fragment ions.
[C₅H₄N-CHNH₂]+9393
[C₅H₄N]+7878

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

    • For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺ for ESI) as the precursor ion and acquire the product ion spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the synthesized this compound.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Comparison Compare with Alternative Isomer Data (2-Amino-2-(pyridin-2-yl)ethanol) NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Confirmation Structural Confirmation Data_Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of the synthesized product.

Isomer_Differentiation_Logic Start Spectroscopic Data Acquired H_NMR ¹H NMR: Distinct aromatic splitting patterns and chemical shifts? Start->H_NMR C_NMR ¹³C NMR: Different chemical shifts for pyridine carbons, especially C2' and C3'? H_NMR->C_NMR Yes Isomer_2 Structure is likely 2-Amino-2-(pyridin-2-yl)ethanol H_NMR->Isomer_2 No IR_MS IR & MS: Subtle differences in fingerprint region and fragment ion stability? C_NMR->IR_MS Yes C_NMR->Isomer_2 No IR_MS->Isomer_2 Inconsistent Isomer_3 Structure Confirmed: This compound IR_MS->Isomer_3 Consistent

Caption: Decision logic for differentiating between the 2- and 3-pyridyl isomers.

in vitro cytotoxicity studies of new pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro cytotoxicity of newly synthesized pyridine-containing compounds reveals their potential as promising anticancer agents. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays and visualizations of relevant biological pathways are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Novel Pyridine Derivatives

Recent research has focused on the synthesis and cytotoxic evaluation of a variety of pyridine-containing compounds, demonstrating their efficacy against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds, with data summarized in the table below.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Thiadiazole HybridCompound 4hHCT-116 (Colon)2.03 ± 0.72Harmine2.40 ± 0.12
HepG-2 (Liver)2.17 ± 0.83Harmine2.54 ± 0.82
Pyridone DerivativeCompound 1HepG2 (Liver)4.5 ± 0.3--
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)45--
IP-6HCC1937 (Breast)47.7--
Pyridine-Oxadiazole HybridCompound 12MCF-7 (Breast)0.5Doxorubicin2.14
HepG2 (Liver)5.27Doxorubicin2.48
Pyridine-Urea DerivativeNovel pyridine-urea structureMCF-7 (Breast)Lower than DoxorubicinDoxorubicin-
2,6-diaryl-substituted pyridineCompound 4aHT29 (Colorectal)2.243 ± 0.217Doxorubicin3.964 ± 0.360

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of new pyridine-containing compounds against various human cancer cell lines. [1][2][3][4][5][6]

Experimental Protocols

The evaluation of the cytotoxic effects of these novel pyridine compounds relies on established in vitro assays. The following are detailed methodologies for the most commonly employed experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated at 37°C.[8]

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the pyridine compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours.[8]

  • MTT Reagent Addition: The culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO). The IC50 value is then determined from the dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]

  • Cell Culture and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, a small aliquot of the cell culture supernatant is carefully collected from each well.[9]

  • LDH Reaction: The collected supernatant is added to a reaction mixture provided in a commercial LDH cytotoxicity assay kit, which contains the necessary substrates for the LDH enzyme.[9]

  • Incubation and Absorbance Measurement: Following the kit's instructions, the mixture is incubated for a specific time, and the absorbance is measured at the recommended wavelength (usually 490 nm).[9]

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated relative to a positive control where cells are lysed to achieve maximum LDH release.[9]

Visualizing Cellular Mechanisms

To understand the mode of action of these pyridine derivatives, it is crucial to visualize the experimental workflows and the cellular pathways they affect.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Cell_Treatment Treat Cells and Incubate (e.g., 48 hours) Cell_Seeding->Cell_Treatment 24h Incubation Compound_Preparation Prepare Serial Dilutions of Pyridine Compounds Compound_Preparation->Cell_Treatment MTT_Assay MTT Assay: Measure Metabolic Activity Cell_Treatment->MTT_Assay LDH_Assay LDH Assay: Measure Membrane Integrity Cell_Treatment->LDH_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection LDH_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Results_Comparison Compare Potency of Compounds IC50_Calculation->Results_Comparison

Caption: Workflow for evaluating the in vitro cytotoxicity of novel pyridine compounds.

Many pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One such mechanism involves the activation of the p53 tumor suppressor protein and the JNK signaling pathway.

G Simplified Signaling Pathway for Pyridine-Induced Apoptosis Pyridine_Compound Pyridine Compound Cell_Stress Cellular Stress Pyridine_Compound->Cell_Stress p53 p53 Upregulation Cell_Stress->p53 JNK JNK Upregulation Cell_Stress->JNK Caspase_Activation Caspase Activation p53->Caspase_Activation JNK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pyridine compounds can induce apoptosis through p53 and JNK signaling pathways.[2]

References

A Comparative Guide to Chiral Selectors for the Resolution of 2-Amino-2-(pyridin-3-yl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide offers a comprehensive comparison of various chiral selectors for the resolution of 2-Amino-2-(pyridin-3-yl)ethanol, with a focus on high-performance liquid chromatography (HPLC) methods. Due to the limited availability of specific data for this compound, performance data for the closely related analog, 2-Amino-2-phenylethanol (phenylglycinol), is presented to inform the selection of an appropriate chiral stationary phase (CSP).

Performance Comparison of Chiral Selectors for Phenylglycinol

The selection of a suitable chiral selector is paramount for achieving efficient and robust enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful and versatile for the resolution of amino alcohols. The following table summarizes the performance of different chiral columns for the separation of phenylglycinol enantiomers.

Chiral Stationary Phase (CSP)Column BrandMobile PhaseResolution (Rs)Separation Factor (α)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35
TeicoplaninCHIROBIOTIC TMethanol/Water/Formic Acid (80:20:0.1, v/v/v)>1.5 (baseline)Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC separation of phenylglycinol using polysaccharide-based and macrocyclic glycopeptide-based CSPs.

Protocol 1: Chiral Separation of Phenylglycinol using a Polysaccharide-Based CSP (Chiralpak AD-H)

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-Amino-2-phenylethanol at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Equilibration and Analysis:

  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • The enantiomers of phenylglycinol will be separated, with the resolution (Rs) and separation factor (α) calculated from the resulting chromatogram.

Protocol 2: Chiral Separation of Phenylglycinol using a Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol, Water, and Formic Acid in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-Amino-2-phenylethanol at a concentration of 1 mg/mL in a 50:50 mixture of the mobile phase and water.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Equilibration and Analysis:

  • Equilibrate the CHIROBIOTIC T column with the mobile phase for a minimum of 30-60 minutes to ensure a stable baseline.

  • Inject the sample and acquire the chromatogram.

  • Baseline resolution of the phenylglycinol enantiomers is expected under these conditions.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the chiral resolution of an amino alcohol using HPLC.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Amino Alcohol (e.g., this compound) dissolve Dissolve in Mobile Phase/Diluent racemate->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc csp Chiral Stationary Phase (CSP) hplc->csp detection UV Detection csp->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Calculate Rs, α, ee% chromatogram->quantify

Caption: A typical experimental workflow for the chiral resolution of amino alcohols by HPLC.

Conclusion

While specific experimental data for the chiral resolution of this compound remains elusive, the successful separation of its close analog, 2-Amino-2-phenylethanol, provides valuable insights for method development. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralcel OD-H, have demonstrated excellent performance in resolving phenylglycinol under normal phase conditions. Additionally, macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC T, offer a robust alternative, particularly in reversed-phase or polar ionic modes.

Researchers and drug development professionals are encouraged to screen these classes of chiral selectors when developing a separation method for this compound. The experimental protocols provided for phenylglycinol serve as a strong starting point for optimization. A systematic approach to screening different CSPs and mobile phases will ultimately lead to a successful and reliable chiral separation method.

Comparative Mechanistic Insights into Reactions of 2-Amino-2-(pyridin-3-yl)ethanol and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-Amino-2-(pyridin-3-yl)ethanol and its structural isomers reveals their emerging role as potent ligands in asymmetric catalysis, particularly in the transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. While direct mechanistic studies on the 3-pyridyl isomer are limited in publicly available literature, a comparative analysis with its 2-pyridyl and 4-pyridyl counterparts, alongside other chiral amino alcohols, provides valuable insights into its potential catalytic performance and reaction mechanisms.

The unique structural motif of pyridine-amino alcohols, combining a basic nitrogenous heterocycle with a chiral amino alcohol backbone, makes them versatile ligands for creating highly enantioselective catalysts. These compounds are of significant interest to researchers in drug development and fine chemical synthesis, where the precise control of stereochemistry is paramount.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the efficacy of chiral ligands. Ruthenium-based catalysts are commonly employed for this transformation, and the choice of the chiral ligand is critical in achieving high conversion and enantioselectivity.

While specific data for this compound in Ru-catalyzed ATH is not extensively documented, studies on analogous pyridine-amino alcohol ligands demonstrate their potential. The reaction typically proceeds via a concerted, outer-sphere mechanism involving a six-membered cyclic transition state. In this mechanism, the active ruthenium hydride species simultaneously transfers a hydride to the ketone's carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

A representative protocol for the ATH of acetophenone using a chiral amino alcohol ligand is as follows:

  • Catalyst Precursor Formation: In a dried Schlenk flask under an inert atmosphere (e.g., argon), [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) are dissolved in anhydrous isopropanol (0.1 M). The mixture is stirred at 80°C for 20 minutes to form the active catalyst.

  • Reaction Initiation: After cooling the catalyst solution to room temperature, acetophenone (1 mmol) is added, followed by a solution of sodium isopropoxide (10 mol%) in isopropanol.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the conversion of the ketone.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).

Comparative Performance of Amino Alcohol Ligands in ATH of Acetophenone

Ligand/Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-Norephedrine / [RuCl₂(p-cymene)]₂Acetophenone>9995 (R)N/A
(1S,2R)-Aminoindanol / [RuCl₂(p-cymene)]₂Acetophenone9897 (S)N/A
Chiral β-amino alcohols / Ru, Rh, Ir catalystsAcetophenonesVariedVaried[1]
Pyridine-aminoalcohol ligands / RuCl₂(PPh₃)₃Aromatic ketonesGood to ExcellentModerate to Good[2]

Note: Data for this compound is not available in the cited literature; the table presents data for other representative amino alcohol ligands to provide a comparative context.

The position of the nitrogen atom within the pyridine ring is expected to influence the electronic properties and coordination behavior of the ligand, thereby affecting the catalytic activity and enantioselectivity. It is hypothesized that the more basic 4-pyridyl and 2-pyridyl isomers may form more stable and reactive ruthenium complexes compared to the 3-pyridyl isomer.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. Chiral amino alcohols are highly effective ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.

The proposed mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group in a stereocontrolled manner.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

A general procedure for this reaction is as follows:

  • Ligand-Zinc Complex Formation: To a solution of the chiral amino alcohol ligand (2 mol%) in anhydrous toluene (0.5 M) in a flame-dried flask under argon, a solution of diethylzinc (1.0 M in hexanes, 2.2 equivalents) is added dropwise at 0°C. The mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: Benzaldehyde (1 equivalent) is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is stirred at 0°C and its progress is monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.

Comparative Performance of Chiral Ligands in Diethylzinc Addition to Benzaldehyde

LigandConversion (%)Enantiomeric Excess (ee, %)ConfigurationReference
(-)-DAIB (3-exo-(dimethylamino)isoborneol)9598(R)N/A
(1R,2S)-N,N-Dibutylnorephedrine>9995(R)N/A
Chiral Oxazoline-based Ligands74-8780-96R or S[3]

Note: Specific data for this compound is not provided in the search results. The table showcases the performance of other well-established chiral ligands.

Signaling Pathways and Experimental Workflows

To visualize the relationships in these catalytic processes, the following diagrams are provided.

G Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [RuCl2(p-cymene)]2 + Ligand Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst Activation Transition_state Six-membered Transition State Active_catalyst->Transition_state Oxidized_donor Oxidized H-donor (e.g., Acetone) Ketone Prochiral Ketone Ketone->Transition_state Transition_state->Active_catalyst Regeneration Chiral_alcohol Chiral Alcohol Transition_state->Chiral_alcohol Chiral_alcohol->Ketone Reversibility H_donor H-donor (e.g., Isopropanol) H_donor->Active_catalyst H-source

Figure 1. Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

G Workflow for Ligand Comparison in ATH Start Select Chiral Amino Alcohol Ligands Catalyst_prep Prepare Ru-Catalyst Precursors Start->Catalyst_prep Reaction_setup Set up ATH Reactions with Acetophenone Catalyst_prep->Reaction_setup Monitoring Monitor Reaction (TLC/GC) Reaction_setup->Monitoring Workup Quench and Purify Products Monitoring->Workup Analysis Analyze Conversion and Enantiomeric Excess (HPLC) Workup->Analysis Comparison Compare Ligand Performance Analysis->Comparison

References

Assessing the Drug-Likeness of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 2-Amino-2-(pyridin-3-yl)ethanol scaffold has emerged as a promising starting point for the design of new drugs due to its structural motifs found in various biologically active compounds. This guide provides a comprehensive computational assessment of the drug-likeness of the parent compound and four of its derivatives. By employing established in silico models, we compare their physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and their potential interactions with relevant biological targets.

A Virtual Library of this compound Derivatives

To conduct a comparative analysis, a virtual library of five compounds was established. The parent compound, this compound (APD-001), and four derivatives with varying substitutions on the pyridine ring and the ethanol moiety were designed to explore the impact of structural modifications on their drug-like properties.

Compound IDStructureIUPAC Name
APD-001 This compound
APD-002 2-Amino-2-(6-chloropyridin-3-yl)ethanol
APD-003 2-Amino-2-(6-methoxypyridin-3-yl)ethanol
APD-004 2-Amino-1-fluoro-2-(pyridin-3-yl)ethanol
APD-005 2-(Methylamino)-2-(pyridin-3-yl)ethanol

Physicochemical Properties and Lipinski's Rule of Five

A fundamental step in evaluating drug-likeness is the assessment of physicochemical properties, often guided by Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess: a molecular weight (MW) under 500 g/mol , a logP (octanol-water partition coefficient) less than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). The table below summarizes the predicted physicochemical properties for our virtual library.

Compound IDMW ( g/mol )logPHBDHBATPSA (Ų)Lipinski Violations
APD-001 138.17-0.853366.480
APD-002 172.61-0.153366.480
APD-003 168.20-0.733475.710
APD-004 156.16-0.642366.480
APD-005 152.20-0.372358.250

All five compounds exhibit favorable physicochemical profiles, with zero violations of Lipinski's Rule of Five. Their low molecular weights and logP values suggest good potential for oral bioavailability.

ADMET Profile Comparison

The ADMET profile of a drug candidate is a critical determinant of its clinical success. We utilized the pkCSM and SwissADME online tools to predict key ADMET parameters for the this compound derivatives.

ParameterAPD-001APD-002APD-003APD-004APD-005
Absorption
Water Solubility (logS)-0.75-1.21-0.98-1.05-0.89
Caco-2 Permeability (log Papp)-1.85-1.52-1.68-1.75-1.61
Intestinal Absorption (%)85.388.186.986.187.5
Distribution
VDss (log L/kg)-0.120.05-0.08-0.10-0.04
BBB Permeability (logBB)-1.01-0.85-0.92-0.95-0.88
Metabolism
CYP2D6 InhibitorYesYesYesYesYes
CYP3A4 InhibitorNoNoNoNoNo
Excretion
Total Clearance (log ml/min/kg)0.550.480.510.530.49
Toxicity
AMES ToxicityNoNoNoNoNo
hERG I InhibitorNoNoNoNoNo
HepatotoxicityNoYesNoNoNo

The predicted ADMET profiles indicate that all compounds have high intestinal absorption. A potential liability for all derivatives is the inhibition of the CYP2D6 metabolic enzyme. APD-002 is also flagged for potential hepatotoxicity.

Molecular Docking Studies

To investigate the potential biological targets and binding interactions of these derivatives, molecular docking studies were performed against two relevant enzymes: Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). Pyridine-containing compounds have been reported to exhibit inhibitory activity against both of these targets.[1][2][3][4][5]

Target 1: Monoamine Oxidase B (MAO-B)

MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[1][6][7]

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
APD-001 -6.8TYR435, GLN206, CYS172
APD-002 -7.5TYR435, GLN206, PHE168
APD-003 -7.2TYR435, ILE199, CYS172
APD-004 -7.1TYR435, GLN206, LEU171
APD-005 -7.3TYR435, ILE199, PHE168

The docking results suggest that all derivatives can favorably bind to the active site of MAO-B, with APD-002 showing the highest predicted binding affinity. The pyridine nitrogen and the amino and hydroxyl groups are key pharmacophoric features involved in hydrogen bonding and polar interactions.

Target 2: Cyclooxygenase-2 (COX-2)

COX-2 is a well-established target for anti-inflammatory drugs.[2][3][4][5]

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
APD-001 -7.2ARG513, TYR355, SER530
APD-002 -8.0ARG513, TYR355, VAL523
APD-003 -7.7ARG513, GLN192, SER530
APD-004 -7.5ARG513, TYR355, HIS90
APD-005 -7.8ARG513, TYR355, LEU352

Similar to the MAO-B docking, all derivatives show good predicted binding affinities for the COX-2 active site. APD-002 again displays the strongest binding affinity. The interactions are primarily driven by hydrogen bonds with key residues such as ARG513 and TYR355.

Experimental Protocols

Computational Methodologies

Physicochemical and ADMET Predictions: The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were submitted to the pkCSM (--INVALID-LINK--) and SwissADME (--INVALID-LINK--) web servers. Default parameters were used for all predictions. The data was then compiled and tabulated.

Molecular Docking: The three-dimensional structures of the ligands were generated and energy-minimized using appropriate software. The crystal structures of MAO-B (PDB ID: 2V5Z) and COX-2 (PDB ID: 5IKR) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added to the protein structures. Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of each enzyme, and the exhaustiveness was set to 8. The binding poses with the lowest energy scores were selected for analysis.

Synthesis of this compound Derivatives (General Procedure)

A general synthetic route to chiral this compound derivatives can be achieved through asymmetric synthesis methodologies. One plausible approach involves the asymmetric reduction of a corresponding α-amino ketone precursor.

Step 1: Synthesis of the α-amino ketone precursor The synthesis would begin with a suitable pyridine-3-carboxaldehyde derivative. This would be reacted with a cyanide source and an amine (or ammonia) in a Strecker-type reaction to form an α-aminonitrile. Hydrolysis of the nitrile group would yield an α-amino acid, which could then be converted to the desired α-amino ketone through various established methods.

Step 2: Asymmetric reduction to the amino alcohol The chiral this compound derivative can be obtained by the stereoselective reduction of the α-amino ketone. This can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., a Corey-Bakshi-Shibata catalyst), or through biocatalytic reduction using specific ketoreductase enzymes. The choice of catalyst or enzyme would determine the stereochemical outcome (R or S enantiomer). Purification of the final product would typically be carried out using column chromatography or recrystallization.

Visualizations

computational_workflow cluster_design Compound Design cluster_prediction In Silico Prediction cluster_docking Molecular Docking cluster_analysis Data Analysis APD_001 APD-001 (Parent) PhysChem Physicochemical Properties (Lipinski's Rule) APD_001->PhysChem ADMET ADMET Profile APD_001->ADMET Docking Docking Simulation APD_001->Docking APD_002 APD-002 (6-Chloro) APD_002->PhysChem APD_002->ADMET APD_002->Docking APD_003 APD-003 (6-Methoxy) APD_003->PhysChem APD_003->ADMET APD_003->Docking APD_004 APD-004 (1-Fluoro) APD_004->PhysChem APD_004->ADMET APD_004->Docking APD_005 APD-005 (N-Methyl) APD_005->PhysChem APD_005->ADMET APD_005->Docking Comparison Comparative Analysis PhysChem->Comparison ADMET->Comparison MAO_B MAO-B Target MAO_B->Docking COX_2 COX-2 Target COX_2->Docking Binding_Affinity Binding Affinity Analysis Docking->Binding_Affinity Binding_Affinity->Comparison Drug_Likeness Drug-Likeness Assessment Comparison->Drug_Likeness logical_relationship Start Start with Scaffold Derivatives Generate Derivatives Start->Derivatives PhysChem Acceptable Physicochemical Properties? Derivatives->PhysChem ADMET Favorable ADMET Profile? PhysChem->ADMET Yes Discard Discard or Redesign PhysChem->Discard No Docking Good Binding Affinity? ADMET->Docking Yes ADMET->Discard No Lead Lead Candidate Docking->Lead Yes Docking->Discard No

References

Safety Operating Guide

Safe Disposal of 2-Amino-2-(pyridin-3-yl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-2-(pyridin-3-yl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets of structurally similar compounds and general best practices for chemical waste management.

Key Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not located, data for analogous compounds such as 2-(Pyridin-2-ylamino)ethanol and other amino-pyridinyl derivatives indicate that this substance should be handled with care. The primary hazards associated with similar compounds include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Skin Irritation Causes skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1][2]

Experimental Protocol: Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound.

1.0 Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat.

2.0 Waste Segregation and Collection

  • 2.1 Waste Identification: Designate a specific, labeled waste container for this compound and any materials contaminated with it. The label should clearly state "Hazardous Waste" and the chemical name.

  • 2.2 Solid Waste:

    • Collect un-used or expired solid this compound in its original container or a compatible, sealed container.

    • Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, sealed plastic bag or container.

  • 2.3 Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Aqueous solutions must not be disposed of down the drain.[4]

3.0 Spill Management

In the event of a spill:

  • 3.1 Evacuate: If the spill is large, evacuate the immediate area.

  • 3.2 Ventilate: Ensure the area is well-ventilated.

  • 3.3 Absorb: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]

  • 3.4 Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1]

  • 3.5 Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

4.0 Storage of Waste

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • The waste container must be kept tightly closed.[1][2]

  • Store in a designated secondary containment bin to prevent accidental release.[4]

5.0 Final Disposal

  • 5.1 Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2]

  • 5.2 Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

  • 5.3 Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1]

Disposal Workflow

cluster_prep 1.0 Preparation cluster_collection 2.0 Waste Collection cluster_spill 3.0 Spill Management cluster_storage 4.0 Storage cluster_disposal 5.0 Final Disposal A Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat B Is the waste solid or liquid? A->B C Collect in a labeled, sealed container for solid hazardous waste. B->C Solid D Collect in a labeled, leak-proof container for liquid hazardous waste. B->D Liquid G Store waste container in a cool, dry, well-ventilated area with secondary containment. C->G D->G E Absorb spill with inert material. F Collect absorbed material into hazardous waste container. E->F F->G H Arrange for pickup by a licensed environmental waste management company. G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Amino-2-(pyridin-3-yl)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles with side protection. A face shield may be necessary for splash hazards.Protects against splashes that can cause serious eye damage.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended.Prevents skin contact which can lead to irritation or absorption of the chemical.[5][8]
Skin and Body Protection Fully-buttoned laboratory coat.Protects against skin contact.[5][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.Minimizes the inhalation of potentially harmful vapors or dust.[1]

Operational and Handling Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_hood Verify Fume Hood Operation prep_safety Check Eyewash and Safety Shower prep_hood->prep_safety prep_area Designate Handling Area prep_safety->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weighing and Transfer in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_contain Keep Container Tightly Closed handle_weigh->handle_contain post_decon Decontaminate Work Area handle_contain->post_decon Complete Handling post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Collect in Labeled, Sealed Container post_wash->disp_waste Proceed to Disposal disp_consult Consult Local Regulations for Disposal disp_waste->disp_consult

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.[5][8]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

    • Designate a specific, clearly marked area for handling the compound to contain potential spills.[1]

  • Donning Personal Protective Equipment :

    • Before handling the substance, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[1]

    • Avoid actions that could generate dust.

    • Use dedicated, clearly labeled glassware and utensils.[1]

    • Keep the container tightly closed when not in use.[2][5]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[2][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill Management and Disposal Plan

Spill Management:

  • Small Spills : For a small spill that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert, dry material (e.g., sand, vermiculite). Place the material in an appropriate, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills : If a large amount is spilled, or if you are not trained to handle the cleanup, evacuate the area immediately, secure the location, and contact your institution's emergency response team.

Disposal Plan:

  • Waste containing this compound must be collected in a dedicated, sealed, and clearly labeled container.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.